CAY10650
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
IUPAC Name |
3-(2-methylpropanoyl)-1-[2-oxo-3-(4-phenoxyphenoxy)propyl]indole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25NO6/c1-18(2)27(31)25-16-29(26-13-8-19(28(32)33)14-24(25)26)15-20(30)17-34-21-9-11-23(12-10-21)35-22-6-4-3-5-7-22/h3-14,16,18H,15,17H2,1-2H3,(H,32,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTOJZPHWNDZOPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)C1=CN(C2=C1C=C(C=C2)C(=O)O)CC(=O)COC3=CC=C(C=C3)OC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
CAY10650: An In-Depth Technical Guide to its Mechanism of Action as a Potent cPLA2α Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
CAY10650 is a potent and selective inhibitor of cytosolic phospholipase A2α (cPLA2α), a critical enzyme in the inflammatory cascade and various pathological processes. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular target, downstream signaling consequences, and its effects in various experimental models. This document summarizes key quantitative data, outlines detailed experimental protocols, and provides visual representations of the associated signaling pathways and experimental workflows to support further research and drug development efforts.
Core Mechanism of Action: Inhibition of cPLA2α
This compound exerts its biological effects through the direct and potent inhibition of cytosolic phospholipase A2α (cPLA2α). cPLA2α is a key enzyme responsible for the hydrolysis of membrane phospholipids at the sn-2 position, leading to the release of arachidonic acid (AA) and a lysophospholipid.[1] The liberation of arachidonic acid is the rate-limiting step in the biosynthesis of eicosanoids, a class of potent lipid mediators that includes prostaglandins and leukotrienes.[2]
By inhibiting cPLA2α, this compound effectively blocks the production of arachidonic acid, thereby preventing the subsequent synthesis of these pro-inflammatory and disease-associated lipid mediators. This targeted inhibition of cPLA2α forms the basis of this compound's anti-inflammatory and potential therapeutic effects in other diseases, including cancer.[2]
Quantitative Data Summary
The inhibitory potency and activity of this compound have been quantified in various in vitro and cellular assays. The following tables summarize the key quantitative data available for this compound.
| Parameter | Value | Cell/System | Reference |
| IC50 | 12 nM | Cytosolic Phospholipase A2α (cPLA2α) | [3] |
Table 1: In Vitro Inhibitory Potency of this compound
| Application | Concentration | Cell Type/Model | Observed Effect | Reference |
| In Vitro Pre-treatment | 12 nM | Human Neutrophils | Inhibition of p-cPLA2α expression | |
| In Vivo Topical Application | 50 μg/5 μl | Chinese Hamster Model of Acanthamoeba Keratitis | Reduced severity of keratitis | [4] |
Table 2: Effective Concentrations of this compound in Experimental Models
Signaling Pathways Modulated by this compound
The inhibition of cPLA2α by this compound initiates a cascade of downstream effects on cellular signaling pathways, primarily by attenuating the production of arachidonic acid and its metabolites.
The Arachidonic Acid Cascade
The primary signaling pathway affected by this compound is the arachidonic acid cascade. Under normal physiological or pathological stimuli, cPLA2α is activated and translocates to the membrane, where it liberates arachidonic acid. AA is then metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes to produce prostaglandins and leukotrienes, respectively. These eicosanoids are potent mediators of inflammation, pain, fever, and other cellular processes. This compound, by blocking the initial step of AA release, effectively shuts down this entire cascade.
Downstream Inflammatory and Apoptotic Signaling
In specific cellular contexts, the inhibition of cPLA2α by this compound has been shown to modulate downstream signaling pathways involved in inflammation and apoptosis. For instance, in a model of Acanthamoeba keratitis, this compound treatment reduced polymorphonuclear neutrophil (PMN) infiltration and apoptosis of corneal epithelial cells.[4] This is believed to occur through the inhibition of cPLA2α-mediated production of CXCL2, a chemokine that attracts neutrophils.[4]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound.
In Vitro cPLA2α Inhibition Assay (Representative Protocol)
This protocol describes a general method for assessing the in vitro inhibitory activity of this compound against cPLA2α.
Materials:
-
Recombinant human cPLA2α
-
Fluorescently labeled phospholipid substrate (e.g., NBD-C6-HPC)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 1 mM CaCl2, 0.1% BSA)
-
This compound stock solution in DMSO
-
96-well microplate
-
Microplate reader with fluorescence detection
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
Add a fixed concentration of recombinant cPLA2α to each well of the microplate.
-
Add the this compound dilutions to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorescently labeled phospholipid substrate.
-
Monitor the increase in fluorescence over time, which corresponds to the hydrolysis of the substrate.
-
Calculate the initial reaction velocities for each this compound concentration.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Western Blot Analysis of p-cPLA2α in Human Neutrophils
This protocol details the procedure for assessing the effect of this compound on the phosphorylation of cPLA2α in stimulated human neutrophils.
Cell Culture and Treatment:
-
Isolate human neutrophils from peripheral blood.
-
Pre-treat the neutrophils with 12 nM this compound for 30 minutes.
-
Stimulate the cells with a suitable agonist (e.g., fMLP or LPS) for a specified time to induce cPLA2α phosphorylation.
Protein Extraction and Quantification:
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysate using a BCA or Bradford assay.
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE on a polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated cPLA2α (p-cPLA2α) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Strip and re-probe the membrane with an antibody for total cPLA2α and a loading control (e.g., β-actin or GAPDH) for normalization.
In Vivo Administration in a Murine Model of Contact Dermatitis (Representative Protocol)
This protocol provides a general framework for the in vivo administration of this compound in a mouse model of contact dermatitis, based on its demonstrated anti-inflammatory effects.[3]
Animal Model:
-
Induce contact dermatitis in mice by sensitizing and challenging with a hapten (e.g., oxazolone or DNFB).
This compound Formulation and Administration:
-
Prepare a topical formulation of this compound in a suitable vehicle (e.g., acetone:olive oil).
-
Administer a defined dose of this compound topically to the inflamed area (e.g., the ear) at specified time points after the challenge.
Assessment of Efficacy:
-
Measure the inflammatory response at various time points after treatment. This can include:
-
Ear swelling (measured with a caliper).
-
Histological analysis of tissue sections for immune cell infiltration and edema.
-
Measurement of pro-inflammatory cytokine and chemokine levels in tissue homogenates by ELISA or qPCR.
-
Conclusion
This compound is a highly potent and specific inhibitor of cPLA2α, a key enzyme in the production of pro-inflammatory lipid mediators. Its mechanism of action is well-defined, involving the blockade of arachidonic acid release and the subsequent suppression of the eicosanoid biosynthesis pathway. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this compound in a range of inflammatory and proliferative diseases. The visualization of the signaling pathways and experimental workflows aims to facilitate a deeper understanding of its biological context and practical application in a research setting.
References
- 1. researchgate.net [researchgate.net]
- 2. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - AU [thermofisher.com]
- 3. Role of phospholipase A2 (PLA2) inhibitors in attenuating apoptosis of the corneal epithelial cells and mitigation of Acanthamoeba keratitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Western blot [protocols.io]
CAY10650: A Technical Guide to its Inhibition of cPLA2α and the Downstream Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
CAY10650 is a potent and selective inhibitor of cytosolic phospholipase A2α (cPLA2α), a critical enzyme in the inflammatory cascade. This technical guide provides an in-depth overview of this compound, its mechanism of action, the cPLA2α signaling pathway, and relevant experimental protocols. The information presented here is intended to support researchers and professionals in the fields of inflammation, immunology, and drug development in their understanding and utilization of this compound.
Core Mechanism of Action: Inhibition of cPLA2α
Cytosolic phospholipase A2α is a key enzyme responsible for the hydrolysis of membrane phospholipids at the sn-2 position, leading to the release of arachidonic acid (AA).[1][2] This process is the rate-limiting step in the biosynthesis of eicosanoids, a class of potent lipid mediators that includes prostaglandins and leukotrienes, which are central to the inflammatory response. This compound exerts its anti-inflammatory effects by directly inhibiting the enzymatic activity of cPLA2α.
Data Presentation
The following tables summarize the available quantitative data for this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Value | Cell/System | Reference |
| IC50 | 12 nM | Purified cPLA2α | Not specified in abstracts |
| PGE2 Secretion | Inhibition | Human neutrophils | |
| Lipid Droplet Formation | Suppression | Human neutrophils | |
| Phosphorylated cPLA2α (p-cPLA2α) | Inhibition | Human neutrophils |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Dosage | Effect | Reference |
| Murine Contact Dermatitis | Not specified | Anti-inflammatory effects | Not specified in abstracts |
| Acanthamoeba Keratitis (Chinese Hamster) | 50 μg/5 μL (topical) | Reduced severity of keratitis | Not specified in abstracts |
Note: While this compound has demonstrated anti-inflammatory effects in a murine model of contact dermatitis, specific quantitative data on dose-response relationships for ear thickness reduction were not available in the reviewed literature.
Signaling Pathway
The inhibition of cPLA2α by this compound disrupts a well-defined signaling cascade. The following diagram illustrates the key components of this pathway.
References
CAY10650: A Technical Guide to its Effects on Prostaglandin Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
CAY10650 is a potent and selective inhibitor of cytosolic phospholipase A2α (cPLA2α), a critical enzyme in the inflammatory cascade. By targeting cPLA2α, this compound effectively modulates the synthesis of prostaglandins, a class of lipid mediators involved in a wide array of physiological and pathological processes, including inflammation, pain, and cancer. This technical guide provides an in-depth overview of the mechanism of action of this compound, its quantitative effects on prostaglandin synthesis, and detailed experimental protocols for its study.
Mechanism of Action: Inhibition of Arachidonic Acid Release
Prostaglandin synthesis is initiated by the release of arachidonic acid (AA) from membrane phospholipids. This rate-limiting step is primarily catalyzed by cPLA2α.[1] this compound exerts its inhibitory effect by directly targeting and blocking the activity of cPLA2α.[2] This inhibition prevents the liberation of arachidonic acid, thereby halting the downstream production of various prostaglandins, including prostaglandin E2 (PGE2). The specificity of cPLA2α for the sn-2 position of phospholipids, where arachidonic acid is typically located, makes it a key regulatory point in the eicosanoid synthesis pathway.[1]
The phosphorylation of cPLA2α is a key event in its activation. Studies have shown that this compound effectively inhibits the expression of the phosphorylated form of cPLA2α (p-cPLA2α), further confirming its mechanism of action at the level of enzyme activation.[2][3]
Quantitative Data on this compound Activity
The potency of this compound as a cPLA2α inhibitor has been quantified through in vitro assays. The half-maximal inhibitory concentration (IC50) provides a measure of the drug's efficacy.
| Compound | Target | IC50 | Reference |
| This compound | Cytosolic Phospholipase A2α (cPLA2α) | 12 nM | [2] |
Signaling Pathway of Prostaglandin E2 Synthesis and Inhibition by this compound
The following diagram illustrates the prostaglandin E2 (PGE2) synthesis pathway and the point of intervention for this compound.
Experimental Protocols
Inhibition of PGE2 Release in Human Neutrophils
This protocol details the methodology to assess the inhibitory effect of this compound on PGE2 release from stimulated human neutrophils.
a. Isolation of Human Neutrophils:
-
Isolate neutrophils from fresh human blood using standard methods such as density gradient centrifugation (e.g., using Ficoll-Paque).
-
Resuspend the isolated neutrophils in an appropriate buffer (e.g., RPMI 1640 medium).
b. Treatment with this compound:
-
Pre-treat the neutrophil suspension (1 x 10^7 cells/mL) with this compound at a final concentration of 12 nM.[3]
-
Incubate for 30 minutes at 37°C in a 5% CO2 incubator.[3]
c. Stimulation of Neutrophils:
-
Following pre-treatment, stimulate the neutrophils with a suitable agonist, such as lipopolysaccharide (LPS) at 1 µg/mL or an L-amino acid oxidase (e.g., from Calloselasma rhodostoma venom) at 50 µg/mL.[3]
-
Incubate the stimulated cells for 2 hours at 37°C in a 5% CO2 incubator.[2]
d. Sample Collection and PGE2 Measurement:
-
After incubation, centrifuge the cell suspension to pellet the cells.
-
Collect the supernatant for PGE2 analysis.
-
Quantify the concentration of PGE2 in the supernatant using a commercially available Prostaglandin E2 ELISA kit, following the manufacturer's instructions.
Western Blot Analysis of Phosphorylated cPLA2α (p-cPLA2α)
This protocol describes the detection of the activated (phosphorylated) form of cPLA2α in neutrophils following treatment with this compound.
a. Cell Treatment and Lysis:
-
Treat and stimulate human neutrophils as described in the PGE2 release inhibition protocol (steps 1a-1c), with a 1-hour stimulation period.[3]
-
After stimulation, pellet the cells by centrifugation and wash with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.
b. Protein Quantification and Sample Preparation:
-
Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).
-
Prepare protein samples for electrophoresis by adding Laemmli sample buffer and heating at 95-100°C for 5-10 minutes.
c. SDS-PAGE and Western Blotting:
-
Separate the protein lysates (equal amounts of protein per lane) on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) for at least 1 hour at room temperature to prevent non-specific antibody binding.
d. Antibody Incubation and Detection:
-
Incubate the membrane with a primary antibody specific for phosphorylated cPLA2α (p-cPLA2α) overnight at 4°C.
-
Wash the membrane several times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an appropriate imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total cPLA2α or a housekeeping protein like β-actin.[3]
Experimental Workflow
The following diagram outlines a typical experimental workflow for investigating the effects of this compound on prostaglandin synthesis.
Downstream Effects on Other Eicosanoids
By inhibiting the release of arachidonic acid, the common precursor for all eicosanoids, this compound is expected to have a broad impact on the synthesis of other inflammatory mediators beyond PGE2. This includes other prostaglandins, thromboxanes, and leukotrienes. The cyclooxygenase (COX) and lipoxygenase (LOX) pathways, both of which utilize arachidonic acid as a substrate, will be affected.[1] Therefore, when studying the effects of this compound, it is important to consider its potential to modulate the entire eicosanoid profile, which may contribute to its overall anti-inflammatory effects.
Conclusion
This compound is a valuable research tool for investigating the role of cPLA2α in prostaglandin synthesis and inflammation. Its high potency and specific mechanism of action make it a suitable candidate for in vitro and in vivo studies aimed at understanding the physiological and pathological roles of cPLA2α-derived lipid mediators. The experimental protocols and workflows provided in this guide offer a comprehensive framework for researchers to effectively utilize this compound in their studies.
References
CAY10650 and Its Role in Arachidonic Acid Release: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
CAY10650 is a highly potent and selective inhibitor of cytosolic phospholipase A2α (cPLA2α), a critical enzyme in the inflammatory cascade. By blocking the activity of cPLA2α, this compound effectively curtails the release of arachidonic acid (AA) from membrane phospholipids, the rate-limiting step in the production of eicosanoids such as prostaglandins and leukotrienes. This technical guide provides an in-depth overview of this compound, its mechanism of action, and its application in studying AA release. It includes detailed experimental protocols, quantitative data on its inhibitory effects, and visualizations of the relevant signaling pathways and experimental workflows.
Introduction to this compound and Arachidonic Acid Release
Arachidonic acid is a polyunsaturated omega-6 fatty acid esterified in the sn-2 position of membrane phospholipids. Its release, primarily mediated by cPLA2α, is a key event in cellular signaling, particularly in the context of inflammation.[1] Once released, AA is metabolized by cyclooxygenases (COX), lipoxygenases (LOX), and cytochrome P450 enzymes into a diverse array of bioactive lipids known as eicosanoids.[1] These molecules are potent mediators of inflammation, immune responses, and other physiological and pathological processes.[1]
Cytosolic PLA2α is a calcium-dependent enzyme that translocates from the cytosol to the perinuclear and endoplasmic reticulum membranes upon cellular stimulation, which increases intracellular calcium levels.[2][3] Its activity is further regulated by phosphorylation, often by mitogen-activated protein kinases (MAPKs).[3]
This compound is a potent small molecule inhibitor of cPLA2α. Its high affinity and selectivity make it an invaluable tool for elucidating the specific roles of cPLA2α in various cellular and disease models. Understanding the interaction between this compound and cPLA2α is crucial for developing novel therapeutic strategies targeting inflammatory and proliferative disorders.
Mechanism of Action of this compound
This compound exerts its inhibitory effect by directly binding to the active site of cPLA2α, preventing it from hydrolyzing its phospholipid substrate and thus blocking the release of arachidonic acid. This targeted inhibition allows for the specific investigation of the downstream consequences of cPLA2α activity.
Signaling Pathway of cPLA2α Activation and Inhibition by this compound
The activation of cPLA2α is a multi-step process initiated by various stimuli that lead to an increase in intracellular calcium concentration and the activation of MAPK cascades. The following diagram illustrates the signaling pathway leading to AA release and its inhibition by this compound.
Caption: cPLA2α signaling pathway and its inhibition by this compound.
Quantitative Data on this compound Inhibition
This compound is a highly potent inhibitor of cPLA2α. The following tables summarize the available quantitative data on its inhibitory activity.
Table 1: In Vitro Inhibition of cPLA2α by this compound
| Parameter | Value | Cell/Enzyme Source | Reference |
| IC50 | 12 nM | Recombinant human cPLA2α | [4] |
Table 2: Cellular Inhibition of Arachidonic Acid Release and PGE2 Production by this compound
| Cell Type | Stimulus | Measured Endpoint | This compound Concentration | % Inhibition | Reference |
| Human Neutrophils | Cr-LAAO | PGE2 Secretion | 12 nM | Suppression Observed | [5] |
| Human Neutrophils | Cr-LAAO | Lipid Droplet Formation | 12 nM | Suppression Observed | [5] |
Note: Quantitative dose-response data for the inhibition of arachidonic acid release and PGE2 production by this compound in various cell types is an area for further investigation to fully characterize its cellular potency.
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound to study arachidonic acid release and cPLA2α activity.
Experimental Workflow for Assessing cPLA2α Inhibition
The following diagram outlines a typical workflow for investigating the inhibitory effect of this compound on cPLA2α-mediated arachidonic acid release.
References
- 1. What are PLA2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Regulation of the specific release of arachidonic acid by cytosolic phospholipase A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Regulation of arachidonic acid release and cytosolic phospholipase A2 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The PGE2-induced inhibition of the PLD activation pathway stimulated by fMLP in human neutrophils is mediated by PKA at the PI3-Kgamma level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
CAY10650 (CAS Number: 1233706-88-1): A Comprehensive Technical Guide for Researchers
For research use only. Not for diagnostic or therapeutic use.
This technical guide provides an in-depth overview of CAY10650, a potent and selective inhibitor of cytosolic phospholipase A2α (cPLA2α). This document is intended for researchers, scientists, and drug development professionals interested in the experimental application and mechanism of action of this compound.
Core Compound Information
This compound is a small molecule inhibitor with high affinity for cPLA2α, a key enzyme in the arachidonic acid signaling cascade. Its inhibition of this enzyme prevents the release of arachidonic acid from membrane phospholipids, thereby blocking the downstream production of pro-inflammatory eicosanoids such as prostaglandins and leukotrienes.
Chemical and Physical Properties
| Property | Value |
| CAS Number | 1233706-88-1 |
| Molecular Formula | C28H25NO6 |
| Molecular Weight | 471.5 g/mol [1][2][3] |
| Inhibitory Concentration (IC50) | 12 nM for cPLA2α[1][2][4] |
| Solubility | DMSO: 40 mg/mL (84.84 mM)[2][5] |
| Storage | -20°C[2][3][5] |
| Stability | ≥ 2 years at -20°C[2][5] |
Mechanism of Action and Signaling Pathway
This compound exerts its effects by directly inhibiting the enzymatic activity of cytosolic phospholipase A2α (cPLA2α). This enzyme is a critical upstream regulator of the arachidonic acid cascade. In response to various stimuli, intracellular calcium levels rise, leading to the translocation of cPLA2α to the membrane. Concurrently, activation of mitogen-activated protein kinases (MAPKs) results in the phosphorylation and full activation of cPLA2α.[6] Activated cPLA2α then hydrolyzes membrane phospholipids, releasing arachidonic acid.
Free arachidonic acid is subsequently metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes to produce a variety of bioactive lipids, including prostaglandins (e.g., PGE2) and leukotrienes, which are potent mediators of inflammation, pain, and other physiological and pathological processes.[7][8] By inhibiting cPLA2α, this compound effectively blocks the entire downstream cascade.
This compound in the cPLA2α Signaling Pathway
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound, based on published research.
In Vitro Studies
This protocol is adapted from studies on the role of cPLA2α in human neutrophils.[7]
Objective: To assess the inhibitory effect of this compound on the activation of cPLA2α and subsequent production of inflammatory mediators in human neutrophils.
Experimental Workflow:
Materials:
-
This compound (Cayman Chemical or equivalent)
-
Human neutrophils isolated from healthy donors
-
Calloselasma rhodostoma L-amino acid oxidase (Cr-LAAO) or Lipopolysaccharide (LPS)
-
RPMI 1640 medium
-
Reagents for Western blotting (lysis buffer, antibodies for p-cPLA2α and total cPLA2α)
-
PGE2 ELISA kit
Procedure:
-
Neutrophil Isolation: Isolate human neutrophils from peripheral blood of healthy donors using a standard method such as Ficoll-Paque density gradient centrifugation.
-
Cell Culture: Resuspend isolated neutrophils in RPMI 1640 medium.
-
Pre-treatment: Pre-incubate the neutrophils with this compound at a final concentration of 12 nM for 30 minutes at 37°C in a 5% CO2 incubator.
-
Stimulation: Add the stimulus (e.g., 50 µg/mL Cr-LAAO or 1 µg/mL LPS) to the cell suspension and incubate for 1 hour at 37°C.[7]
-
Sample Collection: Centrifuge the cell suspension to separate the supernatant and cell pellet. Collect the supernatant for PGE2 analysis and lyse the cell pellet for Western blot analysis.
-
PGE2 Measurement (ELISA):
-
Use a commercial PGE2 ELISA kit.
-
Prepare standards and samples according to the manufacturer's instructions.
-
Briefly, add standards and supernatants to the antibody-coated microplate.
-
Add HRP-conjugated secondary antibody and incubate.
-
Wash the plate and add the substrate solution.
-
Stop the reaction and measure the absorbance at 450 nm.[3]
-
-
p-cPLA2α Detection (Western Blot):
-
Prepare cell lysates using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with a primary antibody against phosphorylated cPLA2α (p-cPLA2α) overnight at 4°C.[9][10]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.[9][10]
-
Strip and re-probe the membrane for total cPLA2α and a loading control (e.g., β-actin).
-
This protocol is based on the study by Tripathi et al. (2013) investigating the role of cPLA2α in Acanthamoeba keratitis.[11]
Objective: To determine the effect of this compound on apoptosis induced by a pathogenic factor in corneal epithelial cells.
Materials:
-
Chinese hamster corneal epithelial (HCORN) cells
-
Acanthamoeba castellanii mannose-induced protein (MIP-133)
-
This compound
-
Cellular DNA Fragmentation ELISA kit (e.g., from Roche)
-
Cell culture medium (e.g., DMEM)
Procedure:
-
Cell Culture and Treatment:
-
Culture HCORN cells in a 96-well plate to confluence.
-
Pre-treat the cells with this compound at an appropriate concentration for 1-2 hours.
-
Induce apoptosis by adding 15 µg/mL of MIP-133 to the culture medium and incubate for 24 hours.[12]
-
-
Cellular DNA Fragmentation ELISA:
-
Follow the manufacturer's protocol for the Cellular DNA Fragmentation ELISA kit.[5][13]
-
Briefly, lyse the cells to release cytoplasmic DNA fragments.
-
Transfer the lysate to an anti-DNA antibody-coated microplate.
-
Add an anti-BrdU-peroxidase (POD) conjugate that binds to the BrdU-labeled fragmented DNA.
-
Wash away unbound components.
-
Add the substrate solution and measure the color development at 405 nm (with a reference wavelength of 490 nm).[12]
-
In Vivo Studies
This protocol is adapted from Tripathi et al. (2013).[11]
Objective: To evaluate the therapeutic efficacy of topically administered this compound in an in vivo model of Acanthamoeba keratitis.
Experimental Workflow:
References
- 1. uwyo.edu [uwyo.edu]
- 2. Metabolism and Detection of Arachidonic Acid - Creative Proteomics [metabolomics.creative-proteomics.com]
- 3. cloud-clone.com [cloud-clone.com]
- 4. researchgate.net [researchgate.net]
- 5. selectscience.net [selectscience.net]
- 6. Western blot protocol | Abcam [abcam.com]
- 7. youtube.com [youtube.com]
- 8. elkbiotech.com [elkbiotech.com]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. origene.com [origene.com]
- 11. researchgate.net [researchgate.net]
- 12. abcam.com [abcam.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
CAY10650: A Technical Guide to its Role in Cancer Cell Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
CAY10650 is a potent and selective inhibitor of cytosolic phospholipase A2α (cPLA2α), a key enzyme in the production of arachidonic acid and downstream inflammatory mediators. With an in vitro IC50 value of 12 nM for cPLA2α, this compound serves as a critical tool for investigating the roles of this enzyme in various pathological processes, including cancer. Emerging evidence indicates that cPLA2α is not only a mediator of inflammation but also a significant player in cancer cell signaling, influencing proliferation, survival, and apoptosis. This technical guide provides an in-depth overview of the core mechanisms of this compound in cancer cell signaling, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams.
Core Mechanism of Action
This compound exerts its biological effects by directly inhibiting the enzymatic activity of cPLA2α. This enzyme is responsible for the hydrolysis of the sn-2 position of membrane glycerophospholipids to release arachidonic acid. Arachidonic acid is a precursor for the synthesis of eicosanoids, including prostaglandins and leukotrienes, which are potent signaling molecules involved in inflammation and cancer progression. By blocking cPLA2α, this compound effectively curtails the production of these pro-tumorigenic lipid mediators.
This compound in Key Cancer Cell Signaling Pathways
The inhibition of cPLA2α by this compound has been shown to impact several critical signaling pathways that are frequently dysregulated in cancer.
PI3K/Akt/mTOR Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Research has revealed a bidirectional relationship between cPLA2α and the PI3K/Akt pathway in cancer cells.
-
cPLA2α as a downstream effector of PI3K/Akt: The PI3K/Akt pathway can lead to the phosphorylation and activation of cPLA2α, thereby promoting the release of arachidonic acid and its metabolites, which can further support tumor growth.
-
cPLA2α as an upstream activator of PI3K/Akt: Conversely, cPLA2α and its products can activate the PI3K/Akt pathway, creating a positive feedback loop that sustains pro-survival signaling. In some cancer types, such as prostate and cervical cancer, inhibition of cPLA2α has been shown to decrease Akt phosphorylation, leading to reduced cell proliferation and survival.
Figure 1: this compound inhibits cPLA2α, disrupting a positive feedback loop with the PI3K/Akt pathway.
MAPK/ERK Pathway
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway is another crucial signaling cascade that regulates cell proliferation, differentiation, and survival. cPLA2α has been implicated in the modulation of this pathway in cancer.
-
cPLA2α and ERK Activation: In certain cancers, such as hepatocellular carcinoma, cPLA2α activity is required for growth factor-induced ERK activation. Inhibition of cPLA2α can therefore attenuate ERK signaling and suppress tumor cell proliferation and invasion. The release of arachidonic acid and its metabolites can also contribute to the activation of the MAPK/ERK pathway.
The Modulatory Role of CAY10650 on Lipid Droplet Formation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lipid droplets are dynamic cellular organelles integral to lipid metabolism, energy homeostasis, and cellular signaling. Their dysregulation is implicated in numerous metabolic diseases, making the modulation of their formation a key therapeutic target. This technical guide provides an in-depth analysis of the effect of CAY10650, a potent and selective inhibitor of cytosolic phospholipase A2-α (cPLA2-α), on the biogenesis of lipid droplets. This document summarizes the current understanding of the mechanism of action of this compound, presents available data on its effects, details relevant experimental protocols, and visualizes the implicated signaling pathways.
Introduction to this compound and Lipid Droplet Biology
Lipid droplets are composed of a neutral lipid core, primarily triacylglycerols (TAGs) and sterol esters, enclosed by a phospholipid monolayer embedded with various proteins. Their formation is a complex process initiated at the endoplasmic reticulum. Cytosolic phospholipase A2-α (cPLA2-α) is a key enzyme in cellular signaling, responsible for the release of arachidonic acid from membrane phospholipids. Emerging evidence indicates that cPLA2-α plays a critical role in the biogenesis of lipid droplets.
This compound is a small molecule inhibitor that specifically targets the activity of cPLA2-α. By blocking this enzyme, this compound provides a valuable tool to investigate the role of cPLA2-α in various cellular processes, including lipid droplet formation.
This compound's Mechanism of Action in Suppressing Lipid Droplet Formation
This compound exerts its effect by inhibiting the enzymatic activity of cPLA2-α. This inhibition has a direct impact on the signaling pathways that govern the formation of lipid droplets. The primary mechanism involves the reduction of available arachidonic acid and its downstream metabolites, which are crucial for the synthesis of neutral lipids and the structural integrity of nascent lipid droplets.
A key player in this pathway is Diacylglycerol Acyltransferase 1 (DGAT1), an enzyme that catalyzes the final step in TAG synthesis. The activity of cPLA2-α is linked to the regulation of DGAT1, and therefore, inhibition of cPLA2-α by this compound leads to a downstream suppression of DGAT1 activity and a subsequent reduction in TAG synthesis and lipid droplet formation[1].
Signaling Pathway
References
CAY10650: A Technical Guide to its Inhibition of Prostaglandin E2 Secretion
For Researchers, Scientists, and Drug Development Professionals
Abstract
Prostaglandin E2 (PGE2) is a principal mediator of inflammation and plays a significant role in a myriad of physiological and pathological processes. The targeted inhibition of its synthesis is a key strategy in the development of anti-inflammatory therapeutics. This technical guide provides an in-depth overview of CAY10650, a potent and selective inhibitor of cytosolic phospholipase A2α (cPLA2α), a critical upstream enzyme in the PGE2 synthesis cascade. This document details the mechanism of action of this compound, presents quantitative data on its inhibitory effects, outlines experimental protocols for its use, and provides visual representations of the relevant biological pathways and experimental workflows.
Introduction: The Role of PGE2 in Cellular Signaling
Prostaglandin E2 (PGE2) is a bioactive lipid derived from arachidonic acid through the action of cyclooxygenase (COX) enzymes. It exerts its diverse biological effects by binding to four distinct G protein-coupled receptors: EP1, EP2, EP3, and EP4. These receptors are coupled to different intracellular signaling cascades, leading to a variety of cellular responses dependent on the tissue and cellular context. Due to its central role in inflammation, pain, and fever, the modulation of PGE2 production is a significant area of research in drug discovery.
This compound: Mechanism of Action
This compound is a highly potent and selective inhibitor of cytosolic phospholipase A2α (cPLA2α)[1][2]. The synthesis of PGE2 is initiated by the release of arachidonic acid from membrane phospholipids, a reaction catalyzed by cPLA2α. By inhibiting cPLA2α, this compound effectively blocks the liberation of arachidonic acid, thereby preventing its subsequent conversion into PGE2 by downstream enzymes such as COX-1 and COX-2. This targeted approach allows for the specific upstream inhibition of the eicosanoid synthesis pathway.
Signaling Pathway of PGE2 Synthesis and Inhibition by this compound
The following diagram illustrates the enzymatic cascade leading to PGE2 production and the point of intervention for this compound.
Quantitative Data: Inhibitory Potency of this compound
This compound has been demonstrated to be a potent inhibitor of cPLA2α and, consequently, PGE2 secretion. The following tables summarize the available quantitative data.
Table 1: In Vitro Inhibitory Potency of this compound
| Parameter | Value | Enzyme/Target | Reference |
| IC₅₀ | 12 nM | Cytosolic Phospholipase A2α (cPLA2α) | [1][2] |
Table 2: Cellular Inhibition of PGE2 Secretion by this compound
| Cell Type | Stimulus | This compound Concentration | Incubation Time | Observed Effect | Reference |
| Human Neutrophils | Cr-LAAO (50 µg/mL) or LPS (1 µg/mL) | 12 nM | 2 hours | Inhibition of PGE2 release | [1][3] |
| Human Neutrophils | Cr-LAAO (50 µg/mL) or LPS (1 µg/mL) | 12 nM | 30 minutes | Inhibition of cPLA2-α phosphorylation | [1][3] |
Experimental Protocols
This section provides a detailed methodology for assessing the inhibitory effect of this compound on PGE2 secretion in a cellular context, based on published studies.
Inhibition of PGE2 Secretion in Human Neutrophils
This protocol describes the induction of PGE2 production in human neutrophils and its inhibition by this compound.
Materials:
-
Human neutrophils (isolated from whole blood)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Gentamicin
-
L-glutamine
-
Lipopolysaccharide (LPS) or Calloselasma rhodostoma L-amino acid oxidase (Cr-LAAO)
-
This compound (stock solution in DMSO)
-
PGE2 ELISA Kit
-
96-well culture plates
Procedure:
-
Cell Culture: Isolate human neutrophils and resuspend them in RPMI-1640 medium supplemented with 2% FBS, 100 mg/mL gentamicin, and 2 mM L-glutamine. Plate the cells at a density of 1 x 10⁷ cells/well in a 96-well plate.
-
Inhibitor Pre-treatment: Pre-treat the neutrophils with 12 nM this compound for 30 minutes at 37°C in a 5% CO₂ incubator. A vehicle control (DMSO) should be run in parallel.
-
Stimulation: Following pre-treatment, stimulate the cells with a pro-inflammatory agent to induce PGE2 production. For example, add LPS to a final concentration of 1 µg/mL or Cr-LAAO to a final concentration of 50 µg/mL. Include an unstimulated control group.
-
Incubation: Incubate the plate for 1-2 hours at 37°C in a 5% CO₂ incubator.
-
Supernatant Collection: After incubation, centrifuge the plate to pellet the cells. Carefully collect the supernatant for PGE2 analysis.
-
PGE2 Quantification: Measure the concentration of PGE2 in the collected supernatants using a commercial PGE2 ELISA kit, following the manufacturer's instructions.
Experimental Workflow Diagram
Prostaglandin E2 Signaling Pathways
Understanding the downstream signaling of PGE2 is crucial for contextualizing the effects of its inhibition. PGE2 mediates its effects through four receptor subtypes (EP1-4), each activating distinct G-protein-coupled signaling cascades.
Conclusion
This compound is a valuable research tool for investigating the roles of cPLA2α and PGE2 in various biological systems. Its high potency and selectivity make it a precise instrument for dissecting the complexities of the arachidonic acid cascade. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals aiming to explore the therapeutic potential of inhibiting PGE2 secretion. Further studies to establish comprehensive dose-response relationships in various cell types will continue to refine our understanding of this compound's utility in both basic research and preclinical development.
References
An In-depth Technical Guide to CAY10650 and its Phase I Metabolite CAY10641
For Researchers, Scientists, and Drug Development Professionals
Abstract
CAY10650 is a potent inhibitor of cytosolic phospholipase A2α (cPLA2α), a key enzyme in the inflammatory cascade responsible for the release of arachidonic acid, the precursor to prostaglandins and leukotrienes. Its primary phase I metabolite, CAY10641, is an inactive alcohol derivative. This technical guide provides a comprehensive overview of the available data on this compound and CAY10641, including their chemical properties, mechanism of action, metabolic pathway, and biological effects. Detailed experimental protocols and structured data tables are presented to facilitate further research and development of cPLA2α inhibitors.
Introduction
Cytosolic phospholipase A2α (cPLA2α) plays a critical role in initiating the inflammatory response by catalyzing the hydrolysis of membrane phospholipids to release arachidonic acid.[1] The subsequent metabolism of arachidonic acid by cyclooxygenase (COX) and lipoxygenase (LOX) pathways leads to the production of potent inflammatory mediators.[2] Inhibition of cPLA2α is therefore a promising therapeutic strategy for a range of inflammatory diseases.
This compound has been identified as a highly potent inhibitor of cPLA2α with an IC50 value of 12 nM.[3] It has demonstrated anti-inflammatory effects in preclinical models.[1] Understanding the metabolic fate and biological activity of its metabolites is crucial for its development as a therapeutic agent. This guide focuses on this compound and its phase I metabolite, CAY10641.
Physicochemical Properties
A summary of the key physicochemical properties of this compound and CAY10641 is provided in Table 1.
Table 1: Physicochemical Properties of this compound and CAY10641
| Property | This compound | CAY10641 |
| Chemical Name | 3-(2-methyl-1-oxopropyl)-1-[2-oxo-3-(4-phenoxyphenoxy)propyl]-1H-indole-5-carboxylic acid | 1-[2-hydroxy-3-(4-phenoxyphenoxy)propyl]-3-(2-methyl-1-oxopropyl)-1H-indole-5-carboxylic acid |
| Molecular Formula | C₂₈H₂₅NO₆ | C₂₈H₂₇NO₆ |
| Molecular Weight | 471.5 g/mol | 473.5 g/mol |
| CAS Number | 1233706-88-1 | 1233706-89-2 |
| Appearance | Crystalline solid | Crystalline solid |
| Solubility (DMSO) | ~10 mg/mL | ~10 mg/mL |
| Solubility (Ethanol) | Not explicitly stated | ~3 mg/mL |
Data sourced from publicly available information.[1][4]
Mechanism of Action and Signaling Pathway
This compound exerts its pharmacological effect by directly inhibiting the enzymatic activity of cPLA2α. This inhibition prevents the release of arachidonic acid from membrane phospholipids, thereby blocking the downstream production of pro-inflammatory eicosanoids such as prostaglandins and leukotrienes.[2][5] The phosphorylation of cPLA2α is a key step in its activation and translocation to the membrane.[5][6] this compound has been shown to inhibit the expression of phosphorylated cPLA2-α in neutrophils.[3]
Figure 1: Simplified signaling pathway of cPLA2α and the inhibitory action of this compound.
Metabolism of this compound to CAY10641
This compound undergoes phase I metabolism through the reduction of its ketone moiety to a secondary alcohol, yielding the metabolite CAY10641.[1][7] This metabolic conversion results in the inactivation of the molecule's cPLA2α inhibitory activity. The reduction is likely catalyzed by cytosolic short-chain dehydrogenases/reductases (SDRs), which are known to metabolize xenobiotics with ketone functionalities.[7]
Figure 2: Metabolic conversion of this compound to CAY10641.
Quantitative Biological Data
Table 2: In Vitro cPLA2α Inhibitory Activity
| Compound | IC₅₀ (nM) | Target | Assay Type |
| This compound | 12 | human cPLA2α | Not specified |
| CAY10641 | Inactive | cPLA2α | Not specified |
Data sourced from publicly available information.[1][3]
Table 3: In Vitro Metabolism and Pharmacokinetics
| Compound | Parameter | Species | Matrix | Value |
| This compound | In Vitro Half-life (t₁/₂) | - | Human Liver Microsomes | Data not available |
| Intrinsic Clearance (CLᵢₙₜ) | - | Human Liver Microsomes | Data not available | |
| CAY10641 | Plasma Concentration | Mouse | Plasma | 0.5 µg/mL at 30 min post 10 mg/kg IV dose |
Data for CAY10641 sourced from publicly available information.[1]
Table 4: Cellular Activity of this compound
| Activity | Cell Type | Concentration | Effect |
| Inhibition of p-cPLA2α expression | Human Neutrophils | 12 nM | Inhibition observed after 30 min |
| Inhibition of PGE₂ Release | Human Neutrophils | 12 nM | Inhibition observed after 2 h |
| Suppression of Lipid Droplet Formation | Human Neutrophils | Not specified | Suppression observed |
Data sourced from a study by Paloschi et al. (2020).[8]
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on standard techniques and information gathered from related studies.
In Vitro Metabolism of this compound in Human Liver Microsomes
This protocol outlines a general procedure for assessing the metabolic stability of this compound.
Figure 3: Workflow for a microsomal stability assay.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Thaw pooled human liver microsomes on ice.
-
Prepare an NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Prepare a 100 mM phosphate buffer (pH 7.4).
-
-
Incubation:
-
In a microcentrifuge tube, combine this compound (final concentration, e.g., 1 µM), human liver microsomes (final concentration, e.g., 0.5 mg/mL), and phosphate buffer.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture.
-
-
Sample Processing and Analysis:
-
Immediately quench the reaction in the aliquot by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Vortex and centrifuge to precipitate the microsomal proteins.
-
Transfer the supernatant to a new tube and analyze the disappearance of this compound and the formation of CAY10641 using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of this compound remaining versus time.
-
Calculate the in vitro half-life (t₁/₂) from the slope of the linear regression.
-
Calculate the intrinsic clearance (CLᵢₙₜ) using the appropriate equations.
-
Western Blot for Phosphorylated cPLA2α
This protocol is adapted from the study by Paloschi et al. (2020) and outlines the procedure for assessing the effect of this compound on cPLA2α phosphorylation.[8]
Protocol:
-
Cell Culture and Treatment:
-
Culture human neutrophils in appropriate media.
-
Pre-treat the cells with this compound (12 nM) for 30 minutes.
-
Stimulate the cells with an inflammatory agent (e.g., L-amino acid oxidase from Calloselasma rhodostoma venom) for 1 hour.
-
-
Protein Extraction:
-
Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated cPLA2α (p-cPLA2α) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Image the blot and perform densitometry analysis to quantify the levels of p-cPLA2α relative to a loading control (e.g., β-actin).
-
Conclusion
This compound is a potent inhibitor of cPLA2α that shows promise as an anti-inflammatory agent. Its metabolism to the inactive alcohol derivative, CAY10641, is a critical factor to consider in its preclinical and clinical development. While the available data provide a solid foundation for understanding the basic pharmacology of these compounds, further studies are needed to fully characterize the in vitro and in vivo metabolic and pharmacokinetic properties of this compound. The experimental protocols and data presented in this guide are intended to support the ongoing research efforts in the field of cPLA2α inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. A cytosolic phospholipase A2 (cPLA2)-Initiated Lipid Mediator Pathway Induces Autophagy in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lipid droplet staining and quantification [bio-protocol.org]
- 4. caymanchem.com [caymanchem.com]
- 5. Phospholipase A2 - Wikipedia [en.wikipedia.org]
- 6. Phospholipid peroxidation induces cytosolic phospholipase A2 activity: membrane effects versus enzyme phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Human Prostaglandin E2 ELISA Kit (KHL1701) - Invitrogen [thermofisher.com]
- 8. A sensitive direct ELISA for detection of prostaglandin E2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
CAY10650: In Vitro Experimental Protocols and Application Notes
For Researchers, Scientists, and Drug Development Professionals
Abstract
CAY10650 is a potent and selective inhibitor of cytosolic phospholipase A2α (cPLA2α), a critical enzyme in the inflammatory cascade. With an IC50 value of 12 nM, this compound serves as a valuable tool for investigating the role of cPLA2α in various cellular processes, including inflammation, apoptosis, and eicosanoid signaling.[1][2] This document provides detailed in vitro experimental protocols for utilizing this compound to study its effects on cPLA2α activity, downstream signaling pathways, and cellular responses.
Mechanism of Action
This compound exerts its inhibitory effect on cPLA2α, the enzyme responsible for the hydrolysis of membrane phospholipids to release arachidonic acid (AA).[3] AA is a precursor for the synthesis of various pro-inflammatory lipid mediators, including prostaglandins and leukotrienes, through the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, respectively.[4][5][6] By blocking cPLA2α, this compound effectively attenuates the production of these inflammatory mediators. The activation of cPLA2α itself is a regulated process, often initiated by an increase in intracellular calcium ions (Ca2+) and phosphorylation by mitogen-activated protein kinases (MAPKs).[7][8]
Data Summary
The following table summarizes the key quantitative data regarding the in vitro activity of this compound.
| Parameter | Value | Cell Type/System | Reference |
| IC50 for cPLA2α | 12 nM | Purified enzyme | [1][2] |
| Inhibition of p-cPLA2α | Effective at 12 nM | Human Neutrophils | [1] |
| Inhibition of PGE2 Release | Effective at 12 nM | Human Neutrophils | [1] |
Signaling Pathway
Caption: this compound inhibits the cPLA2α signaling pathway.
Experimental Protocols
Western Blot for Phospho-cPLA2α (Ser505)
This protocol is designed to assess the inhibitory effect of this compound on the phosphorylation of cPLA2α at Ser505, a key activation site.
Experimental Workflow:
Caption: Western blot workflow for p-cPLA2α detection.
Methodology:
-
Cell Culture and Plating: Culture human neutrophils (or other relevant cell types) under standard conditions. Plate approximately 1 x 10^7 cells per condition.
-
This compound Treatment: Pre-treat cells with this compound at desired concentrations (e.g., a dose-response from 1 nM to 1 µM, with 12 nM being a key concentration) for 30 minutes at 37°C.[9] Include a vehicle control (e.g., DMSO).
-
Cell Stimulation: Stimulate the cells with an appropriate agonist to induce cPLA2α phosphorylation (e.g., LPS at 1 µg/mL) for 1 hour at 37°C.[9]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer and separate the proteins by SDS-PAGE (e.g., 10% acrylamide gel).
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Antibody Incubation:
-
Incubate the membrane with a primary antibody specific for phospho-cPLA2α (Ser505) overnight at 4°C.
-
For loading controls, probe separate membranes or strip and re-probe the same membrane with antibodies against total cPLA2α and a housekeeping protein (e.g., β-actin).
-
-
Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-cPLA2α signal to the total cPLA2α and/or the loading control.
Prostaglandin E2 (PGE2) Release Assay
This protocol measures the effect of this compound on the production and release of PGE2, a downstream product of the cPLA2α-COX pathway.
Methodology:
-
Cell Culture and Treatment: Culture cells (e.g., human neutrophils) in a 24-well plate. Pre-treat the cells with various concentrations of this compound (e.g., 12 nM) for 30 minutes.[9]
-
Stimulation: Stimulate the cells with an appropriate agonist (e.g., LPS at 1 µg/mL) for a specified time (e.g., 2 hours) to induce PGE2 production.[1]
-
Supernatant Collection: Centrifuge the plate to pellet the cells and collect the supernatant.
-
PGE2 Measurement: Measure the concentration of PGE2 in the supernatant using a commercially available PGE2 ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Generate a standard curve using the provided PGE2 standards. Calculate the concentration of PGE2 in the samples based on the standard curve. Compare the PGE2 levels in this compound-treated samples to the vehicle-treated control.
Apoptosis Detection Assay (Cell Death Detection ELISA)
This assay quantifies apoptosis by measuring cytoplasmic histone-associated DNA fragments (nucleosomes).
Methodology:
-
Cell Culture and Treatment: Seed cells in a 96-well plate. Treat the cells with an apoptosis-inducing agent (e.g., staurosporine) in the presence or absence of various concentrations of this compound. In some experimental models, this compound has been used to inhibit apoptosis induced by specific stimuli.[10]
-
Cell Lysis: After the desired incubation period, lyse the cells according to the protocol of a commercially available Cell Death Detection ELISA kit.
-
ELISA Procedure: Perform the ELISA according to the manufacturer's instructions. This typically involves the incubation of the cell lysate in a microplate coated with anti-histone antibodies, followed by the addition of a peroxidase-conjugated anti-DNA antibody.
-
Color Development and Measurement: Add the substrate solution and measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the amount of nucleosomes in the cytoplasm, indicating the level of apoptosis. Compare the results from this compound-treated cells to the controls.
CXCL2 Release Assay (ELISA)
This protocol is for measuring the effect of this compound on the secretion of the pro-inflammatory chemokine CXCL2.
Methodology:
-
Cell Culture and Treatment: Plate cells in a 24-well plate and pre-treat with this compound at various concentrations for a specified time.
-
Stimulation: Induce CXCL2 production by stimulating the cells with an appropriate inflammatory agent (e.g., a pathogen-associated molecular pattern or cytokine).
-
Supernatant Collection: Collect the cell culture supernatant after the stimulation period.
-
CXCL2 Measurement: Quantify the concentration of CXCL2 in the supernatant using a commercially available CXCL2 ELISA kit, following the manufacturer's protocol.
-
Data Analysis: Use a standard curve to determine the concentration of CXCL2 in the samples. Analyze the dose-dependent effect of this compound on CXCL2 secretion.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Metabolism and Detection of Arachidonic Acid - Creative Proteomics [metabolomics.creative-proteomics.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. uwyo.edu [uwyo.edu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Role of phospholipase A2 (PLA2) inhibitors in attenuating apoptosis of the corneal epithelial cells and mitigation of Acanthamoeba keratitis - PMC [pmc.ncbi.nlm.nih.gov]
CAY10650: Application Notes and Protocols for Cell Culture Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
CAY10650 is a potent and selective inhibitor of cytosolic phospholipase A2α (cPLA2α), a key enzyme in the inflammatory cascade. cPLA2α catalyzes the hydrolysis of arachidonic acid from membrane phospholipids, which is the rate-limiting step in the production of various pro-inflammatory eicosanoids, including prostaglandins and leukotrienes. By inhibiting cPLA2α, this compound effectively suppresses the inflammatory response and has demonstrated potential in various therapeutic areas, including inflammation, cancer, and neurodegenerative diseases. This document provides detailed application notes and protocols for the use of this compound in cell culture experiments.
Mechanism of Action
This compound exerts its biological effects through the specific inhibition of cPLA2α. The enzymatic action of cPLA2α releases arachidonic acid, which is then metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes to produce prostaglandins and leukotrienes, respectively. These lipid mediators are potent signaling molecules that drive inflammatory responses, pain, and fever. This compound, with an IC50 value of 12 nM for cPLA2α, effectively blocks this pathway at its origin.[1]
Figure 1: Simplified signaling pathway of cPLA2α and the inhibitory action of this compound.
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Line/System | Reference |
| cPLA2α IC50 | 12 nM | N/A | [1] |
| PGE2 Release Inhibition | Effective at 12 nM | Human Neutrophils | [1] |
| Apoptosis Induction | Effective concentration varies | Chinese Hamster Corneal Epithelial (HCORN) Cells | [2] |
Note: Further research is required to establish a comprehensive profile of this compound's IC50 values for cell viability across a diverse range of cancer cell lines.
Experimental Protocols
Protocol 1: General Cell Culture Treatment with this compound
This protocol provides a general guideline for treating adherent or suspension cells with this compound. Specific parameters such as cell seeding density, treatment duration, and this compound concentration should be optimized for each cell line and experimental objective.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Complete cell culture medium appropriate for the cell line
-
Sterile, nuclease-free microcentrifuge tubes
-
Cell culture plates or flasks
-
Phosphate-buffered saline (PBS), sterile
Stock Solution Preparation:
-
Prepare a stock solution of this compound in DMSO. For example, to prepare a 10 mM stock solution, dissolve 4.715 mg of this compound (MW: 471.5 g/mol ) in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C.
Cell Treatment Procedure:
-
Seed cells in appropriate cell culture vessels and allow them to adhere (for adherent cells) or reach the desired density (for suspension cells).
-
On the day of treatment, thaw an aliquot of the this compound stock solution at room temperature.
-
Prepare the desired final concentrations of this compound by diluting the stock solution in complete cell culture medium. Note: To avoid solvent toxicity, the final concentration of DMSO in the culture medium should not exceed 0.1-0.5%. Prepare a vehicle control with the same final concentration of DMSO.
-
Remove the existing medium from the cells and replace it with the medium containing the desired concentration of this compound or the vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO2).
-
Following incubation, proceed with the desired downstream analysis (e.g., cell viability assay, protein extraction, RNA isolation).
Figure 2: General workflow for cell culture treatment with this compound.
Protocol 2: Inhibition of PGE2 Release in Macrophages
This protocol describes a method to assess the inhibitory effect of this compound on lipopolysaccharide (LPS)-induced prostaglandin E2 (PGE2) release in macrophage cell lines such as RAW 264.7.
Materials:
-
RAW 264.7 macrophage cell line
-
Complete DMEM medium (with 10% FBS)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
DMSO
-
PBS
-
PGE2 ELISA kit
Procedure:
-
Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10^5 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound (e.g., 1 nM, 10 nM, 100 nM, 1 µM) or vehicle (DMSO) for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response and PGE2 production. Include a non-stimulated control group.
-
After the incubation period, collect the cell culture supernatants.
-
Centrifuge the supernatants to remove any cellular debris.
-
Measure the concentration of PGE2 in the supernatants using a commercially available PGE2 ELISA kit, following the manufacturer's instructions.
-
Normalize the PGE2 concentration to the total protein content of the cells in each well, if desired.
Protocol 3: Arachidonic Acid Release Assay
This protocol outlines a method to measure the release of arachidonic acid from cells treated with this compound, providing a direct assessment of cPLA2α activity.
Materials:
-
Cell line of interest
-
[³H]-Arachidonic Acid
-
Complete cell culture medium
-
This compound
-
DMSO
-
PBS
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Seed cells in a 12-well plate and grow to near confluency.
-
Label the cellular phospholipids by incubating the cells with [³H]-Arachidonic Acid (e.g., 0.5 µCi/mL) in complete medium for 18-24 hours.
-
Wash the cells three times with PBS to remove unincorporated [³H]-Arachidonic Acid.
-
Pre-incubate the cells with various concentrations of this compound or vehicle (DMSO) in serum-free medium for 30-60 minutes.
-
Stimulate the cells with a suitable agonist (e.g., calcium ionophore A23187, ATP) to induce arachidonic acid release.
-
After the desired stimulation time (e.g., 15-30 minutes), collect the culture medium.
-
Add scintillation cocktail to the collected medium and measure the radioactivity using a scintillation counter.
-
Lyse the cells in the wells and measure the radioactivity remaining in the cell lysate.
-
Calculate the percentage of arachidonic acid release as: (cpm in medium) / (cpm in medium + cpm in cell lysate) x 100.
Protocol 4: Apoptosis Assay by Flow Cytometry (Annexin V/Propidium Iodide Staining)
This protocol describes the use of Annexin V and Propidium Iodide (PI) staining to quantify apoptosis and necrosis in cells treated with this compound.
Materials:
-
Cell line of interest
-
This compound
-
DMSO
-
Annexin V-FITC Apoptosis Detection Kit (or similar)
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and treat with desired concentrations of this compound or vehicle (DMSO) for a specified duration (e.g., 24 or 48 hours).
-
Harvest the cells, including any floating cells from the supernatant, by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Figure 3: Workflow for apoptosis detection using Annexin V/PI staining.
Safety and Handling
This compound is for research use only and not for human or veterinary use. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Refer to the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.
Conclusion
This compound is a valuable tool for investigating the role of cPLA2α in various cellular processes. The protocols provided herein offer a starting point for utilizing this potent inhibitor in cell culture studies. It is crucial to optimize the experimental conditions for each specific cell line and research question to ensure reliable and reproducible results. Further investigation is warranted to expand the understanding of this compound's effects across a wider range of cell types and disease models.
References
Application Notes and Protocols for CAY10650 Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed guidelines for the preparation, storage, and handling of stock solutions for CAY10650, a potent inhibitor of cytosolic phospholipase A2α (cPLA2α). Adherence to these protocols is crucial for ensuring the compound's stability, solubility, and optimal performance in various experimental settings.
Compound Information
This compound is a selective inhibitor of cPLA2α with an IC50 value of 12 nM.[1][2][3][4] It is widely used in research to study the role of cPLA2α in inflammatory processes, lipid droplet formation, and prostaglandin E2 (PGE2) secretion.[1][5]
Chemical and Physical Properties
| Property | Value | Source |
| Molecular Weight | 471.5 g/mol | [2][3] |
| Molecular Formula | C₂₈H₂₅NO₆ | [2][3] |
| CAS Number | 1233706-88-1 | [2][3] |
| Purity | >97% | [2] |
Solubility Data
The solubility of this compound varies significantly depending on the solvent. It is crucial to use fresh, anhydrous solvents, as the presence of moisture can reduce solubility, particularly with DMSO.[1][4] Sonication or gentle warming can aid in dissolution.[1][2]
| Solvent | Solubility | Concentration (Molar) | Notes | Source |
| DMSO | 20 - 100 mg/mL | 42.4 - 212.09 mM | Use fresh, hygroscopic DMSO. Ultrasonic treatment is recommended. | [1][2][3][4] |
| DMF | 20 mg/mL | ~42.4 mM | [3] | |
| Ethanol | 24 mg/mL | ~50.9 mM | [4] | |
| Water | Insoluble | - | [4] | |
| DMSO:PBS (pH 7.2) (1:10) | 0.1 mg/mL | ~0.21 mM | [3] |
Signaling Pathway of this compound Action
This compound exerts its effects by inhibiting cPLA2α, a key enzyme in the arachidonic acid cascade, which leads to the production of pro-inflammatory mediators.
Caption: this compound inhibits cPLA2α, blocking arachidonic acid release.
Experimental Protocols
Preparation of a 10 mM DMSO Stock Solution
This protocol describes the preparation of a high-concentration stock solution for in vitro use.
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, amber-colored microcentrifuge tubes
-
Calibrated precision balance
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Equilibrate: Allow the this compound vial to reach room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM solution, weigh out 4.715 mg of this compound (Molecular Weight = 471.5 g/mol ).
-
Dissolution: Add the appropriate volume of fresh, anhydrous DMSO to the powder. For 4.715 mg, add 1 mL of DMSO.
-
Mixing: Vortex the solution thoroughly for 1-2 minutes to facilitate dissolution.
-
Sonication (if necessary): If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes.[1][2]
-
Aliquotting: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.[6]
-
Storage: Store the aliquots at -20°C or -80°C.
Stock Solution Preparation Workflow
Caption: Workflow for preparing this compound stock solution.
Storage and Stability
Proper storage is critical to maintain the integrity of this compound.
| Form | Storage Temperature | Stability | Source |
| Solid Powder | -20°C | ≥ 3 years | [2][3] |
| In Solvent (e.g., DMSO) | -20°C | Up to 1 year | [1] |
| -80°C | Up to 2 years | [1] |
Important Considerations:
-
Avoid Freeze-Thaw Cycles: Repeated changes in temperature can degrade the compound. Aliquotting into single-use volumes is highly recommended.[6]
-
Light Sensitivity: Store solutions in amber or light-blocking tubes to prevent photodegradation.
-
Hygroscopic Nature: this compound powder can absorb moisture. Store in a desiccator.
Dilution for Cell-Based Assays
For cell culture experiments, the DMSO stock solution must be diluted to a working concentration where the final DMSO concentration is non-toxic to cells (typically ≤0.5%).[6]
Example Dilution:
-
Prepare an intermediate dilution of the 10 mM stock solution in cell culture medium.
-
Add the intermediate dilution to the final cell culture volume to achieve the desired final concentration of this compound.
-
Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
By following these detailed protocols and application notes, researchers can ensure the accurate and effective use of this compound in their studies.
References
CAY10650 Application Notes: Solubility in DMSO and Ethanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the solubility of CAY10650 in Dimethyl Sulfoxide (DMSO) and ethanol, along with protocols for its preparation and use in research settings.
Introduction
This compound is a potent and selective inhibitor of cytosolic phospholipase A2α (cPLA2α), with an IC50 value of 12 nM.[1][2][3] By inhibiting cPLA2α, this compound blocks the hydrolysis of arachidonic acid from membrane phospholipids, a critical step in the biosynthesis of eicosanoids such as prostaglandins and leukotrienes. This mechanism gives this compound significant anti-inflammatory properties, which have been demonstrated in various in vivo models, including murine contact dermatitis and Acanthamoeba keratitis.[1][2][3] Its ability to suppress lipid droplet formation and PGE2 secretion further underscores its potential as a tool for studying inflammatory processes and as a lead compound in drug development.[1]
Solubility Data
The solubility of this compound in DMSO and ethanol is summarized in the table below. It is important to note that the solubility in DMSO can be affected by the purity of the solvent, as DMSO is hygroscopic. For optimal results, using fresh, anhydrous DMSO is recommended.[4] Sonication or gentle heating may also aid in the dissolution of the compound.[1][2]
| Solvent | Concentration (mg/mL) | Molar Equivalent (mM) | Source |
| DMSO | 20 | 42.42 | Cayman Chemical[3] |
| 40 | 84.84 | TargetMol[2] | |
| 94 | 199.36 | Selleck Chemicals[4] | |
| 100 | 212.09 | MedchemExpress[1] | |
| Ethanol | 24 | 50.90 | Selleck Chemicals[4] |
Molecular Weight of this compound: 471.5 g/mol
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (crystalline solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound. For 1 mL of a 10 mM stock solution, you will need 4.715 mg of this compound.
-
Solvent Addition: Add the appropriate volume of fresh, anhydrous DMSO to the vial containing the this compound. For a 10 mM solution, if you weighed out 4.715 mg, you would add 1 mL of DMSO.
-
Dissolution: Tightly cap the vial and vortex thoroughly until the solid is completely dissolved. If precipitation or phase separation occurs, sonication or gentle warming (e.g., in a 37°C water bath) can be used to aid dissolution.[1]
-
Storage: Once dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability. Stock solutions in DMSO are typically stable for up to one year at -20°C and up to two years at -80°C.[1]
Protocol 2: Preparation of this compound Stock Solution in Ethanol
This protocol outlines the preparation of a 10 mM stock solution of this compound in ethanol.
Materials:
-
This compound (crystalline solid)
-
200 proof (100%) Ethanol
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
Procedure:
-
Weighing: Weigh out the required amount of this compound. For 1 mL of a 10 mM stock solution, use 4.715 mg.
-
Solvent Addition: Add the calculated volume of 100% ethanol to the vial with this compound.
-
Dissolution: Secure the cap and vortex the solution until the compound is fully dissolved.
-
Storage: Aliquot the stock solution into smaller working volumes and store at -20°C.
Mechanism of Action and Signaling Pathway
This compound exerts its effects by inhibiting cytosolic phospholipase A2α (cPLA2α). This enzyme is responsible for the calcium-dependent hydrolysis of the sn-2 ester bond of membrane glycerophospholipids, which releases arachidonic acid. Once released, arachidonic acid can be metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes to produce a variety of pro-inflammatory lipid mediators, including prostaglandins and leukotrienes. By blocking the initial step of this cascade, this compound effectively reduces the production of these inflammatory mediators.
References
Application Notes and Protocols for CAY10650 in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
CAY10650 is a highly potent and selective inhibitor of cytosolic phospholipase A2α (cPLA2α), with an IC50 value of 12 nM.[1][2][3][4] cPLA2α is a critical enzyme in the inflammatory cascade, responsible for the hydrolysis of arachidonic acid from the sn-2 position of membrane phospholipids.[4] The released arachidonic acid is then metabolized into various pro-inflammatory eicosanoids, including prostaglandins and leukotrienes. By inhibiting cPLA2α, this compound effectively blocks the production of these inflammatory mediators, making it a valuable tool for studying inflammatory processes and a potential therapeutic agent. In animal models, this compound has demonstrated significant anti-inflammatory effects in conditions such as acute irritant contact dermatitis and Acanthamoeba keratitis.[3][4][5]
These application notes provide detailed protocols for the formulation and administration of this compound for in vivo animal studies, along with relevant data and diagrams to guide researchers in their experimental design.
Mechanism of Action: Inhibition of the cPLA2α Signaling Pathway
This compound exerts its anti-inflammatory effects by directly inhibiting the enzymatic activity of cPLA2α. This inhibition prevents the release of arachidonic acid from cell membranes, thereby halting the downstream synthesis of prostaglandins and leukotrienes, which are key mediators of inflammation.
Data Presentation
Chemical and Physical Properties
| Property | Value |
| Formula | C₂₈H₂₅NO₆ |
| Molecular Weight | 471.5 g/mol |
| CAS Number | 1233706-88-1 |
| Appearance | A crystalline solid |
Solubility Data
| Solvent | Solubility |
| DMSO | Up to 100 mg/mL[2] |
| Ethanol | 24 mg/mL[1] |
| DMF | 20 mg/mL[4] |
| Water | Insoluble[1] |
| DMSO:PBS (pH 7.2) (1:10) | 0.1 mg/mL[4] |
In Vivo Formulation Solubility
| Formulation Vehicle | Solubility |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL[2] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL[2] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL[2] |
Experimental Protocols
Note: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals. A vehicle control group should always be included in the experimental design.
General Workflow for In Vivo Studies
The following diagram outlines a typical workflow for conducting an in vivo study with this compound.
Formulation Protocols for Oral Administration
Due to its poor water solubility, this compound requires a suitable vehicle for in vivo administration.[1] The following protocols describe the preparation of common formulations.
Protocol 1: DMSO, PEG300, Tween-80, and Saline Formulation [2]
This formulation is suitable for achieving a clear solution for oral administration.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
Procedure:
-
Weigh the required amount of this compound.
-
Add DMSO to the this compound to constitute 10% of the final volume. Vortex or sonicate until the compound is completely dissolved.
-
Add PEG300 to constitute 40% of the final volume. Mix thoroughly.
-
Add Tween-80 to constitute 5% of the final volume. Mix until a clear solution is obtained.
-
Add sterile saline to bring the solution to the final desired volume (45%). Mix thoroughly.
-
The final solution should be clear. If precipitation occurs, gentle warming and/or sonication may be used to aid dissolution.[2] Use the formulation immediately after preparation for best results.[1]
Protocol 2: DMSO and Corn Oil Formulation [1][2]
This formulation is an alternative for oral administration, particularly for compounds that are highly lipophilic.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Corn oil
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 6 mg/mL).[1] Ensure the compound is fully dissolved.
-
In a separate tube, add the required volume of corn oil (90% of the final volume).
-
Add the this compound stock solution in DMSO to the corn oil to achieve the final desired concentration (10% of the final volume).
-
Vortex thoroughly to ensure a homogenous mixture.
-
This formulation should be used immediately after preparation.[1]
Protocol 3: Carboxymethyl Cellulose (CMC) Suspension
For some applications, a suspension may be preferred.
Materials:
-
This compound
-
Carboxymethyl cellulose sodium (CMC-Na)
-
Sterile water
Procedure:
-
Prepare a 0.5% (w/v) solution of CMC-Na in sterile water. This may require heating and stirring to fully dissolve. Allow the solution to cool to room temperature.
-
Weigh the required amount of this compound.
-
Add a small amount of the 0.5% CMC-Na solution to the this compound powder to create a paste.
-
Gradually add the remaining CMC-Na solution while continuously vortexing or stirring to ensure a uniform suspension.
-
Maintain continuous stirring or vortexing immediately prior to administration to ensure homogeneity of the suspension.
Protocol for Topical Administration
For localized inflammatory models, such as dermatitis or keratitis, topical administration may be appropriate.
Materials:
-
This compound
-
A suitable vehicle (e.g., a solution as described in Protocol 1, diluted as necessary, or a specific ophthalmic vehicle)
Procedure:
-
Prepare a solution of this compound in a suitable vehicle at the desired concentration. For a keratitis model in hamsters, a concentration of 50 μg/5 μL has been used.[5]
-
For dermal application, apply a defined volume of the formulation to the specific area of the skin.
-
For ocular application, administer the solution as a topical eye drop.[5]
Concluding Remarks
The selection of an appropriate formulation and administration route is critical for the successful in vivo evaluation of this compound. The protocols provided here offer several options for researchers, which should be optimized based on the specific animal model and experimental objectives. It is imperative to include appropriate vehicle controls to ensure that any observed effects are attributable to the inhibitory action of this compound on cPLA2α. Careful consideration of the compound's properties and adherence to established in vivo methodologies will contribute to the generation of reliable and reproducible data.
References
- 1. The arachidonic acid cascade. The prostaglandins, thromboxanes and leukotrienes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CV Physiology | Arachidonic Acid Metabolites (Prostaglandins and Related Compounds) [cvphysiology.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. An elucidation of the arachidonic acid cascade. Discovery of prostaglandins, thromboxane and leukotrienes - PubMed [pubmed.ncbi.nlm.nih.gov]
CAY10650: Application Notes and Protocols for Prostaglandin E2 (PGE2) Inhibition in ELISA Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
CAY10650 is a highly potent and selective inhibitor of cytosolic phospholipase A2α (cPLA2α), a key enzyme in the inflammatory cascade. With an IC50 value of 12 nM, this compound effectively blocks the hydrolysis of arachidonic acid from membrane phospholipids. This action prevents the subsequent synthesis of downstream inflammatory mediators, including prostaglandins such as Prostaglandin E2 (PGE2).[1] Consequently, this compound serves as a valuable tool for investigating the role of cPLA2α and PGE2 in various physiological and pathological processes, including inflammation and cancer.
This document provides detailed application notes and protocols for utilizing this compound to inhibit PGE2 production in cell-based assays, with subsequent quantification of PGE2 levels using a competitive Enzyme-Linked Immunosorbent Assay (ELISA).
Mechanism of Action: this compound in the Prostaglandin Synthesis Pathway
This compound targets and inhibits the activity of cPLA2α. This enzyme is responsible for the initial and rate-limiting step in the eicosanoid synthesis pathway: the release of arachidonic acid from the cell membrane. Once released, arachidonic acid is converted to Prostaglandin H2 (PGH2) by cyclooxygenase (COX) enzymes. PGH2 is then further metabolized to PGE2 by prostaglandin E synthases (PGES). By inhibiting cPLA2α, this compound effectively halts this cascade at its origin, leading to a significant reduction in PGE2 production.
References
CAY10650 in Macrophage Inflammation Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. Macrophages are key players in the inflammatory process, producing a variety of pro-inflammatory mediators, including cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). Cytosolic phospholipase A2α (cPLA2α) is a crucial enzyme in the inflammatory cascade, as it catalyzes the release of arachidonic acid from membrane phospholipids, the rate-limiting step in the synthesis of pro-inflammatory eicosanoids.
CAY10650 is a highly potent and specific inhibitor of cPLA2α, with an in vitro IC50 value of 12 nM. Its targeted action on this key inflammatory enzyme makes it a valuable tool for studying and potentially mitigating macrophage-driven inflammation. These application notes provide detailed protocols for utilizing this compound in in vitro macrophage inflammation models, along with expected outcomes and the underlying signaling pathways.
Mechanism of Action
This compound exerts its anti-inflammatory effects by directly inhibiting the enzymatic activity of cPLA2α. In macrophages, inflammatory stimuli such as lipopolysaccharide (LPS) trigger a signaling cascade that leads to the phosphorylation and activation of cPLA2α. Activated cPLA2α then translocates to the perinuclear and endoplasmic reticulum membranes, where it hydrolyzes phospholipids to release arachidonic acid. Arachidonic acid is subsequently metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes to produce prostaglandins and leukotrienes, respectively. These eicosanoids are potent mediators of inflammation. By blocking cPLA2α, this compound prevents the release of arachidonic acid, thereby inhibiting the production of downstream inflammatory mediators and reducing the overall inflammatory response.
Quantitative Data Summary
While direct quantitative data for this compound on macrophage cytokine production is limited in publicly available literature, the following table summarizes its known potency and provides expected inhibitory concentrations for inflammatory mediators based on its mechanism of action and data from related compounds.
| Parameter | Value | Cell Type/Model | Reference |
| This compound IC50 for cPLA2α | 12 nM | In vitro enzyme assay | --INVALID-LINK-- |
| Effective Concentration for Inhibition of p-cPLA2α | 12 nM | Human Neutrophils | [1] |
| Effective Concentration for Inhibition of PGE2 Release | 12 nM | Human Neutrophils | [2] |
| Expected IC50 for TNF-α Inhibition | 10-100 nM | LPS-stimulated Macrophages | Extrapolated |
| Expected IC50 for IL-6 Inhibition | 10-100 nM | LPS-stimulated Macrophages | Extrapolated |
| Expected IC50 for IL-1β Inhibition | 10-100 nM | LPS-stimulated Macrophages | Extrapolated |
Note: Expected IC50 values for cytokine inhibition in macrophages are extrapolated based on the IC50 for cPLA2α and the known role of this enzyme in inflammatory signaling. Experimental validation is required.
Experimental Protocols
Protocol 1: Inhibition of Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Macrophages
This protocol details the procedure for assessing the inhibitory effect of this compound on the production of TNF-α, IL-6, and IL-1β in a commonly used murine macrophage cell line.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (prepare stock solution in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate Buffered Saline (PBS)
-
96-well cell culture plates
-
ELISA kits for mouse TNF-α, IL-6, and IL-1β
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 104 cells/well in 100 µL of complete DMEM. Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell adherence.
-
This compound Pre-treatment: The following day, prepare serial dilutions of this compound in complete DMEM. A suggested concentration range is 1 nM to 1 µM. Remove the old media from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration. Incubate for 1 hour at 37°C.
-
LPS Stimulation: Prepare a 2X working solution of LPS in complete DMEM. A final concentration of 100 ng/mL is commonly used to induce a robust inflammatory response. Add 100 µL of the 2X LPS solution to each well (except for the unstimulated control wells). The final volume in each well will be 200 µL.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant from each well without disturbing the cell monolayer.
-
Cytokine Measurement: Measure the concentrations of TNF-α, IL-6, and IL-1β in the collected supernatants using the respective ELISA kits, following the manufacturer's instructions.
Expected Results:
Pre-treatment with this compound is expected to cause a dose-dependent decrease in the secretion of TNF-α, IL-6, and IL-1β from LPS-stimulated RAW 264.7 cells.
Protocol 2: Western Blot Analysis of cPLA2α Phosphorylation
This protocol is for determining the effect of this compound on the activation of cPLA2α by assessing its phosphorylation status.
Materials:
-
RAW 264.7 macrophage cell line
-
6-well cell culture plates
-
This compound
-
LPS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membrane and transfer apparatus
-
Primary antibodies: anti-phospho-cPLA2α (Ser505), anti-cPLA2α, anti-β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Seed RAW 264.7 cells in 6-well plates and grow to 80-90% confluency. Pre-treat the cells with this compound (e.g., 12 nM) for 30 minutes.[2] Stimulate the cells with LPS (e.g., 1 µg/mL) for 15-30 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody against phospho-cPLA2α overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe for total cPLA2α and β-actin as loading controls.
-
Expected Results:
LPS stimulation will increase the phosphorylation of cPLA2α. Pre-treatment with this compound is expected to significantly reduce the LPS-induced phosphorylation of cPLA2α.[2]
Visualizations
Caption: this compound signaling pathway in macrophage inflammation.
Caption: Experimental workflow for this compound in macrophages.
Conclusion
This compound is a valuable research tool for investigating the role of the cPLA2α pathway in macrophage-mediated inflammation. The protocols provided here offer a framework for studying its effects on pro-inflammatory cytokine production. Given its high potency and specificity, this compound can help elucidate the intricate signaling networks involved in inflammatory responses and may serve as a lead compound for the development of novel anti-inflammatory therapeutics. Further research is warranted to fully characterize its effects in various macrophage subtypes and in vivo models of inflammation.
References
- 1. Arachidonyl trifluoromethyl ketone is neuroprotective after spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The ω3-polyunsaturated fatty acid derivatives AVX001 and AVX002 directly inhibit cytosolic phospholipase A2 and suppress PGE2 formation in mesangial cells - PMC [pmc.ncbi.nlm.nih.gov]
CAY10650: A Potent cPLA2α Inhibitor for Advancing Neuroscience Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
CAY10650 is a potent and selective inhibitor of cytosolic phospholipase A2α (cPLA2α), an enzyme increasingly implicated in the pathogenesis of a range of neurological disorders. By catalyzing the hydrolysis of membrane phospholipids to release arachidonic acid, cPLA2α initiates a cascade of inflammatory events. Its heightened activity is associated with neuroinflammation, a common pathological hallmark in neurodegenerative diseases such as Alzheimer's and Parkinson's disease, as well as in acute neural injury. These application notes provide a comprehensive overview of the utility of this compound in neuroscience research, complete with detailed protocols for its application in relevant in vitro and in vivo models.
Mechanism of Action
This compound exerts its effects by specifically targeting cPLA2α, which is a critical enzyme in the production of eicosanoids and other lipid mediators that drive inflammatory processes. In the central nervous system (CNS), activated microglia and astrocytes are major sources of cPLA2α. Under pathological conditions, such as the presence of amyloid-beta plaques in Alzheimer's disease or α-synuclein aggregates in Parkinson's disease, cPLA2α activity is upregulated. This leads to the production of pro-inflammatory prostaglandins and leukotrienes, contributing to neuronal damage and disease progression. This compound, by inhibiting cPLA2α, effectively dampens this neuroinflammatory response, offering a valuable tool to investigate the role of this pathway in neurological diseases and to explore its potential as a therapeutic target.
Data Presentation
Table 1: In Vitro Efficacy of this compound and other cPLA2α Inhibitors
| Compound | Assay System | IC50 / Effective Concentration | Reference |
| This compound | Human neutrophils | 12 nM (IC50 for cPLA2α) | [1] |
| This compound | Acanthamoeba keratitis model (in vitro) | Not specified, but effective at reducing apoptosis | [2] |
| BRI-50460 | Cellular assays of cPLA2 activity | 0.88 nM (IC50) | [3] |
| ASB14780 | Human iPSCs-derived neurons | Effective at reversing Aβ42O-induced pathology | [4] |
| GK200 | SH-SY5Y cells | 0.5 - 10.0 µM (dose-dependent reduction of α-synuclein) | [5] |
Table 2: In Vivo Applications and Dosages of cPLA2α Inhibitors
| Compound | Animal Model | Dosing Regimen | Observed Effects | Reference |
| This compound | Chinese hamster (Acanthamoeba keratitis) | 50 μg/5μl topical application | Reduced severity of keratitis | [2] |
| AACOCF3 | Mouse (Traumatic Brain Injury) | Not specified | Mitigated impaired autophagy and neuronal cell death | [1][2] |
| PLP25 (peptide inhibitor) | APP/PS1 mice (Alzheimer's model) | Intravenous injection | Improved cognitive abilities, reduced amyloid plaques | [6] |
Signaling Pathways and Experimental Workflows
Experimental Protocols
In Vitro Studies using Neuronal and Glial Cell Cultures
a. Primary Neuron and Glial Cell Culture
-
Objective: To investigate the effect of this compound on neuroinflammation in primary cell cultures.
-
Materials:
-
Embryonic day 18 (E18) rat or mouse pups
-
Dissection medium (e.g., Hibernate-E)
-
Enzymatic digestion solution (e.g., papain)
-
Plating medium (e.g., Neurobasal medium supplemented with B27 and GlutaMAX for neurons; DMEM with 10% FBS for glia)
-
Poly-D-lysine or Poly-L-lysine coated culture plates/coverslips
-
This compound (stock solution in DMSO)
-
Stimulating agent (e.g., Lipopolysaccharide (LPS), Amyloid-β 1-42 oligomers)
-
-
Protocol:
-
Isolate cortices or hippocampi from E18 rodent pups and dissociate the tissue using enzymatic digestion followed by gentle trituration.[7][8]
-
Plate the cells on coated culture vessels at an appropriate density.[9]
-
For mixed glial cultures, culture for 7-10 days to allow for the proliferation of astrocytes and microglia.[10][11] Microglia can be isolated from the mixed glial culture by shaking.[10]
-
For neuronal cultures, maintain in serum-free medium.
-
Once cultures are established, pre-treat cells with various concentrations of this compound (e.g., 10 nM - 1 µM) for 1-2 hours.
-
Add the stimulating agent (e.g., 100 ng/mL LPS for glial cells; 1-5 µM Aβ oligomers for neurons) and incubate for the desired time (e.g., 6-24 hours).
-
Collect cell lysates for Western blot analysis and culture supernatants for ELISA.
-
For immunofluorescence, cells grown on coverslips should be fixed and stained.
-
b. SH-SY5Y Cell Culture
-
Objective: To study the effect of this compound on α-synuclein pathology in a human neuroblastoma cell line.
-
Materials:
-
SH-SY5Y cells
-
Culture medium (e.g., DMEM/F12 with 10% FBS)
-
This compound (stock solution in DMSO)
-
Optional: Differentiating agents (e.g., retinoic acid)
-
-
Protocol:
In Vivo Studies in Mouse Models of Neurodegeneration
-
Objective: To evaluate the therapeutic potential of this compound in an in vivo model of neurodegenerative disease.
-
Materials:
-
Transgenic mouse model of Alzheimer's (e.g., APP/PS1) or Parkinson's disease.
-
This compound
-
Vehicle (e.g., corn oil or a solution of DMSO, PEG300, and Tween80)
-
-
Protocol:
-
Dissolve this compound in a suitable vehicle for in vivo administration. A formulation in corn oil has been previously described.[15]
-
Administer this compound to the mice via a suitable route (e.g., intraperitoneal injection or oral gavage). The exact dosage will need to be optimized, but a starting point could be extrapolated from other in vivo studies with cPLA2α inhibitors.
-
Treat the animals for a specified duration, depending on the disease model and the endpoints being measured.
-
At the end of the treatment period, perform behavioral tests to assess cognitive or motor function.
-
Sacrifice the animals and collect brain tissue for histological and biochemical analysis (e.g., immunohistochemistry for amyloid plaques or α-synuclein aggregates, ELISA for inflammatory markers).
-
Downstream Assays
a. Western Blot for Phosphorylated cPLA2α
-
Objective: To measure the activation of cPLA2α.
-
Protocol:
-
Prepare cell lysates in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Incubate with a primary antibody specific for phosphorylated cPLA2α (e.g., at Ser-505) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.[17]
-
Strip the membrane and re-probe with an antibody for total cPLA2α for normalization.
-
b. ELISA for Prostaglandin E2 (PGE2)
-
Objective: To quantify a key downstream product of cPLA2α activity.
-
Protocol:
-
Collect cell culture supernatants or prepare tissue homogenates.
-
Follow the manufacturer's instructions for the assay procedure, which typically involves a competitive binding format.
-
Read the absorbance on a microplate reader and calculate the PGE2 concentration based on a standard curve.
c. Immunofluorescence for p-cPLA2α Localization
-
Objective: To visualize the cellular localization of activated cPLA2α.
-
Protocol:
-
Grow cells on glass coverslips.
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1-0.5% Triton X-100 in PBS.[21]
-
Block with a suitable blocking buffer (e.g., 5% goat serum in PBS).
-
Incubate with a primary antibody against phosphorylated cPLA2α.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope.[22][23]
-
Conclusion
This compound is a valuable pharmacological tool for dissecting the role of cPLA2α-mediated neuroinflammation in a variety of neurological contexts. Its high potency and selectivity make it suitable for both in vitro and in vivo investigations. The protocols outlined in these application notes provide a solid foundation for researchers to explore the therapeutic potential of targeting cPLA2α in neuroscience and to further unravel the complex mechanisms underlying neurodegenerative diseases.
References
- 1. Dynamic Role of Phospholipases A2 in Health and Diseases in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PLA2G4A/cPLA2-mediated lysosomal membrane damage leads to inhibition of autophagy and neurodegeneration after brain trauma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of phospholipase A2 (PLA2) inhibitors in attenuating apoptosis of the corneal epithelial cells and mitigation of Acanthamoeba keratitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 5. benchchem.com [benchchem.com]
- 6. orbi.umons.ac.be [orbi.umons.ac.be]
- 7. Protocol for the Primary Culture of Cortical and Hippocampal neurons [gladstone.org]
- 8. static.yanyin.tech [static.yanyin.tech]
- 9. Isolation, Culture, and Characterization of Cortical and Hippocampal Neurons | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. Protocol for Primary Microglial Culture Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocol for Primary Microglial Culture Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. SH-SY5Y culturing [protocols.io]
- 13. accegen.com [accegen.com]
- 14. A Novel and Robust Protocol for Differentiation of SH-SY5Y Neuroblastoma Cells into Neuron Like Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. selleckchem.com [selleckchem.com]
- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 17. researchgate.net [researchgate.net]
- 18. raybiotech.com [raybiotech.com]
- 19. cloud-clone.com [cloud-clone.com]
- 20. assaygenie.com [assaygenie.com]
- 21. ICC/IF Protocol | Antibodies.com [antibodies.com]
- 22. Immunofluorescence Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 23. Optimized immunofluorescence staining protocol for imaging germinal centers in secondary lymphoid tissues of vaccinated mice - PMC [pmc.ncbi.nlm.nih.gov]
CAY10650: Application Notes and Protocols for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
CAY10650 is a potent and selective inhibitor of cytosolic phospholipase A2α (cPLA2α), a key enzyme in the production of arachidonic acid and downstream inflammatory mediators such as prostaglandins and leukotrienes.[1] With an IC50 value of 12 nM, this compound offers a powerful tool for investigating the role of cPLA2α in various physiological and pathological processes, including cancer.[1] Emerging evidence suggests that cPLA2α is a promising therapeutic target in oncology, implicated in tumor growth, angiogenesis, and chemoresistance.[2][3][4] These application notes provide a comprehensive overview of this compound's mechanism of action and detailed protocols for its use in cancer research.
Mechanism of Action
This compound exerts its biological effects by directly inhibiting the enzymatic activity of cPLA2α. This enzyme is responsible for the hydrolysis of phospholipids at the sn-2 position, leading to the release of arachidonic acid. In the context of cancer, the inhibition of cPLA2α by this compound disrupts the production of pro-inflammatory and pro-tumorigenic eicosanoids, which can contribute to reduced tumor cell proliferation, survival, and angiogenesis.[3][4][5] Studies have shown that inhibition of cPLA2α can suppress the formation of lipid droplets and the secretion of prostaglandin E2 (PGE2), a key signaling molecule in inflammation and cancer.
Signaling Pathway of cPLA2α Inhibition by this compound
Caption: this compound inhibits cPLA2α, blocking the release of arachidonic acid and subsequent production of pro-tumorigenic prostaglandins and leukotrienes.
Data Presentation
While specific IC50 values for this compound across a broad range of cancer cell lines are not extensively documented in publicly available literature, studies on similar cPLA2α inhibitors, such as AVX235 and AVX420, provide valuable insights into the potential anti-cancer activity of this class of compounds.
Table 1: Average IC50 Values of cPLA2α Inhibitors in Cancer Cell Lines
| Inhibitor | Cancer Type | Average IC50 (µM) |
| AVX420 | Solid Cancers | 19.5 |
| Hematological Cancers | 8.5 | |
| AVX235 | Solid Cancers | 16.3 |
| Hematological Cancers | 11.9 |
Data adapted from a study on cPLA2α inhibitors.[3] It is important to note that these are average values and sensitivity can vary significantly between individual cell lines.
Experimental Protocols
Detailed methodologies for key experiments are provided below to guide researchers in their studies with this compound.
In Vitro Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on the viability of cancer cell lines.
Experimental Workflow: Cell Viability (MTT) Assay
Caption: Workflow for determining cell viability using the MTT assay after treatment with this compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium. It is recommended to test a wide range of concentrations (e.g., 0.01 to 100 µM) to determine the IC50 value. Include a vehicle control (DMSO) at the same concentration as the highest this compound concentration.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
After the incubation, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot the results to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying apoptosis and necrosis in cancer cells treated with this compound using flow cytometry.
Experimental Workflow: Apoptosis Assay (Annexin V/PI)
Caption: Workflow for detecting apoptosis by Annexin V and Propidium Iodide staining followed by flow cytometry.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and allow them to attach overnight.
-
Treat the cells with the desired concentration of this compound (and a vehicle control) for a specified time (e.g., 24 or 48 hours).
-
Harvest the cells by trypsinization and collect the culture medium (to include floating apoptotic cells).
-
Wash the cells twice with cold PBS and centrifuge at a low speed.
-
Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cells.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
In Vivo Xenograft Tumor Model
This protocol is a representative example for evaluating the in vivo efficacy of this compound in a mouse xenograft model, adapted from a study using a similar cPLA2α inhibitor, AVX235, in a breast cancer model.[5]
Experimental Workflow: In Vivo Xenograft Model
Caption: Workflow for assessing the in vivo anti-tumor efficacy of this compound in a xenograft mouse model.
Materials:
-
Immunodeficient mice (e.g., NOD/SCID or NSG)
-
Cancer cell line of interest
-
Matrigel (optional)
-
This compound
-
Vehicle control (e.g., DMSO and corn oil)
-
Calipers for tumor measurement
-
Animal scale
Procedure:
-
Subcutaneously inject cancer cells (e.g., 1 x 10^6 to 5 x 10^6 cells in PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Prepare the this compound formulation. A previous study with a similar compound used intraperitoneal (i.p.) injections. The dose and schedule should be optimized, but a starting point could be daily injections for a week followed by every other day.[5]
-
Administer this compound or the vehicle control to the respective groups of mice.
-
Measure tumor dimensions with calipers and the body weight of the mice regularly (e.g., 2-3 times per week). Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
At the end of the study (defined by tumor size limits or a predetermined time point), euthanize the mice.
-
Excise the tumors and, if desired, other organs for further analysis, such as histology (to assess necrosis and angiogenesis) or Western blotting (to confirm target engagement).
Conclusion
This compound is a valuable research tool for investigating the role of cPLA2α in cancer. Its high potency and selectivity make it suitable for a range of in vitro and in vivo studies aimed at understanding the therapeutic potential of cPLA2α inhibition. The protocols provided here offer a starting point for researchers to explore the effects of this compound on cancer cell viability, apoptosis, and in vivo tumor growth. Further studies are warranted to establish the efficacy of this compound in various cancer models and to elucidate the full spectrum of its anti-cancer mechanisms.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Next generation thiazolyl ketone inhibitors of cytosolic phospholipase A2 α for targeted cancer therapy. [escholarship.org]
- 3. mdpi.com [mdpi.com]
- 4. Cytosolic group IVA phospholipase A2 inhibitors, AVX001 and AVX002, ameliorate collagen-induced arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-vascular effects of the cytosolic phospholipase A2 inhibitor AVX235 in a patient-derived basal-like breast cancer model - PubMed [pubmed.ncbi.nlm.nih.gov]
CAY10650 Topical Application for Dermatitis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dermatitis, encompassing conditions such as atopic dermatitis and contact dermatitis, is a prevalent inflammatory skin disease characterized by pruritus, erythema, and impaired skin barrier function. Current therapeutic strategies often involve topical corticosteroids, which can be associated with adverse effects upon long-term use. Emerging research has identified cytosolic phospholipase A2α (cPLA2α) as a key enzyme in the inflammatory cascade, making it a promising target for novel anti-inflammatory therapies. CAY10650 is a potent and selective inhibitor of cPLA2α. By blocking the activity of this enzyme, this compound can prevent the release of arachidonic acid from cell membranes, a critical step in the biosynthesis of pro-inflammatory lipid mediators such as prostaglandins and leukotrienes. These mediators are known to play a significant role in the pathogenesis of various inflammatory skin diseases.[1][2][3][4]
These application notes provide a comprehensive overview of the potential use of this compound for the topical treatment of dermatitis, including its mechanism of action, and detailed protocols for preclinical evaluation in established animal models. While direct studies on the topical application of this compound for dermatitis are limited, the information presented herein is extrapolated from studies on other cPLA2α inhibitors in dermatitis models and the use of this compound in other topical applications.[5]
Mechanism of Action: cPLA2α Inhibition in Dermatitis
Cytosolic phospholipase A2α (cPLA2α) is a critical enzyme that catalyzes the hydrolysis of phospholipids at the sn-2 position, leading to the release of arachidonic acid and lysophospholipids.[3] Arachidonic acid is subsequently metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes to produce a variety of pro-inflammatory eicosanoids, including prostaglandins and leukotrienes.[3] In inflammatory skin conditions like dermatitis, the expression and activity of cPLA2α are often upregulated, leading to an overproduction of these inflammatory mediators.[1]
This compound, as a selective inhibitor of cPLA2α, intervenes at an early and crucial stage of the inflammatory cascade. By blocking the release of arachidonic acid, this compound effectively reduces the downstream production of prostaglandins and leukotrienes, thereby mitigating the inflammatory response in the skin. This targeted approach is expected to reduce the erythema, edema, and cellular infiltration characteristic of dermatitis.
Signaling Pathway Diagram
Caption: this compound inhibits the cPLA2α-mediated release of arachidonic acid, a key step in the inflammatory cascade of dermatitis.
Preclinical Evaluation: Data Summary
While specific data for this compound in dermatitis models is not yet available, the following table summarizes the efficacy of other topical PLA2 and cPLA2α inhibitors in relevant models, providing a benchmark for expected outcomes with this compound.
| Inhibitor/Treatment | Animal Model/Study Population | Key Outcomes | Reference |
| Novel PLA2 Inhibitor (1% cream) | Human Contact Dermatitis (n=11) | 69.9% reduction in disease score (p=0.0024) vs. 36.5% with placebo after 30 days. | [2][4] |
| RSC-3388 (cPLA2α inhibitor) | TNCB-induced ear inflammation (mice) | Significant inhibition of ear swelling and eicosanoid production. Reduced levels of IL-1β, MIP-1α, and MIP-1β. | [1] |
| RSC-3388 (cPLA2α inhibitor) | Mite antigen-induced atopic dermatitis (mice) | Significant alleviation of atopic dermatitis-like skin lesions. | [1] |
| AVX001 (cPLA2α inhibitor, 5%) | Human Plaque Psoriasis | 29% reduction in modified PASI score at week four. | [6] |
Experimental Protocols
The following are detailed protocols for evaluating the efficacy of topical this compound in established mouse models of contact and atopic dermatitis.
Experimental Workflow Diagram
Caption: A generalized workflow for the preclinical evaluation of topical this compound in dermatitis models.
Protocol 1: Oxazolone-Induced Allergic Contact Dermatitis in Mice
This model is suitable for assessing the efficacy of this compound in an acute Th1-mediated inflammatory response.
Materials:
-
This compound
-
Vehicle (e.g., acetone:olive oil 4:1)
-
Oxazolone (4-ethoxymethylene-2-phenyl-2-oxazolin-5-one)
-
Female BALB/c or C57BL/6 mice (6-8 weeks old)
-
Digital calipers
-
Standard laboratory equipment for histology and ELISA/qPCR
Procedure:
-
Sensitization (Day 0):
-
Shave the abdominal skin of the mice.
-
Apply 50 µL of 3% oxazolone in acetone:olive oil (4:1) to the shaved abdomen.
-
-
Challenge (Day 5):
-
Measure the baseline ear thickness of both ears using digital calipers.
-
Apply 20 µL of 1% oxazolone in acetone:olive oil (4:1) to the dorsal and ventral surfaces of the right ear. The left ear serves as an unsensitized control.
-
-
Topical Treatment:
-
Divide mice into treatment groups (n=8-10 per group):
-
Vehicle control
-
This compound (e.g., 0.1%, 0.5%, 1% w/v in vehicle)
-
Positive control (e.g., a topical corticosteroid)
-
-
One hour after the challenge, and then twice daily for 2-3 days, apply 20 µL of the respective treatment to the right ear.
-
-
Outcome Assessment:
-
Ear Swelling: Measure the thickness of both ears 24, 48, and 72 hours after the challenge. The change in ear thickness (challenged ear - unchallenged ear) is a measure of inflammation.
-
Histology: At the end of the experiment, euthanize the mice and collect ear tissue for histological analysis (H&E staining for inflammatory cell infiltration and edema).
-
Cytokine Analysis: Homogenize ear tissue to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and chemokines using ELISA or qPCR.
-
Protocol 2: MC903 (Calcipotriol)-Induced Atopic Dermatitis-Like Inflammation in Mice
This model is useful for studying Th2-dominant inflammation, a hallmark of atopic dermatitis.
Materials:
-
This compound
-
MC903 (Calcipotriol)
-
Ethanol
-
Female BALB/c mice (6-8 weeks old)
-
Digital calipers
-
Standard laboratory equipment for histology, flow cytometry, and ELISA/qPCR
Procedure:
-
Induction of Dermatitis:
-
Topically apply 20 µL of MC903 (e.g., 1.0 nmol in ethanol) to both ears of the mice daily for 7-12 consecutive days.[7]
-
-
Topical Treatment:
-
Divide mice into treatment groups (n=8-10 per group):
-
Vehicle control (ethanol)
-
This compound (e.g., 0.1%, 0.5%, 1% w/v in ethanol)
-
Positive control (e.g., a topical corticosteroid)
-
-
Two hours after each MC903 application, apply 20 µL of the respective treatment to both ears.[7]
-
-
Outcome Assessment:
-
Clinical Scoring: Score the severity of dermatitis daily based on erythema, scaling, and erosion on a scale of 0 (none) to 3 (severe). The sum of the individual scores gives the total dermatitis score.
-
Ear Thickness: Measure ear thickness daily using digital calipers.
-
Histology: At the end of the study, collect ear tissue for H&E staining to assess epidermal thickening (acanthosis) and inflammatory cell infiltration (e.g., eosinophils, mast cells).
-
Immunological Analysis:
-
Serum IgE: Collect blood to measure total and allergen-specific IgE levels.
-
Cytokine Profile: Analyze the expression of Th2 cytokines (IL-4, IL-5, IL-13) and other relevant inflammatory mediators (e.g., TSLP) in the ear tissue using ELISA or qPCR.
-
Flow Cytometry: Isolate cells from the skin and draining lymph nodes to analyze immune cell populations (e.g., T cells, eosinophils).
-
-
Quantitative Data Presentation
All quantitative data should be presented as mean ± standard error of the mean (SEM). Statistical significance between groups should be determined using appropriate statistical tests, such as one-way ANOVA followed by a post-hoc test.
Table for Ear Swelling Data (Contact Dermatitis Model)
| Treatment Group | N | Ear Swelling at 24h (mm) | Ear Swelling at 48h (mm) |
| Vehicle | 10 | Value ± SEM | Value ± SEM |
| This compound (0.1%) | 10 | Value ± SEM | Value ± SEM |
| This compound (0.5%) | 10 | Value ± SEM | Value ± SEM |
| This compound (1%) | 10 | Value ± SEM | Value ± SEM |
| Positive Control | 10 | Value ± SEM | Value ± SEM |
Table for Dermatitis Score (Atopic Dermatitis Model)
| Treatment Group | N | Dermatitis Score at Day 7 | Dermatitis Score at Day 14 |
| Vehicle | 10 | Value ± SEM | Value ± SEM |
| This compound (0.1%) | 10 | Value ± SEM | Value ± SEM |
| This compound (0.5%) | 10 | Value ± SEM | Value ± SEM |
| This compound (1%) | 10 | Value ± SEM | Value ± SEM |
| Positive Control | 10 | Value ± SEM | Value ± SEM |
Conclusion
This compound, as a selective cPLA2α inhibitor, presents a promising therapeutic agent for the topical treatment of dermatitis. By targeting a key upstream enzyme in the inflammatory cascade, it has the potential to offer broad anti-inflammatory effects with a favorable safety profile compared to traditional therapies. The experimental protocols outlined in these application notes provide a robust framework for the preclinical evaluation of this compound's efficacy in well-established and clinically relevant animal models of dermatitis. The successful translation of these preclinical findings could lead to the development of a novel and effective treatment for patients suffering from inflammatory skin diseases.
References
- 1. Progression of Ulcerative Dermatitis Lesions in C57BL/6Crl Mice and the Development of a Scoring System for Dermatitis Lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Next generation thiazolyl ketone inhibitors of cytosolic phospholipase A2 α for targeted cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. urmc.rochester.edu [urmc.rochester.edu]
- 4. A novel treatment of contact dermatitis by topical application of phospholipase A2 inhibitor: a double-blind placebo-controlled pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. meliordiscovery.com [meliordiscovery.com]
- 6. A randomized, double-blind, placebo-controlled, dose-escalation first-in-man study (phase 0) to assess the safety and efficacy of topical cytosolic phospholipase A2 inhibitor, AVX001, in patients with mild to moderate plaque psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Topical Skullcapflavone II attenuates atopic dermatitis in a mouse model by directly inhibiting associated cytokines in different cell types [frontiersin.org]
CAY10650 Administration in Rodent Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and essential data for the administration of CAY10650, a potent and selective inhibitor of cytosolic phospholipase A2α (cPLA2α), in rodent models. The information is intended to guide researchers in designing and executing in vivo studies to evaluate the therapeutic potential of this compound in various disease models.
Mechanism of Action
This compound exerts its pharmacological effects by specifically inhibiting the enzymatic activity of cPLA2α. This enzyme plays a crucial role in the inflammatory cascade by catalyzing the hydrolysis of membrane phospholipids to release arachidonic acid (AA).[1] AA is a precursor for the synthesis of various pro-inflammatory lipid mediators, including prostaglandins and leukotrienes, through the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, respectively. By blocking cPLA2α, this compound effectively reduces the production of these inflammatory mediators, thereby attenuating the inflammatory response.
Signaling Pathway
The inhibition of cPLA2α by this compound interrupts a key step in the inflammatory signaling pathway. Upon cellular stimulation by various inflammatory signals, increased intracellular calcium levels and phosphorylation by mitogen-activated protein kinases (MAPKs) activate cPLA2α, leading to its translocation to the membrane. There, it liberates arachidonic acid, which is then metabolized by COX-1/2 and 5-LOX to produce prostaglandins and leukotrienes. These eicosanoids contribute to inflammation, pain, and fever. This compound's blockade of cPLA2α prevents these downstream events.
Data Presentation
The following tables summarize the available quantitative data for the in vivo administration of this compound in a rodent model.
| Rodent Model | Disease Model | Administration Route | Dose | Frequency | Duration | Reference |
| Chinese Hamster | Acanthamoeba keratitis | Topical (eye drop) | 50 µg in 5 µL | Three times a day | 20 days | [2] |
| Parameter | Vehicle Control | This compound-Treated | Outcome | Reference |
| Clinical Severity of Keratitis | Severe | Significantly less severe | Reduced inflammation and corneal pathology | [2] |
| Polymorphonuclear Neutrophil (PMN) Infiltration | Marked | Few PMNs | Attenuated inflammatory cell infiltration | [2] |
Experimental Protocols
Topical Administration of this compound in a Chinese Hamster Model of Acanthamoeba Keratitis
This protocol is adapted from a study investigating the efficacy of this compound in treating Acanthamoeba keratitis in Chinese hamsters.[2]
Materials:
-
This compound (Cayman Chemical Company or equivalent)
-
Vehicle (e.g., sterile saline or a suitable ophthalmic solution)
-
Chinese hamsters
-
Acanthamoeba castellanii trophozoites
-
Contact lenses
-
Anesthetic agent
-
Micropipette
Procedure:
-
Induction of Acanthamoeba Keratitis:
-
Anesthetize the Chinese hamsters according to an approved institutional animal care and use committee (IACUC) protocol.
-
Place a contact lens laden with Acanthamoeba castellanii trophozoites onto the cornea of one eye.
-
-
Preparation of this compound Solution:
-
Prepare a 10 mg/mL stock solution of this compound in a suitable solvent (e.g., DMSO).
-
On the day of administration, dilute the stock solution with the vehicle to a final concentration of 10 µg/µL (50 µg/5 µL).
-
-
Topical Administration:
-
Starting on the day of infection, instill 5 µL of the this compound solution (50 µg) topically onto the infected cornea.
-
Administer the eye drops three times a day.
-
Continue this treatment regimen for the duration of the study (e.g., 20 days).[2]
-
-
Control Group:
-
Administer 5 µL of the vehicle solution to the infected cornea of the control group of hamsters with the same frequency and duration as the this compound-treated group.
-
-
Monitoring and Evaluation:
-
Monitor the animals daily for clinical signs of keratitis, such as corneal opacity, ulceration, and inflammation.
-
At the end of the study, euthanize the animals and collect the corneas for histological analysis to assess the extent of inflammation and tissue damage.
-
Considerations for Systemic Administration of this compound in Rodent Models
1. Route of Administration:
-
Intraperitoneal (IP) Injection: This is a common route for systemic administration in rodents, offering rapid absorption.
-
Oral Gavage (PO): The oral bioavailability of this compound is unknown. Formulation with a suitable vehicle to enhance solubility and absorption may be necessary.
-
Intravenous (IV) Injection: This route ensures 100% bioavailability but may be more technically challenging for repeated dosing.
2. Vehicle Selection:
-
This compound is soluble in organic solvents such as ethanol, DMSO, and dimethyl formamide. For in vivo use, it is crucial to prepare a formulation that is biocompatible and minimizes toxicity.
-
A common approach is to dissolve this compound in a small amount of an organic solvent (e.g., DMSO) and then dilute it with a sterile aqueous vehicle such as saline, PBS, or a solution containing a solubilizing agent like Tween 80 or Cremophor EL.
-
It is essential to conduct a vehicle toxicity study to ensure that the chosen vehicle does not have any adverse effects on the animals.
3. Dose and Dosing Regimen:
-
The optimal dose of this compound for systemic administration will depend on the specific disease model, the rodent species, and the desired therapeutic effect.
-
It is recommended to perform a dose-ranging study to determine the maximum tolerated dose (MTD) and the effective dose range.
-
The dosing frequency will depend on the pharmacokinetic profile of this compound, which is currently unknown. Initial studies might start with once-daily administration and adjust as needed based on efficacy and any observed adverse effects.
4. Pharmacokinetic and Pharmacodynamic (PK/PD) Studies:
-
Prior to efficacy studies, it is highly recommended to conduct PK studies to determine the absorption, distribution, metabolism, and excretion (ADME) properties of this compound following the chosen route of administration.
-
PD studies should also be performed to correlate the drug concentration with the desired pharmacological effect (e.g., inhibition of prostaglandin production in a relevant tissue).
Disclaimer: The information provided here is for research purposes only and does not constitute medical advice. All animal experiments should be conducted in accordance with institutional guidelines and regulations.
References
Troubleshooting & Optimization
CAY10650 Technical Support Center: Troubleshooting Solubility Issues in Media
For researchers, scientists, and drug development professionals utilizing CAY10650, ensuring its proper solubilization in experimental media is critical for obtaining accurate and reproducible results. This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common solubility challenges encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for making a stock solution of this compound?
A1: The recommended solvent for preparing a high-concentration stock solution of this compound is dimethyl sulfoxide (DMSO). It is advisable to use fresh, anhydrous DMSO as moisture can reduce the solubility of the compound.[1]
Q2: I observed precipitation when I diluted my this compound DMSO stock solution into my cell culture medium. What could be the cause?
A2: This phenomenon, often called "crashing out," is common for hydrophobic compounds like this compound. It typically occurs when a concentrated DMSO stock is rapidly diluted into an aqueous solution like cell culture media. The abrupt change in solvent polarity reduces the compound's solubility, leading to precipitation. Other contributing factors can include the final concentration of this compound being above its solubility limit in the media, the temperature of the media, and interactions with media components.
Q3: How can I prevent this compound from precipitating when preparing my working solution in cell culture media?
A3: To prevent precipitation, it is recommended to perform a serial dilution. First, pre-warm your cell culture medium to 37°C. Then, add the this compound DMSO stock solution dropwise to the pre-warmed media while gently vortexing. This gradual addition helps to ensure that the compound is evenly dispersed and remains in solution. It is also crucial to ensure the final DMSO concentration in your culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q4: What is a typical working concentration for this compound in cell culture experiments?
A4: this compound is a highly potent inhibitor of cytosolic phospholipase A2α (cPLA2α) with an IC50 of 12 nM.[1][2][3] Therefore, effective working concentrations are typically in the low nanomolar range. For example, a concentration of 12 nM has been successfully used to inhibit the expression of phosphorylated cPLA2-α in neutrophils.[3] The optimal concentration will depend on the specific cell type and experimental conditions, so it is advisable to perform a dose-response experiment to determine the ideal concentration for your system.
Q5: Can I store the this compound working solution in cell culture media?
A5: It is generally not recommended to store working solutions of this compound in aqueous media for extended periods. It is best to prepare the working solution fresh for each experiment to avoid potential degradation or precipitation over time. Stock solutions in DMSO, however, can be stored at -20°C or -80°C for longer durations.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Immediate Precipitation Upon Dilution | Final concentration is too high. | Decrease the final working concentration. Perform a dose-response curve to find the optimal, soluble concentration. |
| Rapid dilution into aqueous media. | Perform a serial dilution. Add the DMSO stock solution drop-wise to pre-warmed media while gently vortexing. | |
| Media is at a low temperature. | Always use pre-warmed (37°C) cell culture media for preparing the working solution. | |
| Precipitation Observed After Incubation | Compound instability in media over time. | Prepare the working solution immediately before use. For longer experiments, consider replenishing the media with freshly prepared compound at appropriate intervals. |
| Interaction with media components (e.g., serum proteins). | Reduce the serum concentration if possible, or test solubility in a simpler buffer like PBS first. However, be aware that altering media composition can affect cell health. | |
| Media evaporation. | Ensure proper humidification in the incubator to prevent the concentration of media components and the compound. | |
| Inconsistent Experimental Results | Inaccurate stock solution concentration due to incomplete dissolution. | When preparing the DMSO stock, ensure the compound is fully dissolved. Gentle warming and sonication can aid in dissolution.[2] |
| Degradation of the compound. | Aliquot the DMSO stock solution to avoid repeated freeze-thaw cycles. Store aliquots at -80°C for long-term stability.[3] |
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Concentration | Source |
| DMSO | ~20 mg/mL | Cayman Chemical[4] |
| DMSO | 40 mg/mL (84.84 mM) | TargetMol[2] |
| DMSO | 94 mg/mL (199.36 mM) | Selleck Chemicals[1] |
| DMSO | 100 mg/mL (212.09 mM) | MedchemExpress[3] |
| DMF | ~20 mg/mL | Cayman Chemical[4] |
| Ethanol | 24 mg/mL | Selleck Chemicals[1] |
| DMSO:PBS (pH 7.2) (1:10) | ~0.1 mg/mL | Cayman Chemical[4] |
| Water | Insoluble | Selleck Chemicals[1] |
Note: The reported solubility in DMSO varies between suppliers. It is recommended to start with a lower concentration and confirm dissolution before proceeding.
Experimental Protocols
Protocol for Preparing a this compound Working Solution for In Vitro Experiments
-
Prepare a Concentrated Stock Solution:
-
Accurately weigh the desired amount of this compound powder.
-
Dissolve the powder in fresh, anhydrous DMSO to a final concentration of 10-20 mM.
-
Ensure complete dissolution by vortexing. If necessary, sonicate the solution briefly in a water bath.
-
Aliquot the stock solution into small, single-use volumes and store at -80°C.
-
-
Prepare the Final Working Solution:
-
Thaw a single aliquot of the this compound DMSO stock solution at room temperature.
-
Pre-warm the required volume of complete cell culture medium (containing serum and other supplements) to 37°C.
-
Perform a serial dilution. For example, to achieve a 1 µM working solution from a 10 mM stock, you can first dilute an intermediate solution.
-
While gently vortexing the pre-warmed medium, add the required volume of the this compound stock solution drop-wise.
-
Visually inspect the final working solution to ensure no precipitation has occurred.
-
-
Treat the Cells:
-
Remove the old medium from your cell culture plates.
-
Add the freshly prepared this compound-containing medium to your cells.
-
Include a vehicle control (medium with the same final concentration of DMSO) in your experimental setup.
-
Mandatory Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: this compound inhibits the cPLA2α signaling pathway.
References
CAY10650 Technical Support Center: Troubleshooting Precipitation in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of CAY10650 precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of cytosolic phospholipase A2α (cPLA2α) with an IC50 value of 12 nM.[1][2][3][4] cPLA2α is a key enzyme that catalyzes the hydrolysis of arachidonic acid from membrane phospholipids. This process is the initial step in the synthesis of prostaglandins and leukotrienes, which are important mediators of the inflammatory process.[4] By inhibiting cPLA2α, this compound can suppress the formation of these inflammatory mediators.[1]
Q2: What is the solubility of this compound?
This compound is highly soluble in DMSO at concentrations up to 100 mg/mL (212.09 mM).[1] However, it is poorly soluble in aqueous solutions like water and cell culture media.[3] It is important to note that the presence of moisture in DMSO can significantly reduce the solubility of this compound, so using fresh, anhydrous DMSO is recommended.[3]
Q3: Why is my this compound precipitating when I add it to my cell culture medium?
Precipitation of this compound upon addition to cell culture medium is a common issue for hydrophobic compounds. This phenomenon, often called "crashing out," occurs because the compound is poorly soluble in the aqueous environment of the media once the DMSO in which it is dissolved is diluted.[5] Several factors can contribute to this, including the final concentration of this compound, the dilution method, and the temperature of the media.[5]
Q4: Can I sonicate or heat this compound to help it dissolve?
Yes, gentle warming and/or sonication can be used to aid in the dissolution of this compound in the stock solvent.[1][2] If precipitation is observed in a stock solution, warming it to 37-50°C and vortexing or sonicating until the precipitate redissolves can be effective.[6]
Troubleshooting Guides
Issue 1: Immediate Precipitation of this compound Upon Addition to Cell Culture Media
Symptoms: The cell culture medium becomes cloudy or a visible precipitate forms immediately after adding the this compound stock solution.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of this compound in the media exceeds its aqueous solubility limit. | Decrease the final working concentration of this compound. It is advisable to perform a solubility test to determine the maximum soluble concentration in your specific cell culture medium.[5] |
| Rapid Dilution | Adding a concentrated DMSO stock directly to a large volume of media can cause a rapid solvent exchange, leading to precipitation. | Perform a serial dilution of the DMSO stock in pre-warmed (37°C) culture media.[5] Add the compound dropwise while gently vortexing the media. |
| Low Temperature of Media | Adding the compound to cold media can decrease its solubility. | Always use pre-warmed (37°C) cell culture media for dilutions.[5] |
| High DMSO Concentration | While DMSO is used to dissolve this compound, high final concentrations in the media can be toxic to cells. However, a certain amount is necessary to maintain solubility. | Ensure the final DMSO concentration is as low as possible while still maintaining compound solubility, typically below 0.5%. |
Issue 2: this compound Precipitates Over Time in the Incubator
Symptoms: The cell culture medium is clear initially after adding this compound, but a precipitate forms after several hours or days of incubation.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Temperature Fluctuations | Repeatedly removing culture vessels from the incubator can cause temperature cycling, which may affect compound solubility. | Minimize the time that culture vessels are outside the incubator. For frequent observations, consider using a microscope with an integrated incubator.[5] |
| Interaction with Media Components | This compound may interact with salts, proteins (especially in serum), or other components in the media over time, leading to the formation of insoluble complexes.[6][7] | Test the stability of this compound in your specific cell culture medium over the intended duration of the experiment. Consider reducing the serum percentage if possible, but be mindful of the impact on cell health.[6] |
| pH Shift in Culture | The pH of the cell culture medium can change over time due to cellular metabolism, which can affect the solubility of pH-sensitive compounds.[7] | Ensure the media is properly buffered for the incubator's CO2 concentration. |
| Media Evaporation | In long-term cultures, evaporation can concentrate all media components, including this compound, potentially exceeding its solubility limit. | Ensure proper humidification of the incubator. Use culture plates with low-evaporation lids or seal plates with gas-permeable membranes for long-term experiments.[5] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Prepare a High-Concentration Stock Solution: Dissolve this compound in 100% anhydrous DMSO to create a high-concentration stock solution (e.g., 10-100 mM).[5]
-
Ensure Complete Dissolution: Vortex the solution thoroughly. If necessary, use brief sonication or gentle warming (37°C) to ensure the compound is fully dissolved.[1][5]
-
Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles and moisture absorption.[6][7] Store at -20°C or -80°C for long-term stability.[1]
Protocol 2: Determining the Maximum Soluble Concentration of this compound in Cell Culture Media
-
Prepare Serial Dilutions: Prepare a serial dilution of your this compound DMSO stock solution in DMSO.
-
Add to Media: In a multi-well plate, add a small, fixed volume of each DMSO dilution to pre-warmed (37°C) cell culture medium. For example, add 2 µL of each DMSO dilution to 198 µL of media to achieve a 1:100 dilution and a final DMSO concentration of 1%.[6]
-
Incubate and Observe: Incubate the plate under standard cell culture conditions (37°C, 5% CO2).
-
Assess Precipitation: Visually inspect the wells for any signs of cloudiness or precipitate at different time points (e.g., 0, 2, 6, and 24 hours).[5] For a more quantitative assessment, you can measure the absorbance at a wavelength of 600-650 nm; an increase in absorbance indicates precipitation.[5]
-
Determine Maximum Soluble Concentration: The highest concentration that remains clear is your maximum working soluble concentration under those specific conditions.[5]
Visualizations
Caption: this compound inhibits cPLA2α, blocking the release of arachidonic acid.
Caption: Workflow for preparing and using this compound in cell culture experiments.
Caption: A logical workflow to troubleshoot this compound precipitation issues.
References
CAY10650 Dissolution Protocol for Scientific Experiments
This technical support guide provides detailed instructions and troubleshooting advice for dissolving CAY10650 for use in various research applications.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for creating a stock solution of this compound?
A1: The most highly recommended solvent for creating a concentrated stock solution of this compound is fresh, anhydrous Dimethyl Sulfoxide (DMSO).[1][2][3][4] It is crucial to use a new or properly stored container of DMSO, as it is hygroscopic and absorbed moisture can significantly reduce the solubility of this compound.[1][3]
Q2: What is the maximum solubility of this compound in DMSO?
A2: The reported solubility of this compound in DMSO varies between suppliers, with concentrations ranging from 20 mg/mL to as high as 100 mg/mL.[1][2][3][4] It is advisable to start with a lower concentration and gradually increase if necessary. For most applications, a stock solution of 20-40 mg/mL should be sufficient.
Q3: My this compound is not dissolving completely in DMSO. What should I do?
A3: If you encounter solubility issues, you can try gentle warming of the solution and sonication.[1][2] These methods can help to break down any clumps and facilitate the dissolution process. Ensure the vial is securely capped during these procedures to prevent solvent evaporation.
Q4: Can I dissolve this compound directly in aqueous solutions like PBS or cell culture media?
A4: No, this compound is practically insoluble in water.[3] Direct dissolution in aqueous buffers or media is not recommended. To prepare a working solution for cell-based assays, a stock solution in DMSO must first be prepared and then further diluted into the aqueous medium. A 1:10 dilution of a DMSO stock into PBS (pH 7.2) has been reported to yield a final concentration of 0.1 mg/mL.[4]
Q5: How should I prepare this compound for in vivo experiments?
A5: For in vivo studies, specific formulations are required to ensure bioavailability and minimize toxicity. These typically involve a co-solvent system. Common formulations include mixtures of DMSO with PEG300, Tween-80, and saline, or with corn oil.[1][3] It is critical to add and mix the solvents in the correct order.
Solubility Data Summary
For easy comparison, the solubility of this compound in various solvents is summarized in the table below.
| Solvent/Formulation | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 20 - 100 | 42.42 - 212.09 | Use of fresh, anhydrous DMSO is critical. Sonication may be required.[1][2][3][4] |
| Ethanol | 24 | 50.90 | |
| DMF | 20 | 42.42 | |
| DMSO:PBS (pH 7.2) (1:10) | 0.1 | 0.21 | |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 | ≥ 5.30 | Add solvents sequentially.[1][2] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 | ≥ 5.30 | |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 | ≥ 5.30 |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
-
Preparation: Allow the vial of this compound powder and a fresh, sealed bottle of anhydrous DMSO to equilibrate to room temperature.
-
Addition of Solvent: Aseptically add the desired volume of anhydrous DMSO to the vial of this compound to achieve the target concentration (e.g., for a 20 mg/mL stock solution, add 50 µL of DMSO to 1 mg of this compound).
-
Dissolution: Vortex the solution for 1-2 minutes. If the compound does not fully dissolve, sonicate the vial in a water bath for 10-15 minutes. Gentle warming (37°C) can also be applied.
-
Storage: Once fully dissolved, the stock solution can be aliquoted and stored at -20°C for up to one year or at -80°C for up to two years.[1] Avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of a this compound Working Solution for Cell Culture
-
Thawing: Thaw a frozen aliquot of the this compound DMSO stock solution at room temperature.
-
Dilution: To minimize precipitation, pre-warm the cell culture medium to 37°C. Add the required volume of the DMSO stock solution to the pre-warmed medium while gently vortexing. The final concentration of DMSO in the cell culture medium should typically be kept below 0.5% to avoid solvent-induced cytotoxicity.
-
Application: Use the freshly prepared working solution immediately for your experiments.
Visual Guides
Caption: Workflow for preparing this compound stock and working solutions.
Caption: Troubleshooting guide for this compound dissolution issues.
References
CAY10650 Technical Support Center: Stability, Storage, and Troubleshooting
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information on the stability and storage of CAY10650, a potent cytosolic phospholipase A2α (cPLA2α) inhibitor. Additionally, it offers troubleshooting advice and answers to frequently asked questions to ensure successful experimental outcomes.
Stability and Storage Conditions
Proper storage of this compound is crucial to maintain its integrity and activity. The following tables summarize the recommended storage conditions for the compound in its solid form and in various solvents.
Table 1: Storage of Solid this compound
| Storage Temperature | Shelf Life |
| -20°C | 3 years[1] |
| 4°C | 2 years[2] |
Table 2: Storage of this compound in Solvent
| Solvent | Storage Temperature | Shelf Life |
| DMSO | -80°C | 2 years[2] |
| DMSO | -20°C | 1 year[2] |
Important Note: To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot stock solutions into single-use volumes before storage.[2]
Solubility Data
The solubility of this compound can vary depending on the solvent and any co-solvents used. The data below provides solubility information for common solvents.
Table 3: this compound Solubility
| Solvent | Concentration | Notes |
| DMSO | 100 mg/mL (212.09 mM) | Ultrasonic assistance may be needed. Use of fresh, non-hygroscopic DMSO is critical as moisture can significantly impact solubility.[2] |
| DMSO | 94 mg/mL (199.36 mM) | Use fresh DMSO as moisture can reduce solubility.[3] |
| DMSO | 40 mg/mL (84.84 mM) | Sonication is recommended.[1] |
| DMF | 20 mg/mL | |
| Ethanol | 24 mg/mL | [3] |
| Water | Insoluble | [3] |
| DMSO:PBS (pH 7.2) (1:10) | 0.1 mg/mL |
Experimental Protocols: Preparing In Vivo Formulations
For in vivo experiments, this compound can be prepared in various formulations. Below are detailed protocols for common vehicle preparations.
Protocol 1: PEG300, Tween-80, and Saline Formulation [2]
-
Start with a 10% DMSO stock solution of this compound.
-
Add 40% PEG300 to the DMSO solution and mix thoroughly.
-
Add 5% Tween-80 and continue mixing until the solution is clear.
-
Finally, add 45% saline to reach the desired final volume.
-
This formulation can achieve a solubility of at least 2.5 mg/mL (5.30 mM).[2]
Protocol 2: SBE-β-CD in Saline Formulation [2]
-
Prepare a 10% DMSO stock solution of this compound.
-
In a separate tube, prepare a 20% SBE-β-CD solution in saline.
-
Add the DMSO stock solution to the SBE-β-CD solution to make up 90% of the final volume.
-
This method can yield a clear solution with a solubility of at least 2.5 mg/mL (5.30 mM).[2]
Protocol 3: Corn Oil Formulation [2]
-
Begin with a 10% DMSO stock solution of this compound.
-
Add the DMSO stock to corn oil, which will constitute 90% of the final volume.
-
This formulation can achieve a solubility of at least 2.5 mg/mL (5.30 mM).[2]
Troubleshooting Guide
Encountering issues during your experiments? This guide addresses common problems and provides solutions.
Problem: this compound is difficult to dissolve in DMSO.
-
Cause: The DMSO may have absorbed moisture, which significantly reduces the solubility of this compound.[2][3]
-
Solution: Always use fresh, anhydrous DMSO.[2][3] If dissolution is still slow, brief sonication or gentle warming can be applied to aid the process.[1][2]
Problem: The prepared this compound solution appears cloudy or has precipitated after storage.
-
Cause: The storage temperature may not have been low enough, or the solution may have undergone multiple freeze-thaw cycles.
-
Solution: Ensure stock solutions are stored at -80°C for long-term stability.[2] Aliquot the stock solution into smaller, single-use vials to avoid repeated freezing and thawing.[2] If precipitation occurs, try to redissolve the compound by gentle warming and sonication before use.
Frequently Asked Questions (FAQs)
Q1: How should I store the solid this compound upon arrival?
A1: Upon receipt, the solid compound should be stored at -20°C for long-term stability, where it can be kept for up to 3 years.[1] For shorter periods, storage at 4°C for up to 2 years is also acceptable.[2]
Q2: What is the recommended solvent for preparing a stock solution?
A2: DMSO is the most common and effective solvent for preparing high-concentration stock solutions of this compound.[1][2][3]
Q3: Can I store my this compound stock solution at -20°C?
A3: Yes, a stock solution in DMSO can be stored at -20°C for up to 1 year.[2] However, for longer-term storage (up to 2 years), -80°C is recommended.[2]
Q4: Is this compound stable at room temperature?
A4: While this compound is shipped at room temperature in the continental US, long-term storage at room temperature is not recommended.[2] For optimal stability, adhere to the recommended storage temperatures. The compound has a long-term stability of at least 4 years when stored properly.[4]
Q5: How does this compound exert its inhibitory effect?
A5: this compound is a potent inhibitor of cytosolic phospholipase A2α (cPLA2α), with an IC50 of 12 nM.[3][4] cPLA2α is a key enzyme that catalyzes the hydrolysis of arachidonic acid from membrane phospholipids, which is the initial step in the synthesis of inflammatory mediators like prostaglandins and leukotrienes.[4] By inhibiting cPLA2α, this compound suppresses the formation of these inflammatory molecules. It has been shown to inhibit the expression of phosphorylated cPLA2-α and the release of PGE2 in neutrophils.[2][5]
Visual Guides
The following diagrams illustrate key concepts related to the handling and mechanism of this compound.
Caption: Decision tree for proper storage of this compound.
Caption: Workflow for preparing this compound solutions.
Caption: Simplified signaling pathway showing this compound's inhibitory action.
References
CAY10650 long-term stability in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term stability of CAY10650 in solution. Below you will find frequently asked questions, troubleshooting advice, and detailed experimental protocols to ensure the integrity and successful application of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for creating a stock solution of this compound is high-purity, anhydrous dimethyl sulfoxide (DMSO).[1][2][3] For in vivo experiments, co-solvent systems are often required. A commonly used formulation is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[2]
Q2: How should I prepare a stock solution of this compound?
A2: To prepare a stock solution, it is recommended to dissolve this compound in newly opened, anhydrous DMSO. Sonication may be used to aid dissolution.[1][2] Once dissolved, the stock solution should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles.
Q3: What are the recommended storage conditions for this compound stock solutions?
A3: For long-term stability, this compound stock solutions in DMSO should be stored at -20°C for up to one year or at -80°C for up to two years.[1] The solid, powdered form of this compound is stable for at least four years when stored at -20°C.[4]
Q4: Can I store diluted, ready-to-use solutions of this compound?
A4: It is generally recommended to prepare working solutions fresh for each experiment. The stability of this compound in aqueous-based buffers or cell culture media at physiological temperatures (e.g., 37°C) is expected to be significantly lower than in DMSO at freezing temperatures.
Q5: What are the potential degradation pathways for this compound?
A5: While specific degradation pathways for this compound have not been extensively published, its indole core structure suggests potential susceptibility to oxidation and hydroxylation. Degradation of indole-containing compounds can be initiated by factors such as light, oxygen, and non-optimal pH conditions.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation of this compound in stock solution upon storage. | The DMSO used may have absorbed moisture, reducing the solubility of this compound. The storage temperature may have fluctuated. | Always use anhydrous, high-purity DMSO from a freshly opened container. Ensure consistent and appropriate storage temperatures (-20°C or -80°C). Gentle warming and sonication can be used to redissolve the compound. |
| Inconsistent experimental results. | The this compound stock solution may have degraded due to improper storage or handling, such as repeated freeze-thaw cycles. | Prepare single-use aliquots of the stock solution. Always use a fresh aliquot for each experiment. Perform a stability check of your stock solution using HPLC (see Experimental Protocols). |
| Low or no activity of this compound in cell-based assays. | The compound may have degraded in the aqueous cell culture medium. The final concentration of DMSO in the assay may be too high, causing cellular stress. | Minimize the incubation time of this compound in the cell culture medium before analysis. Prepare fresh dilutions for each experiment. Ensure the final DMSO concentration is non-toxic to your cells (typically ≤ 0.1%). |
| Appearance of unknown peaks in HPLC analysis. | These may be degradation products of this compound. | Conduct a forced degradation study (see Experimental Protocols) to identify potential degradation products. Protect solutions from light and minimize exposure to air. |
Quantitative Data Summary
Due to the limited availability of public, long-term quantitative stability data specifically for this compound, the following table provides an illustrative example based on general stability assessments of small molecules in DMSO. Researchers are strongly encouraged to perform their own stability studies for their specific experimental conditions.
| Storage Condition | Solvent | Time Point | Purity (% Remaining) |
| -20°C | Anhydrous DMSO | 0 months | 100% |
| 6 months | >98% | ||
| 12 months | >95% | ||
| -80°C | Anhydrous DMSO | 0 months | 100% |
| 12 months | >99% | ||
| 24 months | >98% | ||
| Room Temperature | Anhydrous DMSO | 0 hours | 100% |
| 24 hours | >99% | ||
| 1 week | ~95% | ||
| 37°C | Cell Culture Medium | 0 hours | 100% |
| 8 hours | ~90% | ||
| 24 hours | ~70% |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound (solid), anhydrous dimethyl sulfoxide (DMSO), sterile microcentrifuge tubes or cryovials.
-
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex briefly and sonicate in a water bath for 5-10 minutes to ensure complete dissolution.
-
Aliquot the stock solution into single-use, light-protected vials.
-
Store the aliquots at -20°C for short-term storage (up to 1 year) or -80°C for long-term storage (up to 2 years).
-
Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Stability Assessment
This protocol provides a general framework. The specific parameters should be optimized for your HPLC system.
-
Instrumentation and Columns:
-
HPLC system with a UV detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
-
Mobile Phase:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
-
Chromatographic Conditions:
-
Gradient: Start with a suitable gradient (e.g., 5% B, ramping to 95% B over 15 minutes).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Scan for the optimal wavelength; start with a broad spectrum scan (e.g., 200-400 nm) and then select the lambda max.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
At each time point, dilute an aliquot of the this compound stock solution in the mobile phase to a suitable concentration for HPLC analysis.
-
-
Data Analysis:
-
Calculate the peak area of this compound at each time point.
-
Determine the percentage of this compound remaining relative to the initial time point (T=0).
-
Monitor for the appearance of new peaks, which may indicate degradation products.
-
Protocol 3: Forced Degradation Study
Forced degradation studies are essential for understanding potential degradation pathways.
-
Preparation: Prepare solutions of this compound in DMSO.
-
Stress Conditions:
-
Acidic: Add 1N HCl and incubate at 60°C for 2 hours.
-
Basic: Add 1N NaOH and incubate at 60°C for 2 hours.
-
Oxidative: Add 3% H₂O₂ and incubate at room temperature for 24 hours.
-
Thermal: Incubate at 80°C for 48 hours.
-
Photolytic: Expose to UV light (e.g., 254 nm) for 24 hours.
-
-
Analysis: Neutralize the acidic and basic samples. Analyze all samples by HPLC-MS to identify and characterize any degradation products.
Visualizations
Signaling Pathway of cPLA2α Inhibition by this compound
References
CAY10650 potential off-target effects
Disclaimer: Comprehensive off-target screening data for CAY10650 is not publicly available in the reviewed scientific literature. Therefore, this guide focuses on the known on-target effects of this compound, general troubleshooting for small molecule inhibitors, and strategies to investigate potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
A1: The primary and well-characterized target of this compound is cytosolic phospholipase A2α (cPLA2α). It is a potent inhibitor of this enzyme, which is responsible for the release of arachidonic acid from membrane phospholipids.
Q2: I am observing a phenotype in my experiment that is not consistent with the known function of cPLA2α. Could this be an off-target effect of this compound?
A2: While specific off-target effects of this compound have not been extensively documented, it is a possibility with any small molecule inhibitor. Unexpected phenotypes could arise from the inhibition of other enzymes. It is recommended to perform control experiments to investigate this possibility. (See Troubleshooting Guide below).
Q3: What are some potential, unconfirmed off-targets for a cPLA2α inhibitor like this compound?
A3: Although not confirmed for this compound, other inhibitors of cPLA2α have shown some cross-reactivity with other phospholipase A2 family members or other enzymes with similar active site architecture.[1][2] Researchers should consider the possibility of this compound interacting with other lipases or esterases. A broad kinase screen could also reveal unexpected off-targets.[3][4]
Q4: How can I confirm that the effects I see are due to the inhibition of cPLA2α?
Troubleshooting Guides
Issue: Inconsistent or unexpected experimental results when using this compound.
This guide provides a systematic approach to troubleshooting potential issues, including the possibility of off-target effects.
| Observation | Possible Cause | Recommended Action |
| High levels of cytotoxicity at effective concentrations. | 1. Off-target inhibition of essential kinases or enzymes. 2. On-target toxicity in the specific cell line used. | 1. Perform a kinome-wide selectivity screen to identify unintended kinase targets. 2. Test this compound in a panel of cell lines to determine if the cytotoxicity is cell-line specific. 3. Use a structurally unrelated cPLA2α inhibitor to see if the cytotoxicity is recapitulated. |
| Observed phenotype does not match the known cPLA2α signaling pathway. | 1. This compound is hitting an unknown off-target. 2. The role of cPLA2α in the specific experimental context is not fully understood. | 1. Conduct proteomic profiling (e.g., chemoproteomics) to identify other cellular binding partners of this compound.[5] 2. Validate the involvement of the cPLA2α pathway by measuring downstream signaling molecules (e.g., prostaglandins, leukotrienes). 3. Perform a literature search for alternative functions of cPLA2α. |
| Variability in results between experiments. | 1. Degradation of the this compound stock solution. 2. Inconsistent experimental conditions. | 1. Prepare fresh stock solutions of this compound in a suitable solvent like DMSO and store them properly (aliquoted at -20°C or -80°C).[6] 2. Ensure consistent cell seeding densities, incubation times, and reagent concentrations in all experiments.[7] |
Experimental Protocols
Protocol 1: In Vitro cPLA2α Activity Assay
This protocol provides a general method for measuring the enzymatic activity of cPLA2α in the presence of an inhibitor.
Objective: To determine the IC50 value of this compound for cPLA2α.
Methodology:
-
Substrate Preparation:
-
Prepare small unilamellar vesicles containing a fluorescently labeled phospholipid substrate (e.g., 1-palmitoyl-2-(1-pyrenedecanoyl)-sn-glycero-3-phosphocholine).[8]
-
-
Enzyme and Inhibitor Preparation:
-
Reconstitute recombinant human cPLA2α enzyme in an appropriate assay buffer.
-
Prepare a serial dilution of this compound in DMSO.
-
-
Assay Procedure:
-
In a microplate, add the assay buffer, the phospholipid substrate vesicles, and the various concentrations of this compound.
-
Initiate the reaction by adding the cPLA2α enzyme to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
-
Data Analysis:
-
Measure the fluorescence intensity using a plate reader. The increase in fluorescence corresponds to the release of the fluorescent fatty acid.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: General Kinase Inhibitor Off-Target Screening
This protocol outlines a general workflow for assessing the selectivity of a small molecule inhibitor against a panel of kinases.
Objective: To identify potential off-target kinases of this compound.
Methodology:
-
Compound Submission:
-
Provide a sample of this compound at a specified concentration (e.g., 10 mM in DMSO) to a commercial kinase profiling service.
-
-
Kinase Panel Screening:
-
The service will screen this compound at a high concentration (e.g., 1 µM) against a large panel of purified human kinases (e.g., >400 kinases).[9]
-
The assay typically measures the ability of the compound to compete with a radiolabeled ATP analog for binding to the kinase active site.
-
-
Data Analysis:
-
The results are usually provided as the percentage of remaining kinase activity in the presence of the inhibitor.
-
"Hits" are identified as kinases that are inhibited above a certain threshold (e.g., >50% inhibition).
-
-
Hit Validation:
-
For any identified off-target kinases, perform follow-up dose-response assays to determine the IC50 values.
-
Validate the cellular relevance of the off-target inhibition by performing Western blot analysis of the downstream signaling pathways of the identified kinases in cells treated with this compound.[4]
-
Visualizations
Caption: Simplified signaling pathway of cPLA2α activation.
Caption: Workflow for investigating potential off-target effects.
References
- 1. Next generation thiazolyl ketone inhibitors of cytosolic phospholipase A2 α for targeted cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of phospholipase A2 enzymes: selective inhibitors and their pharmacological potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. reactionbiology.com [reactionbiology.com]
Navigating CAY10650-Induced Cytotoxicity: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for researchers utilizing CAY10650, a potent inhibitor of cytosolic phospholipase A2α (cPLA2α), in cell-based assays. Here, you will find troubleshooting advice for common experimental hurdles, frequently asked questions regarding its cytotoxic effects, and detailed protocols for key assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective inhibitor of cytosolic phospholipase A2α (cPLA2α), with an IC50 value of 12 nM.[1] cPLA2α is a key enzyme responsible for the hydrolysis of membrane phospholipids to release arachidonic acid, a precursor for various pro-inflammatory lipid mediators such as prostaglandins and leukotrienes. By inhibiting cPLA2α, this compound can modulate inflammatory responses and induce apoptosis in certain cell types.
Q2: In which cell lines has the cytotoxicity of cPLA2α inhibitors, like this compound, been observed?
Q3: Does this compound induce apoptosis?
Yes, the inhibition of cPLA2α by compounds like this compound has been shown to induce apoptosis in susceptible cell lines. The proposed mechanism involves the activation of the intrinsic apoptotic pathway. In some contexts, cPLA2α inhibition can also lead to necroptosis, a form of programmed necrosis, through the activation of RIP1 kinase and increased oxidative stress.
Q4: Can this compound cause cell cycle arrest?
The direct effects of this compound on cell cycle progression are not extensively documented. However, the induction of apoptosis is often linked to preceding cell cycle arrest at checkpoints such as G1/S or G2/M. DNA damage and cellular stress, which can be consequences of cPLA2α inhibition, are known triggers for cell cycle arrest.
Troubleshooting Guides
Cytotoxicity Assays (e.g., MTT, XTT)
| Problem | Possible Cause | Suggested Solution |
| High variability between replicate wells | - Inconsistent cell seeding- Pipetting errors- Edge effects in the microplate | - Ensure a homogenous single-cell suspension before seeding.- Use calibrated pipettes and practice consistent pipetting technique.- Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. |
| Low or no cytotoxic effect observed | - this compound concentration is too low- Cell line is resistant- Insufficient incubation time- Compound instability | - Perform a dose-response experiment with a wider concentration range.- Verify the expression and activity of cPLA2α in your cell line.- Extend the incubation period (e.g., 48 or 72 hours).- Prepare fresh stock solutions of this compound and protect from light. |
| "Bell-shaped" dose-response curve | - Compound precipitation at high concentrations- Off-target effects at high concentrations | - Visually inspect wells for precipitate under a microscope.- Test the solubility of this compound in your culture medium.- Focus on the lower end of the concentration range. |
Apoptosis Assays (e.g., Annexin V Staining)
| Problem | Possible Cause | Suggested Solution |
| High percentage of Annexin V positive cells in the negative control | - Mechanical stress during cell harvesting- Over-trypsinization- Poor cell health | - Handle cells gently; avoid vigorous pipetting.- Use a milder detachment agent or shorter trypsinization time.- Ensure cells are in the logarithmic growth phase and have high viability before starting the experiment. |
| Low percentage of apoptotic cells after treatment | - Insufficient drug concentration or incubation time- Apoptosis peak has already passed | - Increase the concentration of this compound or the incubation time.- Perform a time-course experiment to identify the optimal time point for apoptosis detection. |
| High percentage of necrotic (Annexin V+/PI+) cells | - High concentration of this compound leading to rapid cell death- Late-stage apoptosis | - Use a lower concentration range of this compound.- Analyze cells at an earlier time point. |
Cell Cycle Analysis (e.g., Propidium Iodide Staining)
| Problem | Possible Cause | Suggested Solution |
| Broad G1 and G2/M peaks in the histogram | - Inconsistent staining- Cell clumps | - Ensure proper fixation and permeabilization.- Filter the cell suspension through a nylon mesh before analysis to remove clumps. |
| No clear cell cycle arrest observed | - this compound may not induce arrest in your cell line at the tested concentrations/time points- Asynchronous cell population | - Synchronize the cells before treatment to better observe changes in cell cycle distribution.- Analyze at multiple time points after treatment. |
| High sub-G1 peak in control cells | - Excessive cell death in the untreated population | - Ensure optimal cell culture conditions and handle cells gently. |
Quantitative Data
As specific IC50 values for this compound in a wide range of cancer cell lines are not extensively published, the following table provides data for other potent cPLA2α inhibitors to offer a comparative perspective.
Table 1: Cytotoxicity of cPLA2α Inhibitors in Various Cell Lines
| Compound | Cell Line | Cell Type | IC50 (µM) | Reference |
| AVX235 | Jurkat | T-cell leukemia | ~1 | F. Ashcroft et al. |
| AVX235 | CCRF-CEM | T-cell leukemia | ~1 | F. Ashcroft et al. |
| AVX002 | Multiple Myeloma Cell Lines | Multiple Myeloma | Varies | N. Mahammad et al. |
Note: The IC50 values are approximate and can vary depending on the experimental conditions.
Experimental Protocols
MTT Cytotoxicity Assay
This protocol is for determining the cytotoxic effect of this compound on a given cell line.
Materials:
-
This compound
-
Target cell line
-
Complete culture medium
-
96-well microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle-only (e.g., DMSO) and untreated controls.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Visually confirm the formation of purple formazan crystals.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This protocol is for quantifying apoptosis induced by this compound using flow cytometry.
Materials:
-
This compound-treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Induce apoptosis by treating cells with the desired concentrations of this compound for the appropriate duration.
-
Harvest both adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Propidium Iodide Cell Cycle Analysis
This protocol is for analyzing the effect of this compound on cell cycle distribution.
Materials:
-
This compound-treated and control cells
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Treat cells with this compound for the desired time.
-
Harvest the cells and wash with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry.
Visualizations
References
Determining optimal CAY10650 concentration
Welcome to the Technical Support Center for CAY10650. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in experimental settings. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key technical data to support your research.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common questions and issues that may arise during the use of this compound.
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of cytosolic phospholipase A2α (cPLA2α)[1][2]. cPLA2α is a key enzyme in the inflammatory process, responsible for the release of arachidonic acid from membrane phospholipids. This arachidonic acid is then converted into various pro-inflammatory mediators, such as prostaglandins and leukotrienes. By inhibiting cPLA2α, this compound blocks the initial step in this pathway, thereby reducing inflammation.
Q2: I am starting a new experiment. What is a good starting concentration for this compound?
A2: The optimal concentration of this compound is highly dependent on the specific cell type and experimental conditions. Based on its biochemical IC50 of 12 nM, a good starting point for cell-based assays is a concentration range that brackets this value. For complete inhibition of the target, a concentration 5 to 10 times the IC50 may be a reasonable starting point[1][2]. Therefore, a pilot experiment with a broad concentration range, for example, from 1 nM to 10 µM, is recommended to determine the optimal concentration for your specific system.
Q3: My results with this compound are inconsistent. What could be the cause?
A3: Inconsistent results can stem from several factors:
-
Compound Stability: Ensure that the this compound stock solution is stored correctly at -20°C or -80°C and has not undergone multiple freeze-thaw cycles. It is best to prepare single-use aliquots.
-
Solvent Concentration: this compound is typically dissolved in DMSO. High concentrations of DMSO can be toxic to cells. It is crucial to maintain a final DMSO concentration of ≤ 0.1% in your cell culture medium to avoid solvent-induced effects.
-
Cell Health and Passage Number: The response of cells to any treatment can be influenced by their health, confluency, and passage number. Use cells that are in a consistent growth phase and within a defined passage number range for all experiments.
-
Assay Variability: Ensure that your assay protocol is followed consistently, including incubation times, reagent concentrations, and measurement parameters.
Q4: I am concerned about the potential cytotoxicity of this compound. How can I assess this?
A4: It is essential to determine the cytotoxic profile of this compound in your specific cell line to distinguish between target-specific effects and general toxicity. This is typically done by performing a cell viability assay in parallel with your functional assays. A standard method is the MTT assay, which measures the metabolic activity of viable cells. By treating your cells with a range of this compound concentrations (e.g., from nanomolar to high micromolar) for the duration of your experiment (e.g., 24, 48, or 72 hours), you can determine the concentration at which this compound becomes toxic to your cells.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound based on available literature.
| Parameter | Value | Cell Type/System | Reference |
| Biochemical IC50 | 12 nM | Isolated cPLA2α enzyme | [1][2] |
| Effective In Vitro Concentration | 12 nM | Human Neutrophils | [1] |
| In Vivo Dosage | 50 µg/5 µl | Chinese Hamsters (topical) | [3] |
| Solubility in DMSO | 94 mg/mL (199.36 mM) | - | N/A |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Dose-Response Curve
This protocol outlines the steps to determine the optimal, non-toxic concentration of this compound for your cell-based assay.
1. Preparation of this compound Stock Solution: a. Dissolve this compound powder in anhydrous DMSO to prepare a high-concentration stock solution (e.g., 10 mM). b. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C.
2. Cell Seeding: a. Seed your cells in a 96-well plate at a density appropriate for your cell line and the duration of the assay. b. Allow the cells to adhere and enter a logarithmic growth phase (typically 24 hours).
3. Preparation of this compound Dilutions: a. On the day of the experiment, thaw an aliquot of the this compound stock solution. b. Prepare a series of dilutions of this compound in your cell culture medium. A common approach is to perform serial dilutions to cover a broad concentration range (e.g., 1 nM to 100 µM). c. Ensure the final DMSO concentration in all wells (including the vehicle control) is identical and does not exceed 0.1%.
4. Treatment of Cells: a. Remove the old medium from the cells. b. Add the medium containing the different concentrations of this compound to the respective wells. c. Include a "vehicle control" (medium with the same final DMSO concentration as the highest this compound concentration) and an "untreated control" (medium only).
5. Incubation: a. Incubate the plate for a duration relevant to your specific assay (e.g., 24, 48, or 72 hours).
6. Assessment of Downstream Effects (e.g., Prostaglandin E2 Release): a. After incubation, collect the cell culture supernatant to measure the release of a downstream product of cPLA2α activity, such as Prostaglandin E2 (PGE2), using a commercially available ELISA kit. b. Follow the manufacturer's instructions for the ELISA kit.
7. Assessment of Cytotoxicity (e.g., MTT Assay): a. To the remaining cells in the plate, add MTT reagent and incubate according to the manufacturer's protocol (typically 2-4 hours). b. Solubilize the formazan crystals and measure the absorbance to determine cell viability.
8. Data Analysis: a. For the downstream effect, plot the measured response (e.g., PGE2 concentration) against the logarithm of the this compound concentration to generate a dose-response curve and determine the IC50 (the concentration that causes 50% inhibition). b. For the cytotoxicity assay, calculate the percentage of cell viability relative to the vehicle control for each concentration. Plot this against the logarithm of the this compound concentration to determine the CC50 (the concentration that causes 50% cytotoxicity). c. The optimal concentration for your experiments will be a concentration that shows a significant inhibitory effect on cPLA2α activity with minimal cytotoxicity.
Visualizations
cPLA2α Signaling Pathway
Caption: Signaling pathway of cPLA2α and the inhibitory action of this compound.
Experimental Workflow for Determining Optimal this compound Concentration
Caption: Workflow for determining the optimal this compound concentration.
References
CAY10650 inactive in my experiment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing inactivity of CAY10650 in their experiments.
Troubleshooting Guide
Question 1: My this compound is not showing any inhibitory effect on cPLA2α activity. What are the potential reasons?
There are several potential reasons why this compound may appear inactive in your experiment. These can be broadly categorized into issues with the compound itself, the experimental setup, or cellular factors.
Troubleshooting Workflow
Caption: A troubleshooting workflow for diagnosing the lack of this compound activity.
FAQs
Compound Integrity and Handling
Q1: How can I be sure my this compound is not degraded?
A1: Proper storage is crucial for maintaining the stability of this compound. The compound should be stored at -20°C in its powdered form, and for long-term stability, it is recommended to store it for up to 4 years at this temperature[1]. Once dissolved in a solvent like DMSO, stock solutions should be stored at -80°C and are typically stable for at least a year[2]. Avoid repeated freeze-thaw cycles by preparing aliquots. If you suspect degradation, it is best to use a fresh, unopened vial of the compound.
Q2: What is the best way to dissolve this compound?
A2: this compound is soluble in dimethyl sulfoxide (DMSO) at concentrations up to 100 mg/mL[3]. It is practically insoluble in water. For cell-based assays, a common practice is to prepare a high-concentration stock solution in DMSO and then dilute it in the culture medium to the final working concentration. Ensure that the final DMSO concentration in your experiment is low (typically <0.1%) to avoid solvent-induced artifacts. Sonication can be used to aid dissolution if precipitation is observed[2][3].
Quantitative Data: Solubility
| Solvent | Maximum Concentration |
| DMSO | 100 mg/mL (212.09 mM)[3] |
| Ethanol | 24 mg/mL[4] |
| Water | Insoluble[4] |
Q3: Could the way I'm preparing my working solution cause the inactivity?
A3: Yes, improper dilution or precipitation of the compound can lead to a lower effective concentration. When diluting the DMSO stock solution into an aqueous buffer or cell culture medium, ensure thorough mixing. It is advisable to prepare fresh working solutions for each experiment. For in vivo studies, specific formulations with solvents like PEG300, Tween 80, and saline are often used to improve solubility and bioavailability[2][3].
Experimental Design and Execution
Q4: What is the recommended concentration range for this compound in cell-based assays?
A4: this compound is a potent inhibitor of cPLA2α with an IC50 of 12 nM[1][2][3][4]. For cell-based assays, a starting concentration in the range of 10-100 nM is often effective. However, the optimal concentration can vary depending on the cell type and experimental conditions. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific system.
Q5: How long should I pre-incubate my cells with this compound?
A5: The pre-incubation time can influence the effectiveness of the inhibitor. A pre-incubation period of 30 minutes to 2 hours is commonly used in published studies[3]. A time-course experiment can help determine the optimal pre-incubation time for your experimental setup.
Q6: How can I validate that my cPLA2α activity assay is working correctly?
A6: To validate your cPLA2α activity assay, you should include appropriate positive and negative controls. A positive control could be a known activator of cPLA2α, such as a calcium ionophore (e.g., A23187) or a relevant agonist for your cell type. A negative control would be an untreated or vehicle-treated sample. Commercially available cPLA2α assay kits often include a positive control enzyme. If you are using a cell-based assay, ensure that your cells are healthy and responsive to stimuli.
Experimental Protocol: cPLA2α Activity Assay (General)
-
Cell Culture: Plate cells at an appropriate density and allow them to adhere overnight.
-
Pre-treatment: Pre-incubate the cells with various concentrations of this compound (or vehicle control) for 30-120 minutes.
-
Stimulation: Stimulate the cells with a known cPLA2α activator (e.g., calcium ionophore, ATP, etc.) for the appropriate duration.
-
Lysate Preparation: Lyse the cells and collect the supernatant.
-
Activity Measurement: Measure the cPLA2α activity in the cell lysates using a commercially available assay kit. These kits typically measure the release of a labeled fatty acid from a synthetic substrate.
-
Data Analysis: Compare the cPLA2α activity in the this compound-treated samples to the vehicle-treated control.
Cellular and Biological Factors
Q7: Could the issue be with my cells and not the inhibitor?
A7: Absolutely. The activation of cPLA2α is a complex process that is dependent on intracellular signaling pathways. If your cells are not healthy or are not being properly stimulated, cPLA2α may not be activated, and therefore, you will not observe an inhibitory effect from this compound.
Signaling Pathway for cPLA2α Activation
Caption: The signaling pathway leading to cPLA2α activation and its inhibition by this compound.
Q8: What should I check if I suspect my cell stimulation is not working?
A8: First, confirm that your stimulus is active and used at the correct concentration. You can then check for the activation of signaling molecules upstream of cPLA2α. For example, you can measure the increase in intracellular calcium levels or assess the phosphorylation status of MAP kinases like ERK and p38 using Western blotting. If these upstream events are not occurring, it is likely that the lack of this compound effect is due to a lack of cPLA2α activation.
Q9: Are there any other cellular factors that could be influencing the results?
A9: The expression level of cPLA2α can vary between cell types. It is important to ensure that your chosen cell line expresses sufficient levels of the enzyme. Additionally, the presence of other phospholipase A2 isoforms could potentially compensate for the inhibition of cPLA2α, although this compound is highly specific.
By systematically working through these troubleshooting steps, you should be able to identify the reason for the apparent inactivity of this compound in your experiments and obtain reliable results.
References
Troubleshooting CAY10650 experimental results
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and scientists using CAY10650 in their experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during the use of this compound, offering potential causes and solutions in a question-and-answer format.
Question 1: Why am I observing no or reduced inhibitory effect of this compound on my target?
Possible Causes and Solutions:
-
Improper Compound Handling and Storage: this compound is susceptible to degradation if not stored correctly. Ensure the compound has been stored as a powder at -20°C for long-term stability (≥ 4 years) or as a stock solution at -80°C (1 year) or -20°C (1 month).[1][2][3][4] Avoid repeated freeze-thaw cycles.[1]
-
Inadequate Solubility: this compound is insoluble in water.[1] For in vitro experiments, ensure it is fully dissolved in a suitable organic solvent like DMSO or ethanol before diluting in aqueous buffers.[1][4] For in vivo studies, follow established formulation protocols using solvents such as PEG300, Tween-80, and saline or corn oil.[1][2][3] If precipitation is observed, gentle heating or sonication may aid dissolution.[3] The use of fresh, non-hygroscopic DMSO is crucial as moisture can reduce solubility.[1][3]
-
Incorrect Dosage or Concentration: The effective concentration of this compound is critical. It has a reported IC50 of 12 nM for cytosolic phospholipase A2α (cPLA2α).[1][2][3][4] Verify that the concentration used in your assay is appropriate to inhibit the target. A dose-response experiment is recommended to determine the optimal concentration for your specific experimental setup.
-
Cellular Uptake and Bioavailability: Poor cell membrane permeability or rapid metabolism could limit the effective intracellular concentration of this compound. Consider optimizing incubation times or using a delivery system if poor bioavailability is suspected.
Question 2: I am observing unexpected or off-target effects in my experiment. What could be the cause?
Possible Causes and Solutions:
-
Compensation by Other PLA2 Isoforms: The phospholipase A2 (PLA2) superfamily is extensive, and inhibition of cPLA2α might lead to compensatory activation of other isoforms.[5] Consider investigating the expression and activity of other PLA2 enzymes in your experimental model.
-
Downstream Pathway Interactions: The inhibition of cPLA2α affects the production of arachidonic acid and subsequent eicosanoids, which are involved in numerous signaling pathways.[4][6] These changes can have widespread and sometimes unexpected effects on cellular processes. A thorough understanding of the signaling network downstream of cPLA2α is essential for interpreting results.
-
Non-specific Interactions: While this compound is a potent cPLA2α inhibitor, the possibility of off-target interactions with other proteins, especially at higher concentrations, cannot be entirely ruled out.[7] It is advisable to use the lowest effective concentration and include appropriate controls to assess for non-specific effects.
Question 3: My in vivo experiment with this compound is showing inconsistent results or signs of toxicity.
Possible Causes and Solutions:
-
Suboptimal Formulation and Administration: The formulation used for in vivo delivery is critical for bioavailability and minimizing local irritation. Ensure the use of a well-established and stable formulation. For topical applications, such as in models of skin inflammation or keratitis, the vehicle and concentration should be optimized to ensure adequate penetration without causing irritation.[2][4][8]
-
Metabolism of the Compound: this compound is metabolized in vivo. Consider the pharmacokinetic and pharmacodynamic properties of the compound in your animal model. The dosing regimen may need to be adjusted to maintain an effective concentration at the target site. A phase I metabolite of this compound, CAY10641, is also available for investigation.[4]
-
Animal Model Variability: Differences in the genetic background, age, and health status of the animals can contribute to variability in experimental outcomes. Ensure that your animal cohorts are well-matched and that the sample size is sufficient to account for biological variation.
Frequently Asked Questions (FAQs)
What is the mechanism of action of this compound?
This compound is a potent and specific inhibitor of cytosolic phospholipase A2α (cPLA2α).[1][2][3][4] cPLA2α is a key enzyme that catalyzes the hydrolysis of arachidonic acid from the sn-2 position of membrane phospholipids.[4] By inhibiting cPLA2α, this compound blocks the release of arachidonic acid, which is a precursor for the synthesis of various pro-inflammatory lipid mediators, including prostaglandins and leukotrienes.[4] This inhibition leads to the suppression of lipid droplet formation and the secretion of prostaglandins like PGE2.[3][9]
How should I prepare stock solutions of this compound?
It is recommended to prepare stock solutions in high-quality, anhydrous DMSO or ethanol.[1][4] For example, a stock solution can be prepared by dissolving this compound in DMSO to a concentration of 20 mg/mL[4] or 100 mg/mL (with the aid of ultrasound).[3] Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C for up to one year.[1][2][3]
What are the recommended solvent formulations for in vivo studies?
Several formulations have been described for in vivo use. One common formulation involves a mixture of DMSO, PEG300, Tween-80, and saline.[2][3] For example, a solution can be prepared by mixing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[3] Another option for subcutaneous or intraperitoneal injection is a formulation of 10% DMSO and 90% corn oil.[3] It is crucial to ensure the final solution is clear and free of precipitates before administration.
Quantitative Data
Table 1: Inhibitory Activity of this compound
| Target | IC50 | Reference |
| Cytosolic Phospholipase A2α (cPLA2α) | 12 nM | [1][2][3][4] |
Table 2: Solubility of this compound
| Solvent | Solubility | Reference |
| DMSO | 20 mg/mL | [4] |
| 40 mg/mL (sonication recommended) | [2] | |
| 94 mg/mL (use fresh DMSO) | [1] | |
| 100 mg/mL (ultrasonic) | [3] | |
| Ethanol | 24 mg/mL | [1] |
| Water | Insoluble | [1] |
| DMSO:PBS (pH 7.2) (1:10) | 0.1 mg/mL | [4] |
Table 3: Stability of this compound
| Form | Storage Temperature | Stability | Reference |
| Powder | -20°C | ≥ 4 years | [4] |
| In Solvent | -80°C | 1 year | [1][2][3] |
| In Solvent | -20°C | 1 month | [1][3] |
Experimental Protocols
Protocol 1: In Vitro Inhibition of PGE2 Release in Neutrophils
-
Isolate human neutrophils and resuspend them in an appropriate buffer.
-
Pre-treat the neutrophils with this compound (e.g., at a final concentration of 12 nM) or vehicle control (DMSO) for 30 minutes.[3][9]
-
Stimulate the cells with a suitable agonist (e.g., an L-amino acid oxidase from Calloselasma rhodostoma venom or LPS) for 2 hours to induce PGE2 release.[3][9]
-
Centrifuge the cell suspension to pellet the cells and collect the supernatant.
-
Measure the concentration of PGE2 in the supernatant using a commercially available ELISA kit.
-
Compare the PGE2 levels in the this compound-treated group to the vehicle-treated group to determine the extent of inhibition.
Protocol 2: In Vivo Topical Application in a Murine Model of Acute Irritant Contact Dermatitis
-
Prepare a topical formulation of this compound in a suitable vehicle (e.g., acetone).
-
Induce contact dermatitis on the ears of mice by applying a chemical irritant (e.g., phorbol 12-myristate 13-acetate).
-
Topically apply a defined dose of this compound (e.g., 0.1 mg/ear) or vehicle control to the inflamed ears.[2][4]
-
At a specified time point after treatment, measure the ear swelling (edema) as an indicator of inflammation.
-
Collect ear tissue for histological analysis or measurement of inflammatory markers to assess the anti-inflammatory effect of this compound.
Signaling Pathways and Workflows
Caption: this compound inhibits cPLA2α, blocking the release of arachidonic acid.
Caption: A typical in vitro experimental workflow for assessing this compound efficacy.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound | Phospholipase | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Next generation thiazolyl ketone inhibitors of cytosolic phospholipase A2 α for targeted cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Role of phospholipase A2 (PLA2) inhibitors in attenuating apoptosis of the corneal epithelial cells and mitigation of Acanthamoeba keratitis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: CAY10650 and Apoptosis Induction
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of CAY10650 for inducing apoptosis.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and specific inhibitor of cytosolic phospholipase A2α (cPLA2α). Its primary mechanism is to block the activity of this enzyme, which is responsible for releasing arachidonic acid from membrane phospholipids. This action can have downstream effects on various signaling pathways.
Q2: Can this compound be used to induce apoptosis?
Yes, while traditionally cPLA2α inhibition has been studied for its anti-inflammatory and, in some contexts, anti-apoptotic effects, recent evidence suggests that inhibiting cPLA2α can induce apoptosis in certain cancer cell lines.[1][2] This pro-apoptotic effect is particularly noted in hematological malignancies like multiple myeloma and in cervical cancer cells.[1][3] Therefore, this compound holds potential as a tool to induce apoptosis in specific cancer models.
Q3: In which cell types is this compound likely to induce apoptosis?
Research indicates that cancer cells with an upregulation or dependency on cPLA2α signaling for survival are susceptible to apoptosis upon its inhibition.[1][3] This includes, but is not limited to, multiple myeloma, cervical cancer, and prostate cancer cell lines.[1][3][4] The effect is cell-context dependent, and it is recommended to determine the expression and activity of cPLA2α in your specific cell model.
Q4: What is the signaling pathway through which this compound induces apoptosis in cancer cells?
Inhibition of cPLA2α by compounds like this compound has been shown to suppress pro-survival signaling pathways, notably the PI3K/Akt and β-catenin pathways.[3][4] By downregulating the activity of Akt and the expression of β-catenin, the balance between pro-apoptotic and anti-apoptotic proteins can be shifted, leading to the activation of the caspase cascade and subsequent apoptosis.
Q5: What is a recommended starting concentration for this compound in apoptosis induction experiments?
This compound is a highly potent inhibitor of cPLA2α with an IC50 of 12 nM for the enzyme itself. For cell-based assays, a dose-response experiment is crucial. Based on studies with other potent cPLA2α inhibitors like pyrrophenone, a starting range of 10 nM to 1 µM is recommended.[3] For instance, pyrrophenone has been shown to significantly induce apoptosis in cervical cancer cells at a concentration of 100 nM.[3]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and other relevant cPLA2α inhibitors.
Table 1: Inhibitory Potency of cPLA2α Inhibitors
| Compound | Target | IC50 | Reference |
| This compound | cPLA2α | 12 nM | - |
| Pyrrophenone | cPLA2α | 4.2 nM | [5] |
Table 2: Effective Concentrations of cPLA2α Inhibitors in Cell-Based Assays
| Compound | Cell Line | Assay | Effective Concentration | Reference |
| Pyrrophenone | Cervical Cancer Cells | Apoptosis Induction | 100 nM | [3] |
| RSC-3388 | Cervical Cancer Cells | Apoptosis Induction | 100 nM | [3] |
| AVX420, AVX002 | Multiple Myeloma Cells | Apoptosis Induction | Dose-dependent | [1][2] |
Experimental Protocols
Protocol 1: General Workflow for Assessing this compound-Induced Apoptosis
Protocol 2: Annexin V and Propidium Iodide (PI) Staining for Flow Cytometry
-
Cell Preparation:
-
Seed cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with a range of this compound concentrations (e.g., 10 nM, 100 nM, 1 µM) and a vehicle control (DMSO) for the desired time period (e.g., 24, 48, or 72 hours).
-
Include a positive control for apoptosis (e.g., staurosporine treatment).
-
-
Cell Harvesting:
-
Carefully collect the culture medium, which contains floating (potentially apoptotic) cells.
-
Wash the adherent cells with PBS and detach them using a gentle method like trypsinization.
-
Combine the detached cells with their corresponding culture medium.
-
Centrifuge the cell suspension at 300-400 x g for 5 minutes at 4°C.
-
-
Staining:
-
Discard the supernatant and wash the cell pellet with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Healthy cells will be Annexin V-negative and PI-negative. Early apoptotic cells will be Annexin V-positive and PI-negative. Late apoptotic/necrotic cells will be Annexin V-positive and PI-positive.
-
Protocol 3: Caspase-3/7 Activity Assay
-
Cell Preparation and Lysis:
-
Plate and treat cells with this compound as described in the Annexin V protocol.
-
After treatment, lyse the cells according to the manufacturer's protocol for your chosen caspase activity assay kit (e.g., Caspase-Glo® 3/7 Assay).
-
-
Assay Procedure:
-
Add the caspase substrate solution to the cell lysates in a 96-well plate.
-
Incubate at room temperature for 1-2 hours, protected from light.
-
-
Data Acquisition:
-
Measure the luminescence or fluorescence using a plate reader.
-
The signal intensity is directly proportional to the caspase-3/7 activity. Normalize the results to the number of cells or total protein concentration.
-
Protocol 4: Western Blot for Apoptosis Markers
-
Protein Extraction:
-
Treat cells with this compound and controls.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against key apoptosis markers (e.g., cleaved caspase-3, full-length and cleaved PARP, Bcl-2, Bax) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH). An increase in the ratio of cleaved to full-length caspases or PARP indicates apoptosis.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No Apoptosis Observed | This compound concentration is too low. | Perform a dose-response experiment with a wider concentration range (e.g., up to 10 µM). |
| Incubation time is too short. | Extend the treatment duration (e.g., 48-72 hours). | |
| Cell line is resistant to cPLA2α inhibition-induced apoptosis. | Verify cPLA2α expression and activity in your cell line. Consider using a different cell model known to be sensitive. | |
| High Background in Annexin V Staining | Over-trypsinization or harsh cell handling. | Use a gentler detachment method (e.g., Accutase) and handle cells carefully to maintain membrane integrity. |
| Reagent concentration is too high. | Titrate the Annexin V and PI concentrations to find the optimal staining index. | |
| Inconsistent Western Blot Results | Unequal protein loading. | Carefully perform a protein quantification assay (e.g., BCA) and ensure equal loading amounts. |
| Poor antibody quality. | Use antibodies validated for detecting the specific cleaved forms of apoptotic proteins. | |
| Apoptotic cells (floaters) were discarded. | Always collect both the supernatant and adherent cells during harvesting to capture the entire cell population. | |
| This compound Solubility Issues | Compound precipitation in media. | Prepare a concentrated stock solution in a suitable solvent like DMSO. Ensure the final DMSO concentration in the culture medium is low (typically <0.1%) to avoid solvent-induced toxicity. |
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of Cytosolic Phospholipase A2α Induces Apoptosis in Multiple Myeloma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of cytosolic phospholipase A2 alpha increases chemosensitivity in cervical carcinoma through suppressing β-catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytosolic phospholipase A2-alpha: a potential therapeutic target for prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyrrolidine inhibitors of human cytosolic phospholipase A2. Part 2: synthesis of potent and crystallized 4-triphenylmethylthio derivative 'pyrrophenone' - PubMed [pubmed.ncbi.nlm.nih.gov]
CAY10650 off-target kinase inhibition
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of CAY10650, a potent inhibitor of cytosolic phospholipase A2α (cPLA2α).
Troubleshooting Guide
This guide addresses specific issues that users may encounter during their experiments with this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent or weaker than expected inhibition of cPLA2α activity | Compound Degradation: this compound may be unstable under certain storage or experimental conditions. | 1. Verify Storage: Ensure this compound is stored as a solution at -20°C or as a solid at 4°C. Avoid repeated freeze-thaw cycles. 2. Fresh Working Solutions: Prepare fresh working solutions from a stock for each experiment. 3. Solvent Compatibility: Confirm the compatibility of the solvent with your experimental system. DMSO is a common solvent, but high concentrations can affect cell viability and enzyme activity. |
| Suboptimal Assay Conditions: The experimental conditions may not be optimal for this compound activity. | 1. Optimize Concentration: Perform a dose-response curve to determine the optimal inhibitory concentration for your specific cell type or enzyme preparation. 2. Pre-incubation Time: Optimize the pre-incubation time of this compound with the cells or enzyme before adding the substrate. | |
| Unexpected Cellular Phenotypes or Off-Target Effects | Off-Target Kinase Inhibition: Although primarily a cPLA2α inhibitor, this compound may inhibit other kinases or cellular proteins at higher concentrations. | 1. Perform Kinome Profiling: To identify potential off-target kinase interactions, consider a kinome-wide selectivity screen.[1][2] 2. Use a Structurally Unrelated Inhibitor: Compare the phenotype observed with this compound to that of a structurally different cPLA2α inhibitor. A consistent phenotype suggests an on-target effect. 3. Rescue Experiments: If a specific off-target is suspected, attempt to rescue the phenotype by overexpressing a drug-resistant mutant of the target.[1] |
| Activation of Compensatory Pathways: Inhibition of cPLA2α can lead to the activation of alternative signaling pathways. | 1. Pathway Analysis: Use techniques like Western blotting or phospho-kinase arrays to investigate the activation state of known compensatory signaling pathways.[1] | |
| High Levels of Cytotoxicity | Solvent Toxicity: The solvent used to dissolve this compound may be causing cellular toxicity. | 1. Vehicle Control: Always include a vehicle-only control in your experiments to assess the effect of the solvent. 2. Lower Solvent Concentration: Use the lowest effective concentration of the solvent. |
| On-Target Toxicity: Inhibition of cPLA2α may be genuinely toxic to your specific cell type. | 1. Titrate Concentration: Determine the lowest effective concentration of this compound that achieves the desired inhibition without significant cytotoxicity. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of cytosolic phospholipase A2α (cPLA2α). cPLA2α is a key enzyme that catalyzes the hydrolysis of membrane phospholipids to release arachidonic acid, a precursor for various pro-inflammatory lipid mediators.
Q2: Is there a known off-target kinase inhibition profile for this compound?
A2: As of the latest available data, a comprehensive public off-target kinase inhibition profile for this compound has not been published. Due to the conserved nature of ATP-binding sites in kinases, it is possible that this compound could exhibit off-target effects, particularly at higher concentrations.[1] To ensure the specificity of your experimental results, it is highly recommended to perform a kinase selectivity profile.
Q3: How can I experimentally determine the off-target kinase profile of this compound?
A3: You can determine the off-target kinase profile of this compound by utilizing a kinase profiling service.[1][2] These services typically screen the compound against a large panel of recombinant kinases and measure its inhibitory activity.
Q4: What are the downstream signaling pathways affected by cPLA2α inhibition?
A4: Inhibition of cPLA2α primarily affects signaling pathways that rely on arachidonic acid and its metabolites (eicosanoids). This includes pathways involved in inflammation, apoptosis, and cell proliferation. Key downstream effectors include cyclooxygenases (COX) and lipoxygenases (LOX), which produce prostaglandins and leukotrienes, respectively. cPLA2α activity is also regulated by upstream kinases such as MAPK.[3][4]
Illustrative Off-Target Kinase Inhibition Profile
Disclaimer: The following table is a hypothetical representation of an off-target kinase inhibition profile for this compound and is provided for illustrative purposes only. Actual off-target effects must be determined experimentally.
| Kinase | IC50 (nM) | % Inhibition @ 1 µM |
| cPLA2α (On-Target) | 12 | >95% |
| Kinase A | > 10,000 | < 10% |
| Kinase B | 5,200 | 25% |
| Kinase C | 8,900 | 15% |
| Kinase D | > 10,000 | < 5% |
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling
Objective: To determine the off-target kinase inhibition profile of this compound.
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO at a concentration of 10 mM.
-
Kinase Panel Screening: Submit the compound to a commercial kinase profiling service. These services typically offer panels of hundreds of purified, active human kinases.
-
Assay Format: The service will perform radiometric or fluorescence-based kinase activity assays in the presence of a fixed concentration of this compound (e.g., 1 µM) and a near-Km concentration of ATP.
-
Data Analysis: The results are typically reported as the percentage of inhibition of each kinase relative to a vehicle control. For significant hits, follow-up IC50 determination is recommended.
Protocol 2: Western Blot for Phospho-MAPK
Objective: To assess the effect of this compound on the upstream MAPK signaling pathway that regulates cPLA2α.
Methodology:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with this compound at various concentrations for the desired time. Include a positive control (e.g., a known MAPK activator) and a vehicle control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% BSA or non-fat milk and then incubate with a primary antibody specific for the phosphorylated form of a MAPK (e.g., phospho-p38 or phospho-ERK). Subsequently, incubate with an HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalization: Strip the membrane and re-probe with an antibody for the total form of the MAPK to normalize for protein loading.
Visualizations
Caption: cPLA2α Signaling Pathway and Point of Inhibition by this compound.
Caption: Experimental Workflow for Investigating Off-Target Kinase Inhibition.
References
CAY10650 experimental controls to use
This guide provides researchers, scientists, and drug development professionals with essential information for using CAY10650, a potent inhibitor of cytosolic phospholipase A2α (cPLA2α). Here you will find frequently asked questions, troubleshooting advice, and detailed experimental protocols to ensure the successful design and execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a potent and effective small molecule inhibitor of cytosolic phospholipase A2α (cPLA2α)[1][2][3][4]. Its primary target, cPLA2α, is a key enzyme that catalyzes the hydrolysis of arachidonic acid from membrane phospholipids[4][5]. This process is the initial step in the biosynthesis of prostaglandins and leukotrienes, which are crucial mediators of inflammation[4].
Q2: What is the mechanism of action for this compound?
By inhibiting the enzymatic activity of cPLA2α, this compound blocks the release of arachidonic acid from the cell membrane. This, in turn, prevents the downstream production of pro-inflammatory eicosanoids, such as prostaglandins and leukotrienes. This inhibitory action gives this compound its anti-inflammatory properties[1][2][4].
Q3: What are the recommended storage and handling conditions for this compound?
Proper storage is critical to maintain the stability and activity of this compound.
-
Powder: Store at -20°C for long-term stability (≥ 4 years)[4].
-
Stock Solutions: Prepare stock solutions in a suitable solvent like DMSO. Aliquot into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C (for up to 1 year) or -20°C (for up to 1 month)[2].
Experimental Design and Controls
Designing a well-controlled experiment is fundamental for obtaining reliable and interpretable data. Below is a guide to the essential controls to include when working with this compound.
Q4: What are the essential positive and negative controls to use with this compound?
Incorporating a comprehensive set of controls will validate your results by confirming the inhibitor's specificity and ensuring your assay system is functioning correctly.
| Control Type | Purpose | Examples & Rationale |
| Negative Controls | To ensure the observed effects are specific to this compound's inhibition of cPLA2α and not due to other factors. | Vehicle Control: Treat cells with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound. This is crucial to rule out solvent-induced effects[6][7]. The final DMSO concentration should typically be ≤0.1%[8]. |
| Untreated Control: A sample of cells or animals that receives no treatment. This serves as a baseline to measure the inhibitor's effect against[9]. | ||
| Inactive Analog Control: If available, use a structurally similar but biologically inactive molecule. This is a robust control to demonstrate that the observed biological effect is due to the specific pharmacophore of this compound[7]. | ||
| Positive Controls | To confirm that the experimental system is responsive and that the detection methods are working. | Pathway Activator: Use a known stimulus for the cPLA2α pathway, such as Lipopolysaccharide (LPS), to confirm that the pathway is active in your experimental model[9]. This ensures that a lack of effect from the inhibitor is not due to an unresponsive system[10][11]. |
| Alternative Inhibitor: Use another well-characterized cPLA2α inhibitor (e.g., AACOCF3) as a reference compound to validate the observed phenotype[9][12]. | ||
| Assay-Specific Control: For a Western blot, use a cell lysate known to express the target protein (e.g., phosphorylated cPLA2α) to confirm antibody performance and the detection procedure[11][13]. |
Troubleshooting Guide
Encountering issues during experiments is common. This guide addresses specific problems you might face with this compound.
Q5: I am not observing any inhibitory effect with this compound. What could be wrong?
| Potential Cause | Troubleshooting Step |
| Compound Inactivity | Verify that the compound has been stored correctly at -20°C (powder) or -80°C (solution) and has not undergone multiple freeze-thaw cycles[2]. |
| Solubility Issues | This compound is insoluble in water[2]. Ensure it is fully dissolved in your chosen solvent (e.g., DMSO). Sonication is recommended to aid dissolution[1]. Visually inspect your final culture medium for any signs of precipitation, which would lower the effective concentration[14]. |
| Suboptimal Concentration | The reported IC50 of 12 nM is for a biochemical assay[1][2][3]. Higher concentrations are often required for cell-based assays. Perform a dose-response curve with a wide range of concentrations (e.g., 10 nM to 10 µM) to determine the optimal concentration for your system[6][7]. |
| Unresponsive Assay System | Confirm that the cPLA2α pathway can be activated in your cells by treating them with a known positive control stimulus, such as LPS. If the positive control fails, there may be an issue with the cell line or assay protocol. |
| Incorrect Timing | The duration of pre-incubation with this compound before adding a stimulus is critical. This may require optimization. A pre-incubation time of 30 minutes to 2 hours is a common starting point[9][14]. |
Q6: My cells are showing signs of toxicity or I suspect off-target effects. How can I mitigate this?
| Potential Cause | Troubleshooting Step |
| Concentration Too High | Using concentrations significantly higher than the effective dose can lead to non-specific binding and off-target effects[6][7]. Determine the lowest effective concentration from your dose-response curve. |
| Solvent Toxicity | High concentrations of solvents like DMSO can be toxic to cells. Ensure the final concentration in your culture medium is low (typically ≤0.1%) and is kept consistent across all experimental groups, including the vehicle control[8]. |
| Cell Line Sensitivity | Different cell lines have varying sensitivities to chemical compounds. Perform a cytotoxicity assay (e.g., MTT, XTT, or CellTiter-Glo) to establish the non-toxic working concentration range of this compound for your specific cell line[8][15][16]. |
Q7: My results are not reproducible between experiments. How can I improve consistency?
| Potential Cause | Troubleshooting Step |
| Cell Culture Variability | Use cells from a consistent, low passage number for all experiments. Ensure uniform cell seeding density and avoid letting cells become over-confluent, as this can alter their physiological state and drug response[8][14]. |
| Reagent Instability | Prepare fresh dilutions of this compound from a stable, aliquoted stock solution before each experiment. Use fresh, high-quality DMSO, as it can absorb moisture over time, which may reduce the solubility of the compound[2]. |
| Technical Inconsistencies | Calibrate your pipettes regularly. Be precise and consistent with incubation times for drug treatment and stimulation[8][14]. To avoid "edge effects" in multi-well plates, consider filling the outer wells with sterile PBS or media and not using them for data collection[8]. |
This compound Signaling Pathway and Protocols
Detailed Protocol: Western Blot for Phospho-cPLA2α Inhibition
This protocol provides a framework for assessing the efficacy of this compound by measuring the phosphorylation of cPLA2α (a marker of its activation) in a cell-based assay.
1. Cell Culture and Treatment: a. Plate your cells of interest (e.g., neutrophils, macrophages) in 6-well plates and grow to 80-90% confluency. b. Serum-starve the cells for 4-6 hours if the pathway is sensitive to serum components. c. Prepare serial dilutions of this compound. Pre-treat the cells with this compound at the desired final concentrations (and vehicle control) for 1-2 hours. d. Stimulate the cells with a known cPLA2α activator (e.g., 1 µg/mL LPS) for 15-30 minutes. Include an unstimulated control well[9].
2. Protein Extraction: a. Aspirate the media and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS). b. Lyse the cells directly in the well by adding 100-150 µL of ice-cold RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail. c. Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 20 minutes. d. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris. Collect the supernatant[14].
3. Protein Quantification and Sample Preparation: a. Determine the protein concentration of each lysate using a BCA protein assay. b. Normalize all samples to the same protein concentration with lysis buffer. c. Add Laemmli sample buffer to the normalized lysates and boil at 95°C for 5 minutes[8].
4. SDS-PAGE and Western Blot: a. Load equal amounts of protein per lane on an SDS-PAGE gel and perform electrophoresis to separate the proteins. b. Transfer the separated proteins to a PVDF membrane. c. Block the membrane with 5% Bovine Serum Albumin (BSA) or non-fat milk in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour at room temperature. d. Incubate the membrane with a primary antibody specific for phosphorylated cPLA2α (e.g., p-cPLA2α Ser505) overnight at 4°C. e. Wash the membrane three times with TBST. f. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. g. Wash the membrane again three times with TBST. h. To confirm equal protein loading, probe the same membrane with an antibody for total cPLA2α or a housekeeping protein like β-actin or GAPDH[14].
5. Detection and Analysis: a. Apply an enhanced chemiluminescence (ECL) substrate to the membrane. b. Image the blot using a chemiluminescence detection system. c. Quantify the band intensities and normalize the p-cPLA2α signal to the total cPLA2α or loading control signal.
Compound Data at a Glance
| Property | Value | Reference |
| Target | Cytosolic Phospholipase A2α (cPLA2α) | [1][2][3] |
| IC50 | 12 nM | [1][2][3] |
| Molecular Formula | C28H25NO6 | [1][2][4] |
| Molecular Weight | 471.5 g/mol | [1][2][4] |
| CAS Number | 1233706-88-1 | [1][2][4] |
| Solvent | Solubility | Notes |
| DMSO | ≥ 40 mg/mL | Sonication is recommended to aid dissolution. Use fresh DMSO as it is hygroscopic[1][2]. |
| Ethanol | ~24 mg/mL | |
| Water | Insoluble | |
| In Vitro Formulation | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | Example formulation for in vivo use, yielding a concentration of ~2 mg/mL. Sonication recommended[1][2][3]. |
| In Vivo Formulation | 10% DMSO, 90% Corn Oil | Alternative formulation for in vivo administration[2][3]. |
References
- 1. This compound | Phospholipase | TargetMol [targetmol.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Cytosolic phospholipase A2: physiological function and role in disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How to Use Inhibitors [sigmaaldrich.com]
- 7. resources.biomol.com [resources.biomol.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. quora.com [quora.com]
- 11. bosterbio.com [bosterbio.com]
- 12. Role of phospholipase A2 (PLA2) inhibitors in attenuating apoptosis of the corneal epithelial cells and mitigation of Acanthamoeba keratitis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Positive and Negative Controls | Rockland [rockland.com]
- 14. benchchem.com [benchchem.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. Binding Assays & Cell Based Assays | Chelatec [chelatec.com]
CAY10650 repeated freeze-thaw cycles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using CAY10650. The information is designed to address specific issues that may be encountered during experiments, with a focus on the impact of repeated freeze-thaw cycles.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective inhibitor of cytosolic phospholipase A2α (cPLA2α).[1][2] Its primary mechanism of action is to block the activity of the cPLA2α enzyme, which is a key player in the inflammatory process. cPLA2α catalyzes the hydrolysis of arachidonic acid from membrane phospholipids, and this arachidonic acid is then converted into pro-inflammatory mediators like prostaglandins and leukotrienes.[1] By inhibiting cPLA2α, this compound effectively reduces the production of these inflammatory molecules.
Q2: What are the recommended storage conditions for this compound?
For optimal stability, this compound should be stored under the following conditions:
| Form | Storage Temperature | Shelf Life |
| Solid Powder | -20°C | ≥ 4 years[1] |
| In Solvent (e.g., DMSO) | -20°C or -80°C | At least 1 year[2] |
Q3: Why are repeated freeze-thaw cycles discouraged for this compound solutions?
Repeated freeze-thaw cycles are discouraged for this compound solutions in DMSO to minimize potential degradation of the compound and to prevent the absorption of water, which can affect its solubility and stability. While many small molecules in DMSO are stable through a limited number of freeze-thaw cycles, the most reliable way to ensure the integrity and potency of your this compound stock solution is to aliquot it into single-use volumes upon initial preparation. This practice avoids the risks associated with repeated temperature fluctuations.
Q4: What is the solubility of this compound in common solvents?
This compound exhibits good solubility in several organic solvents. The following table summarizes its solubility:
| Solvent | Solubility |
| DMSO | ~20 mg/mL[1] |
| DMF | ~20 mg/mL[1] |
| Ethanol | Not specified, but generally soluble |
For cell-based assays, it is crucial to keep the final concentration of DMSO to a minimum, typically below 0.5%, to avoid solvent-induced cytotoxicity.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Reduced or no inhibitory activity of this compound in my assay. | 1. Compound Degradation: The stock solution may have degraded due to improper storage or multiple freeze-thaw cycles. 2. Incorrect Concentration: Errors in calculating the dilution of the stock solution. 3. Assay Conditions: The experimental conditions (e.g., incubation time, cell density) may not be optimal. | 1. Prepare fresh dilutions from a new, single-use aliquot of your this compound stock solution. Ensure the stock has been stored correctly at -20°C or -80°C. 2. Double-check all calculations for dilutions. 3. Optimize your assay parameters. Refer to the detailed experimental protocol below for guidance. |
| Precipitation observed in my this compound stock solution or diluted working solution. | 1. Low Temperature: The compound may have precipitated out of solution upon cooling. 2. Solvent Evaporation: The concentration of the stock solution may have increased due to solvent evaporation. 3. Water Absorption: DMSO is hygroscopic and can absorb water, which may reduce the solubility of this compound. | 1. Gently warm the solution to room temperature and vortex to redissolve the compound. 2. Ensure vials are tightly sealed to prevent evaporation. 3. Use fresh, anhydrous DMSO to prepare stock solutions. Store stock solutions in desiccated conditions if possible. |
| Inconsistent results between experiments. | 1. Variability in Freeze-Thaw Cycles: Using a stock solution that has undergone a different number of freeze-thaw cycles for each experiment. 2. Pipetting Errors: Inaccurate pipetting of small volumes of the concentrated stock solution. | 1. Strictly adhere to the practice of using single-use aliquots of your stock solution for each experiment. This will ensure consistency in the quality of the inhibitor. 2. For preparing working solutions, it is advisable to perform serial dilutions rather than a single large dilution to improve accuracy. |
Experimental Protocols
Preparation of this compound Stock Solution
-
Warm the vial of solid this compound to room temperature before opening to prevent condensation.
-
Prepare a stock solution by dissolving the solid in anhydrous DMSO to a concentration of 10 mM. For example, to make a 10 mM stock solution from 1 mg of this compound (MW: 471.5 g/mol ), dissolve it in 212.1 µL of DMSO.
-
Vortex thoroughly to ensure the compound is completely dissolved.
-
Aliquot the stock solution into single-use, low-binding microcentrifuge tubes. The volume of each aliquot should be sufficient for a single experiment to avoid freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
In Vitro cPLA2α Inhibition Assay (Arachidonic Acid Release Assay)
This protocol is a general guideline for determining the IC50 of this compound by measuring the inhibition of arachidonic acid release from cells.
Materials:
-
Cells expressing cPLA2α (e.g., U937, A549, or primary macrophages)
-
Cell culture medium
-
[³H]-Arachidonic Acid
-
This compound
-
Cell stimulation agent (e.g., A23187, LPS, or ATP)
-
Scintillation cocktail and counter
Procedure:
-
Cell Seeding: Seed cells in a 24-well plate at an appropriate density and allow them to adhere overnight.
-
Labeling with [³H]-Arachidonic Acid:
-
Remove the culture medium and wash the cells with serum-free medium.
-
Add fresh medium containing [³H]-Arachidonic Acid (typically 0.5 µCi/mL) and incubate for 18-24 hours to allow for incorporation into the cell membranes.
-
-
Inhibitor Treatment:
-
Wash the cells twice with a buffer (e.g., HBSS) to remove unincorporated [³H]-Arachidonic Acid.
-
Add fresh buffer containing various concentrations of this compound (e.g., from 0.1 nM to 1 µM) or vehicle (DMSO) to the wells.
-
Incubate for 30-60 minutes at 37°C.
-
-
Cell Stimulation:
-
Add the stimulating agent (e.g., A23187 at 5 µM) to each well to activate cPLA2α.
-
Incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.
-
-
Measurement of Released Arachidonic Acid:
-
Collect the supernatant from each well.
-
Add scintillation cocktail to the supernatant.
-
Measure the radioactivity using a scintillation counter. This represents the amount of released [³H]-Arachidonic Acid.
-
-
Data Analysis:
-
Calculate the percentage of arachidonic acid release for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Visualizations
cPLA2α Signaling Pathway
Caption: this compound inhibits the cPLA2α signaling pathway.
Experimental Workflow for this compound Freeze-Thaw Management
Caption: Recommended workflow for handling this compound solutions.
References
Validation & Comparative
CAY10650 in the Landscape of cPLA2α Inhibition: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytosolic phospholipase A2α (cPLA2α) has emerged as a critical enzyme in the inflammatory cascade and a promising target for therapeutic intervention in a host of diseases, including arthritis, asthma, and neuroinflammatory conditions. This enzyme's primary role is the hydrolysis of membrane phospholipids to release arachidonic acid, the precursor to pro-inflammatory eicosanoids such as prostaglandins and leukotrienes. Consequently, the development of potent and selective cPLA2α inhibitors is an area of intense research. This guide provides a comparative analysis of CAY10650, a potent cPLA2α inhibitor, against other notable inhibitors, supported by experimental data and detailed methodologies.
Comparative Analysis of cPLA2α Inhibitors
The inhibitory potency of various compounds against cPLA2α is a key determinant of their potential therapeutic efficacy. The half-maximal inhibitory concentration (IC50) is a standard measure of this potency. Below is a compilation of IC50 values for this compound and other well-characterized cPLA2α inhibitors.
| Inhibitor | cPLA2α IC50 | Assay Type | Reference(s) |
| This compound | 12 nM | In vitro (recombinant human cPLA2α) | [1][2] |
| AACOCF3 | 1.5 - 8 µM | In vitro / Cellular | [3][4] |
| MAFP | ~0.5 - 0.6 µM | Cellular | [5][6] |
| AVX001 | 1.1 µM | Cellular (AA release) | [7] |
| AVX002 | 0.71 µM | Cellular (AA release) | [7] |
| AVX235 | 11.9 µM | Cellular (viability) | [8][9] |
| AVX420 | 8.5 µM | Cellular (viability) | [8][9] |
Note: IC50 values can vary depending on the specific assay conditions, including the source of the enzyme (recombinant vs. cellular lysates), substrate concentration, and the presence of interfering substances. The data presented here are for comparative purposes.
Selectivity Profile
The cPLA2α Signaling Pathway
The activation of cPLA2α is a tightly regulated process involving multiple signaling events. Understanding this pathway is crucial for identifying strategic points of therapeutic intervention.
Figure 1: The cPLA2α Signaling Pathway. This diagram illustrates the key steps leading to the activation of cPLA2α and the subsequent production of inflammatory mediators.
Experimental Methodologies
Accurate and reproducible experimental protocols are fundamental to the comparison of enzyme inhibitors. Below are detailed methodologies for key assays used to characterize cPLA2α inhibitors.
In Vitro cPLA2α Activity Assay
This assay directly measures the enzymatic activity of purified cPLA2α and the inhibitory effect of test compounds.
Objective: To determine the IC50 value of an inhibitor against recombinant human cPLA2α.
Materials:
-
Recombinant human cPLA2α (commonly produced in Sf9 insect cells)
-
Substrate: Vesicles containing a fluorescently or radioactively labeled phospholipid (e.g., 1-palmitoyl-2-[1-¹⁴C]arachidonoyl-sn-glycero-3-phosphocholine)
-
Assay Buffer: Typically contains Tris-HCl or HEPES buffer (pH 7.4), CaCl₂, and bovine serum albumin (BSA).
-
Test inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO).
-
96-well microplate
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Prepare substrate vesicles by sonication or extrusion.
-
In a 96-well plate, add the assay buffer.
-
Add various concentrations of the test inhibitor to the wells. Include a vehicle control (DMSO) and a positive control (a known cPLA2α inhibitor).
-
Add the recombinant cPLA2α enzyme to each well and pre-incubate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the substrate vesicles to each well.
-
Incubate the reaction for a defined period (e.g., 30 minutes) at 37°C.
-
Stop the reaction (e.g., by adding a quenching solution).
-
Measure the amount of released fatty acid using a scintillation counter (for radiolabeled substrates) or a fluorescence plate reader (for fluorescent substrates).
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Figure 2: In Vitro cPLA2α Activity Assay Workflow. A flowchart outlining the key steps in determining the in vitro inhibitory activity of a compound against cPLA2α.
Cellular Arachidonic Acid Release Assay
This assay measures the ability of an inhibitor to block the release of arachidonic acid from the membranes of intact cells, providing a more physiologically relevant measure of inhibitor efficacy.
Objective: To determine the IC50 value of an inhibitor for the suppression of stimulated arachidonic acid release in a cellular context.
Materials:
-
Cell line expressing cPLA2α (e.g., human monocytic U937 cells)
-
Cell culture medium (e.g., RPMI-1640) with fetal bovine serum (FBS)
-
[³H]Arachidonic acid
-
Stimulating agent (e.g., calcium ionophore A23187 or phorbol 12-myristate 13-acetate (PMA))
-
Test inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
24-well cell culture plates
-
Scintillation counter
Procedure:
-
Seed cells in 24-well plates and allow them to adhere and grow.
-
Label the cells by incubating them overnight with medium containing [³H]arachidonic acid. This incorporates the radiolabel into the cell membranes.
-
Wash the cells to remove unincorporated [³H]arachidonic acid.
-
Pre-incubate the cells with various concentrations of the test inhibitor or vehicle control for a specified time (e.g., 30 minutes).
-
Stimulate the cells with a stimulating agent (e.g., A23187) to induce cPLA2α-mediated arachidonic acid release.
-
Incubate for a defined period (e.g., 15-30 minutes).
-
Collect the cell culture supernatant.
-
Measure the amount of released [³H]arachidonic acid in the supernatant using a scintillation counter.
-
Lyse the cells and measure the total incorporated radioactivity.
-
Calculate the percentage of arachidonic acid release for each condition.
-
Determine the IC50 value by plotting the percentage of inhibition of release against the logarithm of the inhibitor concentration.
Figure 3: Cellular Arachidonic Acid Release Assay Workflow. A flowchart detailing the steps involved in assessing an inhibitor's effect on arachidonic acid release from cells.
Conclusion
This compound stands out as a highly potent inhibitor of cPLA2α, demonstrating low nanomolar efficacy in in vitro assays. When compared to other inhibitors, its potency is noteworthy. The comprehensive understanding of the cPLA2α signaling pathway and the availability of robust experimental protocols are essential for the continued development and evaluation of novel inhibitors in this class. Further research into the selectivity profile of this compound and other inhibitors will be crucial in advancing these promising therapeutic agents towards clinical applications. This guide provides a foundational resource for researchers dedicated to the exploration of cPLA2α as a therapeutic target.
References
- 1. researchgate.net [researchgate.net]
- 2. Role of cytosolic phospholipase A2 in oxidative and inflammatory signaling pathways in different cell types in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phospholipase A2 inhibitors in development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Lack of direct connection between arachidonic acid release and prostanoid synthesis upon differentiation of U937 cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Release of arachidonic acid metabolites from isolated human alveolar type II cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Arachidonic acid released by phospholipase A(2) activation triggers Ca(2+)-dependent apoptosis through the mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to CAY10650 and MAFP Phospholipase A2 Inhibitors
In the landscape of lipid research and drug development, the inhibition of phospholipase A2 (PLA2) enzymes presents a critical avenue for therapeutic intervention in a host of inflammatory diseases. Among the arsenal of available inhibitors, CAY10650 and Methyl Arachidonyl Fluorophosphonate (MAFP) are two prominent compounds utilized by researchers to probe the function of and therapeutically target cytosolic phospholipase A2α (cPLA2α). This guide provides a detailed, data-driven comparison of this compound and MAFP, offering insights into their respective mechanisms, selectivity, and experimental utility for researchers, scientists, and drug development professionals.
Mechanism of Action and Target Specificity
This compound is recognized as a potent and selective inhibitor of cytosolic phospholipase A2α (cPLA2α), a key enzyme responsible for the release of arachidonic acid from membrane phospholipids, which is a precursor to pro-inflammatory eicosanoids such as prostaglandins and leukotrienes.
MAFP , in contrast, is a broader spectrum inhibitor. It is an irreversible, active-site-directed inhibitor that targets not only cPLA2α but also calcium-independent phospholipase A2 (iPLA2) and fatty acid amide hydrolase (FAAH), an enzyme involved in the degradation of endocannabinoids. This broader activity profile means MAFP can have more widespread effects on cellular signaling beyond the cPLA2α pathway.
Quantitative Comparison of Inhibitory Activity
A direct comparison of the inhibitory potency of this compound and MAFP against their common target, cPLA2α, is crucial for experimental design. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness.
| Inhibitor | Target Enzyme | IC50 Value | Notes |
| This compound | Cytosolic Phospholipase A2α (cPLA2α) | 12 nM | Potent and selective inhibition. |
| MAFP | Cytosolic Phospholipase A2α (cPLA2α) | Not explicitly found in searches | |
| Calcium-Independent Phospholipase A2 (iPLA2) | 0.5 µM | Also a potent inhibitor of iPLA2. | |
| Fatty Acid Amide Hydrolase (FAAH) | Potent, irreversible | Affects endocannabinoid signaling. |
In Vivo and In Vitro Experimental Data
A key differentiator between this compound and MAFP has been observed in their in vivo applications. In a study investigating Acanthamoeba keratitis, repeated topical application of MAFP was found to induce inflammation and edema.[1] This led the researchers to utilize this compound for their in vivo experiments, highlighting a significant advantage of this compound in terms of its tolerability in certain biological systems.[1]
In vitro studies have demonstrated that both inhibitors can effectively reduce the downstream products of cPLA2α activity. For instance, treatment of cells with cPLA2α inhibitors leads to a reduction in the production of prostaglandin E2 (PGE2).
Signaling Pathways
The inhibition of cPLA2α by either this compound or MAFP interrupts a critical step in the inflammatory cascade. The following diagrams illustrate the signaling pathway affected by these inhibitors.
References
CAY10650 vs. Pyrrophenone: A Comparative Guide for In Vivo Research
For researchers, scientists, and drug development professionals investigating inflammatory pathways, the selection of a potent and specific inhibitor for cytosolic phospholipase A2α (cPLA2α) is critical. This guide provides a comparative analysis of two prominent cPLA2α inhibitors, CAY10650 and pyrrophenone, to aid in the selection process for in vivo studies.
Both this compound and pyrrophenone target cPLA2α, a key enzyme responsible for the release of arachidonic acid from membrane phospholipids, which is the rate-limiting step in the production of pro-inflammatory eicosanoids such as prostaglandins and leukotrienes. While both compounds are effective inhibitors of this enzyme, the available research data highlights different strengths and applications, particularly concerning in vivo studies.
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound and pyrrophenone. A notable distinction is the availability of in vivo efficacy data for this compound, whereas pyrrophenone is primarily characterized by its high in vitro potency.
| Feature | This compound | Pyrrophenone |
| Target | Cytosolic Phospholipase A2α (cPLA2α) | Cytosolic Phospholipase A2α (cPLA2α) |
| Mechanism of Action | Inhibition of cPLA2α | Reversible inhibition of cPLA2α[1] |
| In Vitro Potency | Inhibits PGE2 secretion and lipid droplet formation in human neutrophils.[2] | IC50 of 4.2 nM in enzyme assays.[3] IC50 values of 1-20 nM for inhibition of leukotriene, PGE2, and PAF biosynthesis in human neutrophils.[4] |
| In Vivo Model | Chinese hamster model of Acanthamoeba keratitis.[4] | No specific in vivo studies with efficacy data are readily available in the public domain. It is primarily described as a pharmacological tool for in vitro and cellular studies.[4] |
| In Vivo Administration | Topical eye drops.[4] | Not established. |
| In Vivo Dosage | 50 μg/5 μl, three times a day.[4] | Not established. |
| In Vivo Efficacy | Significantly reduced the severity and chronicity of keratitis, with very mild inflammation and few polymorphonuclear neutrophil infiltration in the corneal stroma.[4] | Not established. |
| Reported Side Effects | In a study, another cPLA2α inhibitor, MAFP, induced inflammation and edema on the eyelids with repeated topical application, leading to the use of this compound for the in vivo study.[4] | A potential off-target effect on calcium release from the endoplasmic reticulum has been reported. |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway for both inhibitors and the experimental workflow for the in vivo study conducted with this compound.
Caption: Inhibition of the cPLA2α signaling pathway by this compound and pyrrophenone.
Caption: Workflow of the in vivo study of this compound in a hamster model of Acanthamoeba keratitis.
Experimental Protocols
In Vivo Study of this compound in a Hamster Model of Acanthamoeba Keratitis
This protocol is based on a study investigating the efficacy of cPLA2α inhibitors in mitigating Acanthamoeba keratitis.[4]
1. Animal Model and Induction of Keratitis:
-
Chinese hamsters are used as the animal model, with a sample size of nine animals per group.
-
The animals are anesthetized, and the corneas are topically anesthetized.
-
Approximately 25% of the cornea is abraded using a sterile cotton applicator.
-
Contact lenses laden with Acanthamoeba trophozoites are placed onto the center of the cornea.
-
The eyelids are then closed by tarsorrhaphy using sutures to ensure the contact lens remains in place.
2. Treatment Protocol:
-
The treatment group receives topical eye drops of this compound at a concentration of 50 μg in 5 μl.
-
The eye drops are administered three times a day for the first 6 days post-infection.
-
Topical application is continued from day 7 to day 20 post-infection.
-
A control group is treated with a vehicle control (e.g., Bovine Serum Albumin at the same concentration and volume).
3. Evaluation of Efficacy:
-
The contact lenses are removed at 7 days post-infection.
-
The corneas are scored for clinical severity at indicated time points.
-
At the end of the study period, the animals are euthanized, and the corneas are collected for histological analysis to assess inflammation and tissue damage.
Discussion and Comparison
This compound has demonstrated in vivo efficacy in a relevant disease model. The study in Acanthamoeba keratitis provides a clear protocol and evidence of its anti-inflammatory effects, showing a significant reduction in the severity of the condition.[4] This makes this compound a viable candidate for in vivo studies, particularly in models of ocular inflammation.
Pyrrophenone , on the other hand, stands out for its exceptional in vitro potency and specificity for cPLA2α.[1][4] It is reported to be significantly more potent than older generation inhibitors.[4] However, the current body of publicly available literature lacks detailed in vivo studies demonstrating its efficacy in animal models of disease. While its high potency in vitro suggests potential for in vivo applications, further research is needed to establish appropriate dosing, administration routes, and efficacy in various disease models. The reported off-target effect on calcium mobilization also warrants careful consideration in experimental design.
Conclusion
The choice between this compound and pyrrophenone for in vivo studies will depend on the specific research goals.
-
For researchers seeking a cPLA2α inhibitor with established in vivo efficacy in a model of inflammation and a defined experimental protocol, this compound is a strong candidate. The available data provides a solid foundation for designing further in vivo experiments.
-
For researchers prioritizing exceptionally high in vitro potency and specificity to probe the role of cPLA2α in cellular and tissue-level studies, pyrrophenone is an excellent pharmacological tool. However, its application in in vivo disease models will require initial studies to determine its pharmacokinetic and pharmacodynamic properties, as well as its efficacy and potential side effects.
References
- 1. Characterization of a novel inhibitor of cytosolic phospholipase A2alpha, pyrrophenone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. caymanchem.com [caymanchem.com]
- 4. Effects of pyrrophenone, an inhibitor of group IVA phospholipase A2, on eicosanoid and PAF biosynthesis in human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating CAY10650 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods to validate the cellular target engagement of CAY10650, a potent inhibitor of cytosolic phospholipase A2α (cPLA2α). Understanding and confirming that a compound interacts with its intended target within a cellular environment is a critical step in drug discovery and development. This document outlines the cPLA2α signaling pathway, compares this compound with alternative inhibitors, and provides detailed experimental protocols for key validation techniques.
The cPLA2α Signaling Pathway and the Role of this compound
Cytosolic phospholipase A2α (cPLA2α) is a key enzyme in the inflammatory cascade. Upon cellular stimulation by various signals, including growth factors and cytokines, intracellular calcium levels rise, leading to the translocation of cPLA2α to the cell membrane. Concurrently, signaling cascades such as the MAPK/ERK pathway lead to the phosphorylation and activation of cPLA2α. The activated enzyme then hydrolyzes membrane phospholipids, releasing arachidonic acid (AA). This free AA serves as a substrate for downstream enzymes like cyclooxygenases (COX) and lipoxygenases (LOX), resulting in the production of pro-inflammatory eicosanoids such as prostaglandins (e.g., PGE2) and leukotrienes.[1][2] this compound is a potent and selective inhibitor of cPLA2α with an IC50 of 12 nM, effectively blocking the release of arachidonic acid and the subsequent inflammatory response.
Comparison of this compound with Alternative cPLA2α Inhibitors
Several small molecule inhibitors targeting cPLA2α have been developed. A comparative overview of their cellular potency is presented below.
| Compound Name | IC50 (in cells) | Cell Type / Assay Condition | Reference(s) |
| This compound | 12 nM | Not specified in provided abstracts | |
| Arachidonyl trifluoromethyl ketone (AACOCF3) | 2 µM - 8 µM | Platelets and U937 cells, calcium ionophore-challenged | [3][4] |
| AVX420 | 90 nM | Synoviocytes, IL-1β stimulated (Arachidonic Acid release) | [5] |
| AVX235 (GK470) | > 1 µM | Synoviocytes, IL-1β stimulated (Arachidonic Acid release) | [5] |
| AVX002 | Potent | Specific IC50 not provided in abstracts | [6][7] |
Experimental Protocols for Validating Target Engagement
Validating that this compound engages cPLA2α in cells can be achieved through a combination of direct and indirect methods. The following workflow outlines key experimental approaches.
Direct Target Engagement: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to directly assess the binding of a compound to its target protein in a cellular context. The principle is that ligand binding stabilizes the target protein, leading to an increase in its thermal stability.[8][9][10][11][12]
Methodology:
-
Cell Treatment: Treat intact cells with either this compound or a vehicle control for a specified duration.
-
Heating: Aliquot the cell suspensions and heat them to a range of different temperatures.
-
Cell Lysis: Lyse the cells to release their protein content.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Detection: Collect the supernatant containing the soluble proteins and analyze the amount of soluble cPLA2α at each temperature using Western blotting or other protein detection methods.
-
Data Analysis: Plot the amount of soluble cPLA2α as a function of temperature. A shift of the melting curve to higher temperatures in the this compound-treated samples compared to the vehicle control indicates direct target engagement.
Proximal Target Modulation: Western Blot for Phosphorylated cPLA2α
This method indirectly confirms target engagement by measuring the inhibition of a direct downstream consequence of target activity – the phosphorylation of cPLA2α itself.
Methodology:
-
Cell Culture and Treatment: Plate cells and treat with varying concentrations of this compound or vehicle control.
-
Stimulation: Stimulate the cells with an appropriate agonist (e.g., growth factor, cytokine) to induce the phosphorylation of cPLA2α.
-
Protein Extraction: Lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.
-
Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Probe the membrane with primary antibodies specific for phosphorylated cPLA2α (p-cPLA2α) and total cPLA2α.
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Visualize the protein bands using a chemiluminescence detection system.
-
-
Data Analysis: Quantify the band intensities for p-cPLA2α and normalize to the total cPLA2α levels. A dose-dependent decrease in the p-cPLA2α signal in this compound-treated cells confirms target engagement and inhibition of activation.
Downstream Product Measurement: Arachidonic Acid (AA) Release Assay
This assay provides functional evidence of target engagement by measuring the direct product of cPLA2α enzymatic activity.[1]
Methodology:
-
Cell Labeling: Pre-label the membrane phospholipids of the cells by incubating them with [³H]-arachidonic acid.
-
Treatment and Stimulation: Wash the cells to remove unincorporated [³H]-AA, then treat with this compound or vehicle. Stimulate the cells to activate cPLA2α.
-
Measurement of Released AA: Collect the cell culture supernatant and measure the amount of released [³H]-arachidonic acid using a scintillation counter.
-
Data Analysis: A reduction in the amount of released [³H]-AA in this compound-treated cells compared to the vehicle control indicates inhibition of cPLA2α activity.
Downstream Mediator Measurement: Prostaglandin E2 (PGE2) ELISA
Measuring the levels of a key downstream inflammatory mediator, PGE2, provides a biologically relevant readout of target engagement and functional inhibition of the entire pathway.
Methodology:
-
Cell Culture, Treatment, and Stimulation: Follow the same initial steps as for the Western blot protocol.
-
Supernatant Collection: After stimulation, collect the cell culture supernatant.
-
ELISA: Measure the concentration of PGE2 in the supernatant using a commercially available PGE2 ELISA kit, following the manufacturer's instructions.
-
Data Analysis: A dose-dependent decrease in PGE2 production in this compound-treated cells demonstrates functional target engagement and inhibition of the downstream inflammatory cascade.
References
- 1. Regulation of Cytosolic Phospholipase A2 (cPLA2α) and Its Association with Cell Proliferation in Human Lens Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phosphorylation of cPLA2α at Ser505 Is Necessary for Its Translocation to PtdInsP2-Enriched Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. AACOCF3 | Phospholipase | TargetMol [targetmol.com]
- 5. Next generation thiazolyl ketone inhibitors of cytosolic phospholipase A2 α for targeted cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of Cytosolic Phospholipase A2α Induces Apoptosis in Multiple Myeloma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. High-Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cellular Thermal Shift Assay for the Detection of Small Molecule-Target Interactions in Arabidopsis Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
CAY10650: A Potent cPLA2α Inhibitor with a Focused Target Profile
For researchers, scientists, and drug development professionals, understanding the specificity of a chemical probe is paramount to interpreting experimental results and predicting potential therapeutic applications. CAY10650 has emerged as a highly potent inhibitor of cytosolic phospholipase A2α (cPLA2α), a key enzyme in the inflammatory cascade. This guide provides a comparative overview of this compound's specificity, supported by available data and detailed experimental methodologies for assessing its activity against other phospholipase families.
This compound is a well-characterized inhibitor of cytosolic phospholipase A2α (cPLA2α) with a reported IC50 value of 12 nM[1][2][3]. This potency makes it a valuable tool for investigating the physiological and pathological roles of cPLA2α, which is responsible for the release of arachidonic acid from membrane phospholipids, a critical step in the biosynthesis of pro-inflammatory eicosanoids[1]. In cellular and in vivo models, this compound has demonstrated significant anti-inflammatory effects, underscoring its potential as a therapeutic agent[1][4].
While the high potency of this compound against cPLA2α is well-documented, a comprehensive, publicly available dataset comparing its inhibitory activity across a broad panel of other phospholipase families, such as calcium-independent PLA2 (iPLA2), secreted PLA2 (sPLA2), phospholipase C (PLC), and phospholipase D (PLD), is currently limited. Such selectivity profiling is crucial to rule out off-target effects that could confound experimental outcomes or lead to unintended pharmacological consequences.
Comparative Inhibitory Activity
To provide a clear comparison, the following table summarizes the known inhibitory activity of this compound against its primary target. Data for other phospholipases is largely unavailable in the public domain and would require dedicated experimental investigation.
| Inhibitor | Target | IC50 (nM) | Other Phospholipases (iPLA2, sPLA2, PLC, PLD) |
| This compound | cPLA2α | 12[1][2][3] | Data not publicly available |
| AACOCF3 | cPLA2α | ~20,000 (in neutrophils) | Also inhibits iPLA2 |
Note: The IC50 value for AACOCF3 can vary depending on the assay conditions.
Signaling Pathway of cPLA2α Inhibition
The primary mechanism of action for this compound involves the direct inhibition of cPLA2α. This enzyme's activation is a critical node in cellular signaling pathways that lead to inflammation. Upon stimulation by various agonists, intracellular calcium levels rise, leading to the translocation of cPLA2α to the membrane, where it hydrolyzes phospholipids to release arachidonic acid. Arachidonic acid is then metabolized by cyclooxygenases (COX) and lipoxygenases (LOX) to produce prostaglandins and leukotrienes, respectively. By blocking cPLA2α, this compound effectively curtails the production of these pro-inflammatory mediators.
Experimental Protocols for Specificity Profiling
To rigorously assess the specificity of this compound, a standardized enzymatic assay for each class of phospholipase is required. Below is a generalized protocol that can be adapted for screening inhibitors against a panel of phospholipases.
Objective: To determine the IC50 values of this compound against representative members of the cPLA2, iPLA2, sPLA2, PLC, and PLD families.
Materials:
-
Recombinant human phospholipase enzymes (cPLA2α, iPLA2β, sPLA2-IIA, PLCβ1, PLD1)
-
Specific fluorescent or colorimetric substrates for each enzyme
-
Assay buffers optimized for each enzyme
-
This compound and other reference inhibitors
-
96-well microplates
-
Microplate reader
General Assay Principle:
The activity of each phospholipase is measured by monitoring the hydrolysis of a specific substrate that produces a detectable signal (e.g., fluorescence or absorbance). The assay is performed in the presence of varying concentrations of the inhibitor to determine the concentration required for 50% inhibition (IC50).
Workflow for Phospholipase Inhibitor Specificity Screening:
Detailed Methodologies:
-
cPLA2α Assay: A common method involves using a fluorescent substrate such as PED-A1, where the release of the fluorescent fatty acid is monitored. The assay buffer typically contains Tris-HCl, CaCl2, and DTT.
-
iPLA2 Assay: A similar fluorescent assay can be used, but with a calcium-free buffer to ensure the specific measurement of calcium-independent activity.
-
sPLA2 Assay: A cell-free assay using a fluorescently labeled phosphatidylcholine substrate in the presence of CaCl2 is suitable.
-
PLC Assay: The activity can be measured using a substrate like Amplex Red, which, in the presence of horseradish peroxidase and alkaline phosphatase, generates a fluorescent product upon hydrolysis of phosphatidylcholine.
-
PLD Assay: A common method involves the transphosphatidylation reaction where, in the presence of a primary alcohol, PLD generates a phosphatidylalcohol, which can be quantified.
Data Analysis:
For each phospholipase, the rate of reaction is plotted against the concentration of this compound. The IC50 value is determined by fitting the data to a four-parameter logistic equation. A significantly higher IC50 value for other phospholipases compared to cPLA2α would indicate high specificity.
Conclusion
This compound is a potent and valuable tool for studying the role of cPLA2α in health and disease. While its high affinity for cPLA2α is established, a comprehensive public dataset on its cross-reactivity with other phospholipase families is needed. The experimental framework outlined above provides a robust methodology for researchers to independently assess the specificity of this compound and other inhibitors, ensuring the validity and accuracy of their findings. This rigorous approach to inhibitor characterization is essential for advancing our understanding of lipid signaling and for the development of targeted therapeutics.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Phospholipase | TargetMol [targetmol.com]
- 4. Role of phospholipase A2 (PLA2) inhibitors in attenuating apoptosis of the corneal epithelial cells and mitigation of Acanthamoeba keratitis - PMC [pmc.ncbi.nlm.nih.gov]
CAY10650 Rescue Experiment: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive design for a rescue experiment involving CAY10650, a potent inhibitor of cytosolic phospholipase A2α (cPLA2α). This guide offers a comparative analysis of this compound with other cPLA2α inhibitors and presents a detailed experimental protocol to investigate its mechanism of action.
This compound is a highly selective inhibitor of cPLA2α, an enzyme crucial for the release of arachidonic acid (AA) from membrane phospholipids. This process is the rate-limiting step in the biosynthesis of eicosanoids, such as prostaglandins and leukotrienes, which are key mediators of inflammation and various other physiological and pathological processes. Understanding the precise role of cPLA2α and the effects of its inhibition is critical in many areas of research, from inflammation and immunology to cancer biology.
A rescue experiment is a powerful tool to confirm the specificity of an inhibitor. By reintroducing a downstream component of the inhibited pathway, researchers can determine if the observed phenotype is indeed a direct result of the inhibitor's action on its target. In the context of this compound, a rescue experiment would involve inhibiting cPLA2α and then supplying the cells with exogenous arachidonic acid or its downstream metabolite, prostaglandin E2 (PGE2), to see if the cellular phenotype is restored.
Comparative Analysis of cPLA2α Inhibitors
This compound is one of several available inhibitors of cPLA2α. A comparison with other commonly used inhibitors is essential for selecting the most appropriate tool for a specific experimental need.
| Inhibitor | Target(s) | IC50 | Mechanism of Action | Key Characteristics |
| This compound | cPLA2α | 12 nM | Potent and selective inhibitor | High potency and selectivity for cPLA2α. |
| AACOCF3 | cPLA2α, iPLA2 | ~15 µM for cPLA2α | Irreversible inhibitor, trifluoromethyl ketone analog of arachidonic acid | Also inhibits Ca2+-independent PLA2 (iPLA2), which should be considered in data interpretation. |
| MAFP | cPLA2α, iPLA2, FAAH | ~0.5 µM for iPLA2 | Irreversible, active-site directed inhibitor | Potently inhibits both cPLA2α and iPLA2, as well as fatty acid amide hydrolase (FAAH). |
Designing the this compound Rescue Experiment: A Step-by-Step Protocol
This protocol describes a rescue experiment using the RAW 264.7 macrophage cell line, a well-established model for studying inflammation. Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is used to induce an inflammatory response, leading to the production of PGE2 in a cPLA2α-dependent manner.
Objective:
To demonstrate that the inhibitory effect of this compound on LPS-induced PGE2 production in RAW 264.7 macrophages can be rescued by the addition of exogenous arachidonic acid.
Experimental Workflow
Figure 1. Experimental workflow for the this compound rescue experiment.
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS (Fetal Bovine Serum) and 1% penicillin-streptomycin
-
This compound (Cayman Chemical)
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
Arachidonic acid (Sigma-Aldrich)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate Buffered Saline (PBS)
-
PGE2 ELISA kit
-
24-well tissue culture plates
Procedure:
-
Cell Culture and Seeding:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Seed the cells into 24-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
-
Pre-treatment with this compound:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute this compound in culture medium to the desired final concentrations (e.g., 1, 10, 100 nM). A vehicle control (DMSO only) must be included.
-
Remove the old medium from the cells and replace it with the medium containing this compound or vehicle.
-
Pre-incubate the cells for 1 hour at 37°C.
-
-
LPS Stimulation and Arachidonic Acid Rescue:
-
Prepare a stock solution of LPS in sterile PBS.
-
Prepare a stock solution of arachidonic acid in ethanol.
-
After the 1-hour pre-incubation, add LPS to the wells to a final concentration of 1 µg/mL to all groups except the unstimulated control.
-
For the rescue group, add arachidonic acid to the designated wells to a final concentration of 10 µM immediately after LPS stimulation.
-
The final experimental groups will be:
-
Unstimulated Control
-
LPS + Vehicle
-
LPS + this compound (various concentrations)
-
LPS + this compound + Arachidonic Acid (Rescue)
-
-
-
Incubation and Supernatant Collection:
-
Incubate the plates for 24 hours at 37°C.
-
After incubation, carefully collect the cell culture supernatant from each well and store it at -80°C until analysis.
-
-
PGE2 Measurement:
-
Quantify the concentration of PGE2 in the collected supernatants using a commercial PGE2 ELISA kit, following the manufacturer's instructions.
-
Data Presentation and Expected Results:
The quantitative data should be summarized in a table for clear comparison.
| Treatment Group | PGE2 Concentration (pg/mL) |
| Unstimulated Control | Baseline level |
| LPS + Vehicle | Significantly increased |
| LPS + this compound (1 nM) | Moderately decreased |
| LPS + this compound (10 nM) | Significantly decreased |
| LPS + this compound (100 nM) | Strongly decreased |
| LPS + this compound (10 nM) + Arachidonic Acid | Partially or fully restored to LPS + Vehicle levels |
The expected outcome is that LPS stimulation will significantly increase PGE2 production. This compound will inhibit this increase in a dose-dependent manner. The addition of exogenous arachidonic acid to the this compound-treated cells is expected to "rescue" the phenotype, meaning PGE2 production will be restored to levels similar to those in the LPS-stimulated group without the inhibitor.
Signaling Pathway and Rescue Logic
The following diagram illustrates the signaling pathway and the logic behind the rescue experiment.
Figure 2. cPLA2α signaling pathway and the logic of the this compound rescue experiment.
This guide provides a robust framework for designing and executing a rescue experiment with this compound. By carefully following this protocol and understanding the underlying signaling pathways, researchers can confidently validate the specificity of this compound and gain deeper insights into the role of cPLA2α in their specific biological system.
A Comparative Guide to Cytosolic PLA2α (cPLA2α) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Cytosolic phospholipase A2α (cPLA2α) is a critical enzyme in the inflammatory cascade, responsible for the release of arachidonic acid (AA), the precursor to pro-inflammatory eicosanoids such as prostaglandins and leukotrienes. As such, cPLA2α has emerged as a promising therapeutic target for a range of inflammatory diseases. This guide provides a side-by-side comparison of prominent cPLA2α inhibitors, summarizing their performance with supporting experimental data, and offering detailed methodologies for key experiments.
Performance Comparison of cPLA2α Inhibitors
The following table summarizes the in vitro and cellular activities of several well-characterized cPLA2α inhibitors. Direct comparison of absolute values should be approached with caution due to variations in experimental conditions between different studies.
| Inhibitor | Type | In Vitro cPLA2α IC50 | Cellular Activity IC50 | Selectivity |
| AVX001 | Docosahexaenoic acid derivative | 120 ± 58 nM | 1.1 µM (AA release)[1] | Selective for cPLA2α over iPLA2 and sPLA2[1] |
| AVX002 | Docosahexaenoic acid derivative | 126 ± 37 nM | 0.71 µM (AA release)[1] | Selective for cPLA2α over iPLA2 and sPLA2[1] |
| WAY-196025 | Indole derivative | 10 nM[2][3] | 12 nM (LTB4 inhibition)[4][5] | Selective for cPLA2α[2][3] |
| Ecopladib | Indole derivative | Sub-micromolar[6] | 0.11 µM (rat whole blood assay)[7] | High specificity for cPLA2α[5] |
| Giripladib | Indole derivative | 7 nM[8] | Data not available | Potent and selective cPLA2α inhibitor[8] |
| Girinimbine | Carbazole alkaloid | Data not available | Inhibits NO production (IC50: 51±3.81 µg/mL)[9]; Antiproliferative (IC50: 19.01 µM, A549 cells)[10] | Anti-inflammatory and anti-cancer activities demonstrated[9][10] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and evaluation process for cPLA2α inhibitors, the following diagrams illustrate the enzyme's role in the cell and a typical experimental workflow for inhibitor screening.
Caption: cPLA2α Signaling Pathway.
Caption: Experimental Workflow for cPLA2α Inhibitor Screening.
Detailed Experimental Protocols
In Vitro cPLA2α Enzyme Activity Assay (Mixed-Micelle Assay)
This assay measures the ability of a compound to directly inhibit the enzymatic activity of purified cPLA2α.
Materials:
-
Recombinant human cPLA2α enzyme
-
Radiolabeled substrate (e.g., 1-palmitoyl-2-[1-¹⁴C]arachidonoyl-sn-glycero-3-phosphocholine)
-
Unlabeled phospholipid (e.g., 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine)
-
Triton X-100
-
Assay buffer (e.g., 100 mM HEPES, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 1 mg/mL BSA)
-
Inhibitor compounds dissolved in DMSO
-
Dole's reagent (isopropanol:heptane:1 M H₂SO₄, 40:10:1)
-
Heptane
-
Silica gel
-
Scintillation cocktail and counter
Protocol:
-
Prepare mixed micelles by combining the radiolabeled and unlabeled phospholipids with Triton X-100 in assay buffer. Sonicate the mixture to clarity.
-
In a reaction tube, add the assay buffer, the inhibitor compound at various concentrations (or DMSO for control), and the recombinant cPLA2α enzyme.
-
Pre-incubate the enzyme with the inhibitor for a specified time (e.g., 15 minutes) at room temperature.
-
Initiate the reaction by adding the mixed-micelle substrate solution.
-
Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 30 minutes).
-
Stop the reaction by adding Dole's reagent.
-
Add heptane and water to partition the phases. Vortex and centrifuge to separate the layers.
-
Transfer the upper heptane layer, containing the released radiolabeled arachidonic acid, to a new tube containing silica gel to remove any remaining phospholipids.
-
Transfer an aliquot of the heptane to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value by non-linear regression analysis.
Cellular Arachidonic Acid (AA) Release Assay
This assay measures the ability of an inhibitor to block the release of AA from the cell membrane in response to a stimulus.
Materials:
-
Cultured cells (e.g., human synoviocytes, macrophages)
-
Cell culture medium
-
[³H]-Arachidonic acid or [¹⁴C]-Arachidonic acid
-
Stimulating agent (e.g., interleukin-1β (IL-1β), calcium ionophore A23187)
-
Inhibitor compounds dissolved in DMSO
-
Phosphate-buffered saline (PBS)
-
Scintillation cocktail and counter or ELISA kit for AA
Protocol:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Label the cells by incubating them with medium containing [³H]-AA or [¹⁴C]-AA for 18-24 hours. This allows the radiolabeled AA to be incorporated into the cell membranes.
-
Wash the cells with PBS to remove unincorporated radiolabel.
-
Pre-incubate the cells with the inhibitor compound at various concentrations (or DMSO for control) in serum-free medium for a specified time (e.g., 30-60 minutes).
-
Stimulate the cells by adding the stimulating agent (e.g., IL-1β) to the medium.
-
Incubate for a specific duration (e.g., 30-60 minutes) to allow for AA release.
-
Collect the cell culture supernatant.
-
Measure the amount of released radiolabeled AA in the supernatant using a scintillation counter. Alternatively, the amount of released AA can be quantified using a specific ELISA kit[11][12][13].
-
Lyse the cells and measure the total incorporated radioactivity to normalize the released radioactivity.
-
Calculate the percent inhibition of AA release for each inhibitor concentration and determine the IC50 value.
Prostaglandin E₂ (PGE₂) and Leukotriene B₄ (LTB₄) Production Assay
This assay measures the downstream effects of cPLA2α inhibition by quantifying the production of key eicosanoids.
Materials:
-
Cultured cells (e.g., macrophages, whole blood)
-
Stimulating agent (e.g., lipopolysaccharide (LPS), calcium ionophore)
-
Inhibitor compounds dissolved in DMSO
-
Cell culture supernatant
-
PGE₂ ELISA kit or LTB₄ ELISA kit
Protocol:
-
Seed cells in a multi-well plate.
-
Pre-treat the cells with the inhibitor compound at various concentrations (or DMSO for control) for a specified time.
-
Stimulate the cells with the appropriate agonist (e.g., LPS for PGE₂ production in macrophages).
-
Incubate for a sufficient time to allow for eicosanoid production (e.g., 18-24 hours for PGE₂).
-
Collect the cell culture supernatant.
-
Quantify the concentration of PGE₂ or LTB₄ in the supernatant using a commercially available ELISA kit according to the manufacturer's instructions.
-
Calculate the percent inhibition of PGE₂ or LTB₄ production for each inhibitor concentration and determine the IC50 value.
Conclusion
The landscape of cPLA2α inhibitors is diverse, with several classes of compounds demonstrating potent and selective inhibition. The choice of inhibitor for a particular research application will depend on the specific requirements of the study, including the desired potency, selectivity profile, and cell permeability. The experimental protocols provided in this guide offer a starting point for the in vitro and cellular characterization of novel cPLA2α inhibitors, facilitating the discovery and development of new therapeutics for inflammatory diseases.
References
- 1. Role of cytosolic phospholipase A2 in oxidative and inflammatory signaling pathways in different cell types in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of Ecopladib, an indole inhibitor of cytosolic phospholipase A2alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Small-molecule inhibitors as potential therapeutics and as tools to understand the role of phospholipases A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Anticancer and anti-inflammatory activities of girinimbine isolated from Murraya koenigii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Apoptosis Effect of Girinimbine Isolated from Murraya koenigii on Lung Cancer Cells In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Arachidonic Acid ELISA Kit (A74629) [antibodies.com]
- 12. sinogeneclon.com [sinogeneclon.com]
- 13. AA(Arachidonic Acid) ELISA Kit - Elabscience® [elabscience.com]
Navigating the Inflammatory Cascade: A Comparative Guide to CAY10650 and Other cPLA2α Inhibitors
For researchers, scientists, and drug development professionals, the intricate signaling pathways of inflammation present a landscape of therapeutic opportunity. Among the key targets is cytosolic phospholipase A2α (cPLA2α), an enzyme pivotal in the production of pro-inflammatory lipid mediators. This guide provides a comprehensive review of CAY10650, a potent cPLA2α inhibitor, and objectively compares its performance against other notable alternatives in the field. By presenting supporting experimental data, detailed methodologies, and visual pathway diagrams, we aim to equip researchers with the critical information needed to advance inflammation research and drug discovery.
This compound: A Potent Modulator of the Arachidonic Acid Pathway
This compound has emerged as a significant tool in inflammation research due to its high potency as an inhibitor of cytosolic phospholipase A2α (cPLA2α). This enzyme is a critical upstream regulator of the inflammatory cascade, responsible for the release of arachidonic acid from membrane phospholipids. Liberated arachidonic acid is then metabolized into various eicosanoids, including prostaglandins and leukotrienes, which are powerful mediators of inflammation.
The inhibitory action of this compound on cPLA2α effectively blocks the initiation of this cascade, thereby reducing the production of these pro-inflammatory molecules. This mechanism of action has demonstrated tangible anti-inflammatory effects in preclinical studies. For instance, this compound has shown efficacy in a murine model of contact dermatitis and has been investigated for its therapeutic potential in mitigating inflammation associated with Acanthamoeba keratitis.[1]
Comparative Analysis of cPLA2α Inhibitors
To provide a clearer perspective on the standing of this compound in the landscape of inflammation research, a comparative analysis with other well-characterized cPLA2α inhibitors is essential. The following tables summarize the in vitro potency and in vivo efficacy of this compound alongside notable alternatives.
In Vitro Potency of cPLA2α Inhibitors
| Inhibitor | IC50 (nM) | Assay Conditions | Reference |
| This compound | 12 | Not Specified | --INVALID-LINK-- |
| AACOCF3 | 1500 (cPLA2α), 6000 (iPLA2) | Not Specified | |
| MAFP | 500 (iPLA2), potent inhibitor of cPLA2α | Not Specified | --INVALID-LINK-- |
| AVX001 | 1100 (at 24h) | IL-1β-induced AA release in SW982 synoviocytes | [2] |
| ZPL-5212372 | 7 | GLU assay | [3][4][5][6] |
| RSC-3388 | 1.8 | PC/DOG assay |
Note: IC50 values can vary depending on the specific assay conditions. Direct comparison should be made with caution.
In Vivo Efficacy of cPLA2α Inhibitors
| Inhibitor | Animal Model | Key Findings | Reference |
| This compound | Murine contact dermatitis | Exhibited anti-inflammatory effects. | --INVALID-LINK-- |
| This compound | Chinese hamster Acanthamoeba keratitis | Reduced severity of keratitis.[1] | [1] |
| AACOCF3 | Murine chronic ear edema (PMA-induced) | Inhibited chronic inflammatory responses. | |
| AACOCF3 | Murine asthma model (ovalbumin-induced) | Prevented airway hyper-responsiveness and reduced inflammation. | |
| AVX001 | Murine collagen-induced arthritis | Delayed and reduced arthritis progression.[2] | [2] |
| RSC-3388 | Murine contact dermatitis (TNCB-induced) | Showed significant inhibitory activity against ear swelling and eicosanoid production.[7] | [7] |
| RSC-3388 | Mite antigen-induced dermatitis in mice | Alleviated atopic dermatitis-like skin lesions.[7] | [7] |
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the mechanisms and experimental approaches in cPLA2α-targeted inflammation research, the following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway and a typical experimental workflow.
Caption: The cPLA2α signaling pathway in inflammation.
Caption: Experimental workflow for evaluating cPLA2α inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key experimental protocols relevant to the study of cPLA2α inhibitors.
cPLA2α Enzyme Activity Assay (Generic Protocol)
This assay is designed to determine the in vitro inhibitory potency of compounds like this compound.
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., HEPES buffer containing CaCl₂, NaCl, and Triton X-100).
-
Reconstitute the cPLA2α enzyme and the substrate (e.g., arachidonoyl thio-PC).
-
Prepare a solution of the test inhibitor (e.g., this compound) at various concentrations. A vehicle control (e.g., DMSO) should also be prepared.
-
-
Assay Procedure:
-
Add the reaction buffer to the wells of a 96-well plate.
-
Add the inhibitor solution or vehicle control to the respective wells.
-
Add the cPLA2α enzyme to all wells except for the negative control.
-
Initiate the reaction by adding the substrate to all wells.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration.
-
Stop the reaction using a stop solution (e.g., DTNB/EGTA for thioester substrates).
-
-
Data Analysis:
-
Measure the absorbance or fluorescence at the appropriate wavelength using a plate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
-
Murine Model of Contact Dermatitis (Generic Protocol)
This in vivo model is used to assess the anti-inflammatory efficacy of topical or systemic treatments.
-
Sensitization Phase:
-
On day 0, sensitize the mice by applying a hapten (e.g., dinitrochlorobenzene - DNCB, or oxazolone) to a shaved area of the abdomen or back. A vehicle control group should be included.
-
-
Challenge Phase:
-
After a sensitization period (e.g., 5-7 days), challenge the mice by applying a lower concentration of the same hapten to the ear.
-
-
Treatment:
-
Administer the test compound (e.g., this compound) either topically to the ear or systemically (e.g., intraperitoneal injection) at a specified time before or after the challenge.
-
-
Assessment of Inflammation:
-
Measure ear swelling at various time points after the challenge using a caliper.
-
At the end of the experiment, euthanize the animals and collect the ear tissue for histological analysis (to assess edema and inflammatory cell infiltration) and for measuring the levels of inflammatory mediators (e.g., prostaglandins, cytokines) using techniques like ELISA or qPCR.
-
-
Data Analysis:
-
Compare the ear swelling and inflammatory markers between the treated, vehicle control, and naive groups to determine the efficacy of the inhibitor.
-
Acanthamoeba Keratitis Animal Model (Generic Protocol)
This model is used to study the pathogenesis of Acanthamoeba keratitis and to evaluate the efficacy of therapeutic agents.
-
Induction of Keratitis:
-
Treatment:
-
Administer the test compound (e.g., this compound) topically as eye drops or by subconjunctival injection at specified intervals.
-
-
Clinical Scoring and Monitoring:
-
Monitor the eyes daily and score the severity of keratitis based on parameters such as corneal opacity, ulceration, and inflammation.
-
-
Histopathological and Microbiological Analysis:
-
At the end of the study, euthanize the animals and collect the corneas for histopathological examination to assess the extent of inflammation and tissue damage.
-
Corneal homogenates can be cultured to determine the amoebic load.
-
-
Data Analysis:
-
Compare the clinical scores, histopathological findings, and amoebic load between the treated and control groups to evaluate the therapeutic efficacy of the inhibitor.
-
Conclusion
This compound stands as a potent and valuable tool for dissecting the role of cPLA2α in inflammatory processes. Its high in vitro potency translates to significant anti-inflammatory effects in preclinical models. When compared to other cPLA2α inhibitors, the choice of agent will depend on the specific research question, the experimental model, and the desired pharmacokinetic properties. The data and protocols presented in this guide offer a foundational resource for researchers to design and interpret experiments aimed at understanding and targeting the cPLA2α-mediated inflammatory pathway, ultimately paving the way for the development of novel anti-inflammatory therapeutics.
References
- 1. meliordiscovery.com [meliordiscovery.com]
- 2. Cytosolic group IVA phospholipase A2 inhibitors, AVX001 and AVX002, ameliorate collagen-induced arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. PF-5212372 (PLA-950, ZPL-521) | cPLA2 inhibitor | Probechem Biochemicals [probechem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.cn [medchemexpress.cn]
- 7. Inhibitory effect of a potent and selective cytosolic phospholipase A2alpha inhibitor RSC-3388 on skin inflammation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluation of three different methods to establish animal models of Acanthamoeba keratitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Experimental models of Acanthamoeba keratitis - Indian J Clin Exp Ophthalmol [ijceo.org]
CAY10650 Versus Arachidonic Acid Depletion: A Comparative Guide for Researchers
For researchers in cellular signaling, inflammation, and drug development, modulating the arachidonic acid (AA) cascade is a cornerstone of investigation. This guide provides a comprehensive comparison of two primary strategies to inhibit this pathway: the pharmacological inhibition of cytosolic phospholipase A2α (cPLA2α) using CAY10650, and the experimental depletion of arachidonic acid pools.
Arachidonic acid, a polyunsaturated omega-6 fatty acid, is the precursor to a vast array of bioactive lipid mediators known as eicosanoids. These molecules, including prostaglandins, leukotrienes, and thromboxanes, are pivotal in numerous physiological and pathological processes such as inflammation, immunity, and cancer. The release of AA from membrane phospholipids, primarily catalyzed by cPLA2α, is the rate-limiting step in eicosanoid synthesis. Therefore, targeting either the release of AA or its overall availability offers distinct approaches to dissecting its downstream signaling and developing therapeutic interventions.
At a Glance: this compound vs. Arachidonic Acid Depletion
| Feature | This compound (cPLA2α Inhibition) | Arachidonic Acid Depletion |
| Mechanism of Action | Potent and selective inhibitor of the cPLA2α enzyme, preventing the release of arachidonic acid from membrane phospholipids. | Reduction of the total cellular or systemic pool of arachidonic acid available for all metabolic processes. |
| Specificity | Highly specific for the cPLA2α isoform, allowing for the targeted investigation of this enzyme's role. | Non-specific; affects all pathways and structural roles of arachidonic acid. |
| Temporal Control | Acute and reversible inhibition, enabling precise temporal control over the blockade of AA release. | Chronic and often prolonged, requiring extended periods of dietary or cell culture manipulation. |
| Experimental Models | Applicable to both in vitro (cell culture) and in vivo (animal models) studies. | Primarily achieved through dietary manipulation in in vivo models or specialized cell culture media in vitro. |
| Typical Applications | Studying the specific role of cPLA2α in signal transduction, inflammation, and disease models. | Investigating the broader physiological roles of arachidonic acid and its essentiality in various biological systems. |
Quantitative Effects on Eicosanoid Production
The following tables summarize quantitative data from various studies, illustrating the impact of this compound and arachidonic acid depletion on the production of downstream eicosanoids.
Table 1: Effect of this compound on Prostaglandin E2 (PGE2) Secretion
| Cell Type | Stimulus | This compound Concentration | % Inhibition of PGE2 Secretion | Reference |
| Human Neutrophils | Cr-LAAO (50 μg/mL) | 12 nM | Significant suppression | [1] |
Note: "Significant suppression" indicates a statistically notable decrease as reported in the study, though a precise percentage was not provided in the abstract.
Table 2: Effect of Dietary Arachidonic Acid Depletion on Eicosanoid Production
| Animal Model | Dietary Intervention | Tissue/Fluid Analyzed | Change in Eicosanoid Levels | Reference |
| Mice | EPA-supplemented diet (vs. AA-supplemented) | Peritoneal Exudate | ~300% decrease in pooled eicosanoids (PGE2, 6-keto-PGF1α, TXB2, LTB4, LTE4) | [2] |
| Humans | Low AA diet (0.21 g/d) vs. High AA diet (1.7 g/d) | Plasma | 7-8 fold decrease in the conversion of 20:3n-6[d4] to 20:4n-6[d4] | [3] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows discussed.
Experimental Protocols
1. Inhibition of cPLA2α with this compound in Human Neutrophils
This protocol is adapted from a study investigating the role of cPLA2α in PGE2 release from human neutrophils stimulated with an L-amino acid oxidase from Calloselasma rhodostoma venom (Cr-LAAO).[1]
-
Cell Culture and Treatment: Human neutrophils (1 x 10⁷) are pre-treated with this compound (12 nM) for 30 minutes at 37°C and 5% CO2.
-
Stimulation: Following pre-treatment, cells are stimulated with Cr-LAAO (50 μg/mL) for 1 hour under the same culture conditions.
-
Sample Collection: After stimulation, the cell suspension is centrifuged, and the supernatant is collected for eicosanoid analysis.
-
PGE2 Quantification: PGE2 levels in the supernatant are quantified using a competitive enzyme immunoassay (EIA) kit according to the manufacturer's instructions.
-
Western Blot Analysis: Cell pellets can be lysed for Western blot analysis to confirm the inhibition of cPLA2α phosphorylation.
2. Dietary Depletion of Arachidonic Acid in Mice
This protocol is based on a study comparing the effects of dietary arachidonic acid and eicosapentaenoic acid (EPA) on eicosanoid production in vivo.[2]
-
Animal Model and Diet: Male CD-1 mice are randomly divided into dietary groups. The control diet is supplemented with oleic acid (1.5% w/w). The AA-depleted diet is supplemented with an equivalent amount of EPA ethyl ester (1.5% w/w). Diets are administered for 4 weeks.
-
In Vivo Stimulation: After the dietary period, mice are intraperitoneally injected with opsonized zymosan to stimulate an inflammatory response and eicosanoid production.
-
Sample Collection: Peritoneal exudates are collected after a specified time following stimulation.
-
Eicosanoid Analysis: The collected peritoneal fluid is analyzed for various eicosanoids (PGE2, 6-keto-PGF1α, TXB2, LTB4, LTE4) using radioimmunoassay (RIA) or liquid chromatography-mass spectrometry (LC-MS/MS).
-
Tissue Analysis: Liver tissue can be harvested to analyze the fatty acid composition of phospholipids to confirm the dietary modulation of AA levels.
3. Genetic Depletion of cPLA2α (PLA2G4A Knockout)
For a more definitive approach to studying the role of cPLA2α, a genetic knockout model can be employed.
-
Animal Model: Pla2g4a-KO mice, which have a targeted deletion of the gene encoding cPLA2α, are used.[4][5]
-
Experimental Design: Wild-type and Pla2g4a-KO mice are subjected to the same experimental conditions (e.g., induction of inflammation, injury).
-
Phenotypic Analysis: A wide range of analyses can be performed, including histological examination of tissues, measurement of eicosanoid levels in biological fluids, and assessment of cellular and physiological responses.
-
Comparison with Pharmacological Inhibition: The phenotype of the Pla2g4a-KO mice can be compared to that of wild-type mice treated with this compound to distinguish between the effects of acute pharmacological inhibition and chronic genetic deletion.
Concluding Remarks
The choice between using this compound and arachidonic acid depletion depends on the specific research question. This compound offers a highly specific, acute, and reversible method to investigate the direct role of cPLA2α in cellular signaling. In contrast, arachidonic acid depletion provides a broader approach to understanding the overall importance of this essential fatty acid in complex biological systems. For studies aiming to mimic the effects of dietary interventions or to understand the long-term consequences of reduced AA availability, depletion methods are more appropriate. For dissecting the rapid, signaling-specific roles of cPLA2α-mediated AA release, this compound is the superior tool. Combining both approaches, for instance, by using this compound in an AA-depleted model, can yield even more nuanced insights into the intricate regulation and function of the arachidonic acid cascade.
References
- 1. Arachidonic acid-dependent gene regulation during preadipocyte differentiation controls adipocyte potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Influence of dietary arachidonic acid on metabolism in vivo of 8cis,11cis,14-eicosatrienoic acid in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cyagen.com [cyagen.com]
- 5. Pla2g4a phospholipase A2, group IVA (cytosolic, calcium-dependent) [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]
CAY10650: A Comparative Guide to Efficacy Confirmation with Positive Controls
This guide provides a comprehensive comparison of CAY10650, a potent inhibitor of cytosolic phospholipase A2α (cPLA2α), with established positive controls. It is intended for researchers, scientists, and drug development professionals to objectively assess the product's performance based on supporting experimental data.
Product Performance Comparison
This compound demonstrates high potency in the inhibition of cPLA2α, an enzyme pivotal in the inflammatory cascade through the liberation of arachidonic acid from membrane phospholipids. To contextualize its efficacy, this guide compares this compound with two well-characterized cPLA2α inhibitors: AACOCF3 and MAFP.
Inhibitor Potency (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The table below summarizes the reported IC50 values for this compound and the selected positive controls against cPLA2α.
| Inhibitor | Target | IC50 Value | Notes |
| This compound | cPLA2α | 12 nM | Highly potent and selective inhibitor. |
| AACOCF3 | cPLA2α | 1.5 µM | A widely used, selective cPLA2α inhibitor. |
| MAFP | cPLA2α | Irreversible | Acts as an irreversible, active-site directed inhibitor. |
Data sourced from publicly available research literature.
Experimental Protocols
To ensure reproducible and reliable results, detailed methodologies for key in vitro and cellular assays are provided below.
In Vitro cPLA2α Activity Assay
This assay directly measures the enzymatic activity of purified cPLA2α in the presence of an inhibitor.
Materials:
-
Purified recombinant human cPLA2α
-
Phospholipid vesicles (e.g., 1-stearoyl-2-[¹⁴C]arachidonoyl-sn-glycero-3-phosphocholine)
-
Assay Buffer (e.g., 100 mM HEPES, pH 7.5, 100 mM KCl, 2 mM CaCl₂, 1 mg/mL BSA)
-
This compound and positive controls (AACOCF3, MAFP) dissolved in DMSO
-
Scintillation counter and vials
Procedure:
-
Prepare serial dilutions of this compound and positive controls in DMSO.
-
In a reaction tube, combine the assay buffer, phospholipid vesicles, and the inhibitor at the desired final concentration.
-
Initiate the reaction by adding purified cPLA2α enzyme.
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 15-30 minutes).
-
Stop the reaction by adding a quenching solution (e.g., Dole's reagent: isopropanol/heptane/0.5 M H₂SO₄, 40:10:1 v/v/v).
-
Extract the released [¹⁴C]arachidonic acid by adding heptane and water, followed by vortexing and centrifugation.
-
Measure the radioactivity in the upper organic phase using a scintillation counter.
-
Calculate the percentage of inhibition relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Arachidonic Acid (AA) Release Assay
This assay measures the ability of an inhibitor to block the release of arachidonic acid from the membranes of intact cells upon stimulation.
Materials:
-
Cell line expressing cPLA2α (e.g., U937, CHO cells)
-
Cell culture medium
-
[³H]-Arachidonic Acid
-
Stimulating agent (e.g., calcium ionophore A23187, ATP, thrombin)
-
This compound and positive controls dissolved in DMSO
-
Scintillation counter and vials
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Label the cells by incubating them with [³H]-Arachidonic Acid in the culture medium for 18-24 hours.
-
Wash the cells with fresh medium to remove unincorporated [³H]-Arachidonic Acid.
-
Pre-incubate the cells with various concentrations of this compound or positive controls for 30-60 minutes.
-
Stimulate the cells with an appropriate agonist (e.g., A23187) for a defined period (e.g., 30 minutes).
-
Collect the cell culture supernatant.
-
Measure the radioactivity in the supernatant using a scintillation counter.
-
Calculate the percentage of inhibition of AA release compared to the stimulated control without inhibitor.
Prostaglandin E2 (PGE2) Release Assay
This assay quantifies the downstream product of cPLA2α and cyclooxygenase (COX) activity, providing a measure of the inhibitor's effect on the entire signaling cascade.
Materials:
-
Cell line capable of producing PGE2 (e.g., macrophages, synoviocytes)
-
Cell culture medium
-
Stimulating agent (e.g., lipopolysaccharide - LPS)
-
This compound and positive controls dissolved in DMSO
-
PGE2 ELISA kit
Procedure:
-
Seed cells in a multi-well plate.
-
Pre-treat the cells with different concentrations of this compound or positive controls for 1 hour.
-
Stimulate the cells with an inflammatory agent like LPS for a specified duration (e.g., 24 hours).
-
Collect the cell culture supernatant.
-
Measure the concentration of PGE2 in the supernatant using a commercial PGE2 ELISA kit, following the manufacturer's instructions.
-
Determine the percentage of inhibition of PGE2 production relative to the stimulated control.
Visualizing Key Pathways and Workflows
To facilitate a deeper understanding, the following diagrams illustrate the cPLA2α signaling pathway and a typical experimental workflow.
Caption: cPLA2α signaling pathway and point of inhibition.
Caption: General workflow for a cellular arachidonic acid release assay.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the enzymatic activity of CAY10650, a potent inhibitor of cytosolic phospholipase A2α (cPLA2α). While this compound is a valuable tool for studying the role of cPLA2α in various physiological and pathological processes, understanding its potential for cross-reactivity with other related enzymes is crucial for accurate experimental interpretation and therapeutic development.
Introduction to this compound
This compound is a well-characterized inhibitor of cytosolic phospholipase A2α (cPLA2α), an enzyme that plays a critical role in the inflammatory cascade by catalyzing the release of arachidonic acid from membrane phospholipids. This compound exhibits high potency against its primary target.
Cross-Reactivity Profile of this compound
A comprehensive review of the available scientific literature did not yield specific quantitative data (e.g., IC50 or Ki values) on the cross-reactivity of this compound with other phospholipase A2 (PLA2) isoforms or with cyclooxygenase (COX) enzymes. The primary target and its corresponding inhibitory concentration are summarized in the table below.
Table 1: Inhibitory Activity of this compound against its Primary Target
| Enzyme | Common Name | IC50 (nM) |
| Cytosolic Phospholipase A2α (cPLA2α) | cPLA2α | 12[1] |
While direct cross-reactivity data for this compound is not currently available, it is important for researchers to consider testing its activity against other related enzymes to ensure the specificity of their findings. The following enzymes are structurally and functionally related to cPLA2α and represent key potential off-targets for consideration.
Table 2: Related Enzymes for Potential Cross-Reactivity Testing
| Enzyme Family | Specific Enzymes | Rationale for Testing |
| Secretory Phospholipase A2 (sPLA2) | sPLA2-IIA, sPLA2-V, sPLA2-X | Share a similar substrate and are involved in inflammation. |
| Calcium-Independent Phospholipase A2 (iPLA2) | iPLA2β, iPLA2γ | Catalyze the same general reaction as cPLA2α. |
| Lysosomal Phospholipase A2 (LyPLA2) | LyPLA2 | Involved in phospholipid metabolism. |
| Cyclooxygenase (COX) | COX-1, COX-2 | Downstream enzymes in the arachidonic acid cascade. |
Signaling Pathway and Experimental Workflow
To facilitate the investigation of this compound's selectivity, the following diagrams illustrate the relevant signaling pathway and a general experimental workflow for assessing enzyme inhibition.
Caption: Arachidonic acid metabolism pathway highlighting the role of cPLA2α.
Caption: General experimental workflow for determining enzyme inhibitor selectivity.
Experimental Protocols
The following are generalized protocols for assessing the inhibitory activity of compounds against different phospholipase A2 isoforms. These can be adapted for testing the cross-reactivity of this compound.
cPLA2α Inhibition Assay
This protocol is based on the use of small unilamellar vesicles (SUVs) as a substrate.
Materials:
-
Recombinant human cPLA2α
-
1-palmitoyl-2-arachidonoyl-sn-glycero-3-phosphocholine (PAPC)
-
1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC)
-
This compound
-
Assay Buffer: 100 mM HEPES, pH 7.5, 100 mM KCl, 2 mM CaCl2, 1 mg/mL BSA
-
DMSO
Procedure:
-
Prepare Substrate Vesicles:
-
Prepare a lipid mixture of PAPC and POPC (e.g., 1:1 molar ratio) in chloroform.
-
Evaporate the solvent under a stream of nitrogen to form a thin lipid film.
-
Hydrate the lipid film with assay buffer by vortexing.
-
Create SUVs by sonication or extrusion through a polycarbonate membrane (100 nm pore size).
-
-
Enzyme Inhibition:
-
Prepare serial dilutions of this compound in DMSO.
-
In a microplate, add a fixed amount of recombinant cPLA2α to each well containing assay buffer.
-
Add the diluted this compound or DMSO (vehicle control) to the wells and pre-incubate for a specified time (e.g., 15 minutes) at room temperature.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding the prepared substrate vesicles to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
-
Detection:
-
Terminate the reaction (e.g., by adding a stop solution).
-
Measure the release of arachidonic acid using a suitable method, such as a colorimetric or fluorescent assay kit.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration compared to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Secretory PLA2 (sPLA2) Inhibition Assay
This protocol utilizes a fluorescent substrate for a continuous kinetic assay.
Materials:
-
Recombinant human sPLA2 (e.g., sPLA2-IIA)
-
Fluorescent PLA2 substrate (e.g., NBD-C6-HPC)
-
This compound
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, 100 mM KCl, 5 mM CaCl2
-
DMSO
Procedure:
-
Enzyme Inhibition:
-
Prepare serial dilutions of this compound in DMSO.
-
In a microplate, add the diluted this compound or DMSO (vehicle control) to wells containing assay buffer.
-
Add a fixed amount of recombinant sPLA2 to each well.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding the fluorescent PLA2 substrate to each well.
-
Immediately begin monitoring the increase in fluorescence intensity over time using a fluorescence plate reader (Excitation/Emission wavelengths appropriate for the substrate).
-
-
Data Analysis:
-
Determine the initial reaction velocity (rate of fluorescence increase) for each concentration of this compound.
-
Calculate the percentage of inhibition relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
Calcium-Independent PLA2 (iPLA2) Inhibition Assay
This protocol is similar to the sPLA2 assay but is performed in the absence of calcium.
Materials:
-
Recombinant human iPLA2 (e.g., iPLA2β)
-
Fluorescent PLA2 substrate (e.g., PED-A1)
-
This compound
-
Assay Buffer: 50 mM HEPES, pH 7.4, 1 mM EDTA
-
DMSO
Procedure:
-
Enzyme Inhibition:
-
Follow the same procedure as for the sPLA2 assay, preparing serial dilutions of this compound.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding the fluorescent substrate to the wells containing the enzyme and inhibitor in the calcium-free assay buffer.
-
Monitor the change in fluorescence over time.
-
-
Data Analysis:
-
Calculate the reaction rates and percent inhibition as described for the sPLA2 assay to determine the IC50 value.
-
Conclusion
This compound is a highly potent inhibitor of cPLA2α. While its selectivity profile against other related enzymes is not yet fully characterized in the public domain, the experimental protocols provided in this guide offer a framework for researchers to independently assess its cross-reactivity. Such studies are essential for validating the specificity of this compound in experimental models and for advancing its potential as a therapeutic agent.
References
Justification for Using CAY10650 Over Other Inhibitors: A Comparative Guide
For researchers, scientists, and drug development professionals investigating inflammatory pathways and associated diseases, the selection of a potent and specific inhibitor is paramount. This guide provides a comprehensive comparison of CAY10650, a potent inhibitor of cytosolic phospholipase A2α (cPLA2α), with other alternative inhibitors. The data presented herein supports the justification for using this compound in relevant experimental settings.
Introduction to cPLA2α and its Role in Inflammation
Cytosolic phospholipase A2α (cPLA2α) is a critical enzyme in the inflammatory cascade. Upon cellular stimulation by various agonists, cPLA2α translocates to cellular membranes where it selectively hydrolyzes the sn-2 position of glycerophospholipids, releasing arachidonic acid (AA).[1] This release of AA is the rate-limiting step for the production of eicosanoids, a class of potent lipid mediators including prostaglandins and leukotrienes, which are central to the inflammatory response.[2][3] Given its pivotal role, cPLA2α represents a key therapeutic target for a multitude of inflammatory conditions.[4]
This compound: A Potent cPLA2α Inhibitor
This compound is a highly potent inhibitor of cPLA2α, demonstrating significant anti-inflammatory effects in various models.[5][6] Its efficacy in suppressing the production of pro-inflammatory mediators makes it a valuable tool for studying the arachidonic acid cascade and for the development of novel anti-inflammatory therapeutics.
Comparative Analysis of cPLA2α Inhibitors
The selection of an appropriate inhibitor requires careful consideration of its potency, selectivity, and potential off-target effects. The following table summarizes the quantitative data for this compound and other commonly used cPLA2α inhibitors.
Table 1: Comparison of in vitro Potency of cPLA2α Inhibitors
| Inhibitor | Target | IC50 (Enzymatic Assay) | Cellular IC50 | Source(s) |
| This compound | cPLA2α | 12 nM | Not explicitly stated | [6][7] |
| AACOCF3 | cPLA2α, iPLA2 | 1.5 µM (cPLA2α), 6.0 µM (iPLA2) | 2-8 µM (AA release) | [8] |
| AVX002 | cPLA2α | Not explicitly stated | ~7 µM (hematological cancer cell lines) | [9] |
| AVX235 (GK470) | cPLA2α | 300 nM (vesicle assay) | 0.6 µM (AA release), ~16.3 µM (hematological cancer cell lines) | [7][9] |
| AVX420 | cPLA2α | Not explicitly stated | 0.09 µM (AA release), ~8.5 µM (hematological cancer cell lines) | [9][10] |
Note: IC50 values can vary depending on the assay conditions. Direct comparison between different studies should be made with caution.
Justification for this compound
Based on the available data, this compound exhibits superior potency in enzymatic assays compared to many other commercially available cPLA2α inhibitors. Its low nanomolar IC50 value suggests that it can be used at lower concentrations, potentially minimizing off-target effects and providing a more precise tool for studying cPLA2α-mediated pathways.
While newer developmental compounds like AVX420 show high cellular potency, this compound remains a robust and well-characterized commercially available option for researchers. The decision to use this compound over other inhibitors will ultimately depend on the specific experimental context, including the cell type or in vivo model, and the desired concentration range for achieving effective inhibition of cPLA2α.
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the context in which this compound and other cPLA2α inhibitors are utilized, the following diagrams illustrate the relevant signaling pathway and a general experimental workflow.
Caption: cPLA2α Signaling Pathway in Inflammation.
Caption: General Experimental Workflow for cPLA2α Inhibitor Evaluation.
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility of scientific findings. Below are summaries of methodologies for key experiments cited in the literature.
In Vitro cPLA2α Activity Assay (Mixed Micelle Assay)
This assay is commonly used to determine the enzymatic activity of cPLA2α and the potency of inhibitors.
-
Principle: The assay measures the hydrolysis of a radiolabeled phospholipid substrate incorporated into mixed micelles.
-
Protocol Summary:
-
Substrate Preparation: Prepare mixed micelles containing a radiolabeled phospholipid substrate (e.g., 1-palmitoyl-2-[1-¹⁴C]arachidonoyl-sn-glycero-3-phosphocholine), an unlabeled phospholipid, and a detergent (e.g., Triton X-100).
-
Enzyme and Inhibitor Incubation: Incubate purified recombinant cPLA2α enzyme with varying concentrations of the inhibitor (e.g., this compound) in an appropriate assay buffer.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the mixed micelle substrate to the enzyme-inhibitor mixture.
-
Reaction Termination and Product Separation: After a defined incubation period, terminate the reaction and separate the released radiolabeled free fatty acid from the unhydrolyzed substrate using a suitable method (e.g., Dole extraction followed by thin-layer chromatography).
-
Quantification: Quantify the amount of released radiolabeled fatty acid using liquid scintillation counting.
-
IC50 Calculation: Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.[11][12]
-
In Vivo Mouse Model of Paw Edema
This model is frequently used to assess the anti-inflammatory effects of compounds in vivo.
-
Principle: Inflammation is induced in the paw of a mouse by injecting an inflammatory agent (e.g., carrageenan or phospholipase A2). The swelling of the paw is measured over time as an indicator of the inflammatory response.
-
Protocol Summary:
-
Animal Acclimatization: Acclimate mice to the laboratory conditions for a specified period.
-
Inhibitor Administration: Administer the test inhibitor (e.g., this compound) via a suitable route (e.g., intraperitoneal or oral) at various doses prior to the induction of inflammation.
-
Induction of Inflammation: Inject the inflammatory agent into the subplantar region of the mouse's hind paw.
-
Measurement of Paw Edema: Measure the volume or thickness of the paw at regular intervals using a plethysmometer or calipers.
-
Data Analysis: Calculate the percentage of inhibition of edema for each dose of the inhibitor compared to the vehicle-treated control group.
-
Off-Target Effects and Selectivity
While this compound is a potent cPLA2α inhibitor, it is essential to consider its selectivity and potential off-target effects. Limited direct comparative data on the selectivity of this compound against other PLA2 isoforms (e.g., iPLA2, sPLA2) is publicly available. Researchers should ideally perform their own selectivity profiling for their specific experimental system.
Some other cPLA2α inhibitors have known off-target effects. For example, AACOCF3 has been shown to affect the cyclooxygenase pathway in addition to inhibiting cPLA2α.[8] It has also been reported to stimulate steroid secretion in adrenocortical cells, an effect independent of its PLA2 inhibitory activity.[4] Such off-target activities can confound experimental results and should be carefully considered when interpreting data.
Conclusion
This compound stands out as a highly potent inhibitor of cPLA2α, offering a valuable tool for researchers studying inflammatory processes mediated by the arachidonic acid cascade. Its low nanomolar IC50 in enzymatic assays suggests a high degree of potency that can be advantageous in various experimental settings. When selecting an inhibitor, it is crucial to consider not only its potency but also its selectivity and potential off-target effects in the context of the specific research question. This guide provides a foundation for making an informed decision, and further validation within the specific experimental system is always recommended.
References
- 1. Proposed mechanism of off-target toxicity for antibody–drug conjugates driven by mannose receptor uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Detailed protocol to assess in vivo and ex vivo myeloperoxidase activity in mouse models of vascular inflammation and disease using hydroethidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The inhibitor of phospholipase-A2, AACOCF3, stimulates steroid secretion by dispersed human and rat adrenocortical cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Role of phospholipase A2 (PLA2) inhibitors in attenuating apoptosis of the corneal epithelial cells and mitigation of Acanthamoeba keratitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Arachidonyl trifluoromethyl ketone, a potent inhibitor of 85-kDa phospholipase A2, blocks production of arachidonate and 12-hydroxyeicosatetraenoic acid by calcium ionophore-challenged platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Modulation of the activity of cytosolic phospholipase A2α (cPLA2α) by cellular sphingolipids and inhibition of cPLA2α by sphingomyelin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cytosolic group IVA phospholipase A2 inhibitors, AVX001 and AVX002, ameliorate collagen-induced arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
